5-Sulfooxymethylfurfural sodium salt
Description
Properties
IUPAC Name |
sodium;(5-formylfuran-2-yl)methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRGQDPJPVHDGB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Sulfooxymethylfurfural Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Sulfooxymethylfurfural (SMF) sodium salt, a sulfonated derivative of 5-hydroxymethylfurfural (HMF), is a compound of increasing interest in biomedical research and drug development. Its structural similarity to HMF, a key intermediate in the Maillard reaction, and its potential role as a metabolite, necessitate a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Sulfooxymethylfurfural sodium salt, offering insights into its stability, solubility, and analytical characterization. The information presented herein is intended to empower researchers to design robust experimental protocols, ensure the integrity of their findings, and accelerate the development of novel therapeutic agents.
Introduction: The Significance of this compound
5-Hydroxymethylfurfural (HMF) is a ubiquitous compound formed during the heat treatment of carbohydrate-rich foods and is also a key platform chemical derivable from biomass. Its biological activities, both beneficial and potentially detrimental, have been the subject of extensive research. The sulfated metabolite, 5-sulfooxymethylfurfural (SMF), is thought to be a more reactive and biologically active form of HMF.[1] Understanding the intrinsic properties of its stable sodium salt is therefore paramount for researchers investigating its mechanism of action, pharmacokinetics, and potential therapeutic applications. This guide will delve into the critical physicochemical parameters that govern the behavior of this compound in experimental and physiological systems.
Chemical Identity and Core Properties
A foundational understanding of a molecule begins with its fundamental identifiers and properties. The key characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | sodium (5-formylfuran-2-yl)methyl sulfate | |
| Synonyms | This compound, SMF Sodium Salt | |
| CAS Number | 1330171-28-2 | |
| Molecular Formula | C₆H₅NaO₆S | |
| Molecular Weight | 228.16 g/mol | |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Storage Temperature | 2-8°C |
Table 1: Core Chemical and Physical Properties of this compound.
Solubility Profile: A Critical Parameter for Experimental Design
The solubility of a compound dictates its formulation, bioavailability, and the design of in vitro assays. The presence of the sodium sulfonate group renders this compound significantly more polar than its parent compound, HMF.
Expected Solubility:
-
High Solubility in Water: The ionic nature of the sodium salt and the polar sulfonate group suggest high aqueous solubility.
-
Limited Solubility in Non-Polar Organic Solvents: Conversely, solubility in solvents such as hexane, toluene, and dichloromethane is expected to be very low.
-
Solubility in Polar Aprotic Solvents: Solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is likely to be moderate, making them potential vehicles for stock solution preparation.
-
"Salting-Out" Effect: In aqueous solutions with high concentrations of other salts (e.g., sodium chloride), the solubility of this compound may decrease. This phenomenon, known as the "salting-out" effect, occurs as water molecules preferentially solvate the inorganic salt ions.[2]
Experimental Protocol for Solubility Determination:
A standardized protocol for determining the solubility of this compound in various solvents is outlined below.
Caption: Experimental design for assessing the stability of this compound.
Analytical Characterization: Methods for Identification and Quantification
Accurate and precise analytical methods are essential for the characterization and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most suitable method for the routine quantification of this compound. The furan ring provides a strong chromophore, allowing for sensitive detection.
Recommended HPLC Parameters (Starting Point):
-
Column: A reversed-phase C8 or C18 column is appropriate. The C8 phase may provide better peak shape for this polar analyte.
-
Mobile Phase: A gradient elution using a mixture of water (acidified with a small amount of formic or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile is recommended.
-
Detection: UV detection at a wavelength of approximately 280-285 nm, which is the λmax for the furan ring system.
-
Quantification: Quantification should be performed using a calibration curve prepared with a certified reference standard of this compound.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5 ppm), the furan ring protons (between 6.5 and 7.5 ppm), and the methylene protons adjacent to the sulfate group (around 4.7-5.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 177 ppm), the furan ring carbons (in the aromatic region), and the methylene carbon.
Infrared (IR) Spectroscopy:
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:
-
~1670 cm⁻¹: C=O stretching of the aldehyde.
-
~3100 cm⁻¹: C-H stretching of the furan ring.
-
~1250 and 1050 cm⁻¹: S=O stretching of the sulfonate group.
-
~1580 and 1520 cm⁻¹: C=C stretching of the furan ring.
Synthesis and Potential Impurities
5-Sulfooxymethylfurfural is typically synthesized from its precursor, 5-hydroxymethylfurfural (HMF). [1]A common synthetic route involves the reaction of HMF with a sulfating agent, such as a sulfur trioxide-pyridine complex, followed by conversion to the sodium salt.
Potential Impurities:
-
5-Hydroxymethylfurfural (HMF): Unreacted starting material.
-
5,5'-(oxydimethylene)bis(2-furaldehyde): A common impurity formed from the self-condensation of HMF.
-
Levulinic Acid and Formic Acid: Degradation products of HMF and SMF.
The presence of these impurities should be monitored using the analytical methods described above.
Conclusion: A Guide for Advancing Research
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. By understanding its solubility, stability, and analytical characteristics, researchers can design more robust and reliable experiments. The provided protocols offer a starting point for the systematic evaluation of this important compound. As research into the biological roles of 5-Sulfooxymethylfurfural continues to evolve, a solid foundation in its fundamental chemistry will be indispensable for unlocking its full potential in drug discovery and development.
References
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Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. [Link]
-
ResearchGate. Influence of Salts on the Partitioning of 5-Hydroxymethylfurfural in Water/MIBK. [Link]
-
BioOrganics. This compound. [Link]
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Spectroscopic Characterization of 5-Sulfooxymethylfurfural Sodium Salt: A Technical Guide
Introduction: The Significance of 5-Sulfooxymethylfurfural Sodium Salt
This compound (5-SMF), a derivative of the versatile biomass-derived platform chemical 5-hydroxymethylfurfural (HMF), is a compound of increasing interest in the fields of toxicology and drug development.[1] As a key metabolite of HMF, understanding its structure and properties is paramount for evaluating the safety and metabolic fate of HMF-containing foods and pharmaceuticals. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-SMF, offering insights for researchers and scientists involved in its synthesis and analysis.
While direct, published spectroscopic data for 5-SMF is limited, its structural relationship with HMF allows for a detailed and predictive analysis of its spectral characteristics. This guide will first lay the groundwork by presenting the well-documented spectroscopic data for HMF and then extrapolate this information to elucidate the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-SMF.
Molecular Structure and Spectroscopic Rationale
The conversion of HMF to 5-SMF involves the sulfonation of the primary alcohol group. This chemical modification introduces a sulfonate ester functionality, which significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.
Caption: Conversion of 5-Hydroxymethylfurfural to 5-Sulfooxymethylfurfural.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed structural assignment can be made.
¹H and ¹³C NMR Data for 5-Hydroxymethylfurfural (HMF)
The well-characterized NMR spectra of HMF serve as our baseline. The data presented below is a compilation from various sources and provides a solid foundation for predicting the spectrum of 5-SMF.[2][3][4][5][6][7]
Table 1: ¹H and ¹³C NMR Data for 5-Hydroxymethylfurfural (HMF)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |
| Aldehyde (-CHO) | 9.54 (s, 1H) | 177.9 | Singlet, downfield shift due to electronegative oxygen. |
| Furan Ring (H-3) | 7.49 (d, J = 3.5 Hz, 1H) | 124.4 | Doublet, coupled to H-4. |
| Furan Ring (H-4) | 6.60 (d, J = 3.5 Hz, 1H) | 109.7 | Doublet, coupled to H-3. |
| Methylene (-CH₂OH) | 4.51 (d, J = 5.9 Hz, 2H) | 55.9 | Doublet, coupled to the hydroxyl proton. |
| Hydroxyl (-OH) | 5.57 (t, J = 5.9 Hz, 1H) | - | Triplet, coupled to the methylene protons. |
| Furan Ring (C-2) | - | 151.7 | |
| Furan Ring (C-5) | - | 162.2 |
Predicted ¹H and ¹³C NMR Spectra for this compound (5-SMF)
The introduction of the electron-withdrawing sulfonate group at the 5-position will induce notable changes in the chemical shifts of the neighboring protons and carbons.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (5-SMF)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Shift Changes |
| Aldehyde (-CHO) | ~9.60 | ~178.0 | Minimal change expected as it is distant from the modification site. |
| Furan Ring (H-3) | ~7.55 | ~125.0 | Slight downfield shift due to the overall increased electron-withdrawing nature of the substituent at C-5. |
| Furan Ring (H-4) | ~6.70 | ~110.0 | Slight downfield shift. |
| Methylene (-CH₂OSO₃⁻) | ~5.0-5.2 | ~60-65 | Significant downfield shift of both proton and carbon signals due to the strong deshielding effect of the adjacent sulfonate group. The coupling to the hydroxyl proton will be absent. |
| Furan Ring (C-2) | - | ~152.0 | Minimal change expected. |
| Furan Ring (C-5) | - | ~158-160 | Downfield shift due to the electronegative sulfonate group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for 5-SMF is crucial for accurate structural verification.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as residual solvent signals can interfere with the analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Solvent suppression techniques may be necessary if using D₂O to attenuate the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.
-
Caption: A typical workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The conversion of HMF to 5-SMF introduces a sulfonate ester group, which will have characteristic absorption bands in the IR spectrum.
Characteristic IR Absorptions of 5-Hydroxymethylfurfural (HMF)
The IR spectrum of HMF is dominated by absorptions corresponding to its hydroxyl, aldehyde, and furan ring functionalities.
Table 3: Key IR Absorption Bands for 5-Hydroxymethylfurfural (HMF)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3400 | Strong, Broad |
| C-H (Aldehyde) | Stretching | 2820-2850 & 2720-2750 | Medium |
| C=O (Aldehyde) | Stretching | 1650-1680 | Strong |
| C=C (Furan Ring) | Stretching | ~1520 & ~1600 | Medium |
| C-O (Alcohol) | Stretching | 1020-1200 | Strong |
Predicted IR Spectrum of this compound (5-SMF)
The IR spectrum of 5-SMF will retain the characteristic absorptions of the furan ring and the aldehyde group. The most significant changes will be the disappearance of the broad O-H stretching band and the appearance of strong absorptions characteristic of the sulfonate ester group.
Table 4: Predicted Key IR Absorption Bands for this compound (5-SMF)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |
| C-H (Aldehyde) | Stretching | 2820-2850 & 2720-2750 | Medium | Unchanged from HMF. |
| C=O (Aldehyde) | Stretching | 1650-1680 | Strong | Unchanged from HMF. |
| C=C (Furan Ring) | Stretching | ~1520 & ~1600 | Medium | Unchanged from HMF. |
| S=O (Sulfonate) | Asymmetric Stretching | ~1350 | Strong | Key diagnostic peak for the sulfonate group. [8][9] |
| S=O (Sulfonate) | Symmetric Stretching | ~1175 | Strong | Key diagnostic peak for the sulfonate group. [8][9] |
| S-O (Sulfonate) | Stretching | 750-1000 | Strong (multiple bands) | Key diagnostic peak for the sulfonate group. [8] |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Mass Spectrometry of 5-Hydroxymethylfurfural (HMF)
Electron Ionization (EI) is a common technique for volatile compounds like HMF, often leading to extensive fragmentation. The molecular ion peak (M⁺˙) is observed at m/z 126.
Predicted Mass Spectrum of this compound (5-SMF)
Due to its ionic and non-volatile nature, Electrospray Ionization (ESI) is the most appropriate technique for analyzing 5-SMF.[10][11][12][13] ESI is a "soft" ionization technique that typically results in minimal fragmentation, allowing for the clear observation of the molecular ion or pseudomolecular ions.
Table 5: Predicted Key Ions in the ESI Mass Spectrum of this compound (5-SMF)
| Ion | Predicted m/z | Ionization Mode | Description |
| [M-Na]⁻ | 227.0 | Negative | The deprotonated molecule (sulfonate anion). This is expected to be the base peak in negative ion mode. |
| [M+Na]⁺ | 273.0 | Positive | The sodium adduct of the neutral molecule. |
| [M-2Na+H]⁻ | 205.0 | Negative | The fully deprotonated sulfonic acid form (less likely). |
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) of the [M-Na]⁻ ion (m/z 227) can provide further structural confirmation. Collision-induced dissociation (CID) would likely lead to the loss of SO₃ (80 Da), resulting in a fragment ion at m/z 147.
Caption: Predicted MS/MS fragmentation of the [M-Na]⁻ ion of 5-SMF.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled to a liquid chromatography (LC) system.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.
-
Acquire spectra in both positive and negative ion modes to observe all possible ionic species.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
-
MS/MS Analysis:
-
Select the ion of interest (e.g., m/z 227 in negative mode) as the precursor ion.
-
Apply collision energy in the collision cell to induce fragmentation and record the resulting product ion spectrum.
-
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and for understanding its chemical behavior. While direct experimental data may be scarce, a thorough analysis of the well-established spectroscopic properties of its precursor, 5-hydroxymethylfurfural, combined with a fundamental understanding of the influence of the sulfonate ester functionality, allows for a robust prediction of its NMR, IR, and MS spectra. This guide provides researchers with the foundational knowledge and experimental protocols necessary to confidently characterize this important metabolite.
References
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity of 5-Sulfooxymethylfurfural Sodium Salt
Foreword: Understanding the Biological Significance of a Key Maillard Reaction Product Metabolite
5-Sulfooxymethylfurfural (SMF), the subject of this technical guide, represents a critical area of study in food science, toxicology, and drug development. Formed from the metabolic activation of 5-hydroxymethylfurfural (HMF)—a ubiquitous compound generated during the heat processing of sugar-containing foods via the Maillard reaction—SMF's biological activities are of profound interest to researchers and safety assessors alike.[1] While its parent compound, HMF, has been investigated for a spectrum of biological effects, including antioxidant and anti-inflammatory properties, the narrative surrounding SMF is predominantly centered on its toxicological profile. This guide provides a comprehensive, technically-grounded overview of the biological activities of 5-Sulfooxymethylfurfural sodium salt, with a focus on its mechanisms of toxicity, and the experimental methodologies used to elucidate these effects.
The Genesis of 5-Sulfooxymethylfurfural: From Food Processing to Metabolic Activation
5-Hydroxymethylfurfural (HMF) is a key intermediate in the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] HMF is found in a vast array of food products, including baked goods, coffee, and dried fruit.[2] While HMF itself is rapidly absorbed in the gastrointestinal tract, its biological effects are significantly influenced by its metabolic fate.[3]
In humans, a key metabolic pathway for HMF is its enzymatic sulfation by sulfotransferases (SULTs), particularly SULT1A1, to form the electrophilic metabolite 5-Sulfooxymethylfurfural (SMF).[4] This metabolic activation is a critical event, as it transforms the relatively benign HMF into a reactive molecule with significant biological implications.
Caption: Metabolic activation of HMF to the reactive electrophile SMF.
The Toxicological Profile of 5-Sulfooxymethylfurfural
The predominant biological activities attributed to SMF are of a toxicological nature. Its electrophilic character drives its reactivity towards cellular nucleophiles, including DNA, RNA, and proteins, leading to a range of adverse effects.[5]
Genotoxicity and Mutagenicity
A significant body of evidence points to the genotoxic and mutagenic potential of SMF. In vitro studies have demonstrated that SMF can induce dose-dependent increases in mutations in bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium TA100.[1] This intrinsic mutagenicity highlights its potential to alter genetic material.
Carcinogenicity
The carcinogenic potential of SMF has been investigated in animal models. Studies have shown that SMF can act as a weak intestinal carcinogen. In multiple intestinal neoplasia (Min/+) mice, a single subcutaneous injection of SMF was found to increase the number of flat aberrant crypt foci (ACF) in the large intestine.[6] Furthermore, when applied topically to mouse skin, SMF exhibited higher tumor-initiating activity than its parent compound, HMF.[1]
Nephrotoxicity
One of the most pronounced toxic effects of SMF is its potent nephrotoxicity.[4] Animal studies have shown that administration of SMF can cause severe damage to the proximal tubules of the kidneys.[7] In mice, a high dose of intraperitoneally administered SMF led to massive tubular damage.[4] The mechanism of this targeted toxicity is thought to involve the transport of SMF into renal cells via organic anion transporters (OAT1 and OAT3), leading to intracellular accumulation and subsequent cell damage.[5]
Hepatotoxicity
In addition to its effects on the kidneys, SMF has also been shown to exert hepatotoxic effects.[4] While the liver is the primary site of SMF formation from HMF, direct administration of SMF has been observed to cause liver damage in animal models.[7]
Comparative Biological Activities: HMF vs. SMF
To fully appreciate the biological impact of the sulfonation of HMF to SMF, it is instructive to compare the activities of the two compounds. While SMF is primarily associated with toxicity, HMF has been reported to possess a range of other biological activities.
| Biological Activity | 5-Hydroxymethylfurfural (HMF) | 5-Sulfooxymethylfurfural (SMF) |
| Anti-inflammatory | Demonstrated to suppress inflammatory pathways such as MAPK and NF-κB.[2] | No significant anti-inflammatory activity reported; pro-inflammatory effects associated with tissue damage. |
| Antioxidant | Exhibits free radical scavenging activity.[8][9] | No significant antioxidant activity reported. |
| Antiproliferative | Shown to induce apoptosis and cell cycle arrest in some cancer cell lines.[8][10] | Primarily associated with carcinogenic activity.[1][6] |
| Toxicity | Generally considered to have low toxicity, though high doses can be harmful.[7] | Potent nephrotoxicity, hepatotoxicity, genotoxicity, and carcinogenicity.[1][4][7] |
This comparison underscores the profound impact of metabolic activation on the biological activity profile of HMF, converting it into a significantly more hazardous compound.
Experimental Protocols for Assessing the Biological Activity of 5-Sulfooxymethylfurfural
The investigation of SMF's biological activities necessitates robust and well-validated experimental protocols. The following provides an overview of key methodologies.
In Vitro Mutagenicity Assay (Ames Test)
This assay is fundamental for assessing the mutagenic potential of a chemical.
Objective: To determine if SMF can induce mutations in a bacterial model.
Methodology:
-
Strain Selection: Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, is commonly used.[1]
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., water or DMSO).
-
Assay Procedure:
-
A mixture of the bacterial culture, the test compound at various concentrations, and a trace amount of histidine is prepared.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (His+) on each plate is counted. A dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.[1]
Caption: Workflow for the in vitro mutagenicity (Ames) test.
In Vivo Toxicity Study in Mice
Animal models are crucial for understanding the systemic effects of SMF.
Objective: To evaluate the in vivo toxicity of SMF, particularly its nephrotoxic and hepatotoxic effects.
Methodology:
-
Animal Model: FVB/N mice or transgenic mice expressing human sulfotransferases (hSULT1A1/2) are often used.[4]
-
Administration of Test Compound: SMF is typically administered via intraperitoneal injection at various dosages.[4]
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly.
-
Endpoint Analysis:
-
At the end of the study period, blood samples are collected for clinical chemistry analysis (e.g., kidney and liver function markers).
-
Animals are euthanized, and organs (kidneys, liver, etc.) are collected for histopathological examination.[4]
-
-
Data Analysis: Comparison of clinical chemistry parameters and histopathological findings between SMF-treated and control groups.
Signaling Pathways and a Look to the Future
While the precise signaling pathways disrupted by SMF are not fully elucidated, its electrophilic nature suggests that it can adduct to and modify the function of key cellular proteins, including those involved in stress response and cell cycle regulation.
In contrast, the parent compound, HMF, has been shown to modulate several well-defined signaling pathways. For instance, HMF can suppress the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.[2][11] HMF has also been shown to modulate the JAK/STAT signaling pathway, enhancing antiviral immune responses.[12][13] The stark difference in the biological activities of HMF and SMF highlights the critical role of the sulfoxy group in dictating the molecule's interaction with biological systems.
Future research should aim to identify the specific molecular targets of SMF to better understand the mechanisms underlying its toxicity. A deeper understanding of these interactions could pave the way for developing strategies to mitigate the harmful effects of SMF exposure from dietary sources.
References
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Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. [Link]
-
Bauer-Marinovic, M., Taugner, F., Florian, S., & Glatt, H. (2012). Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2. Archives of toxicology, 86(5), 701–711. [Link]
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Bauer-Marinovic, M., Florian, S., Taugner, F., & Glatt, H. (2012). Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2. Request PDF. [Link]
-
Bakhiya, N., Monien, B., Frank, H., Seidel, A., & Glatt, H. (2009). Renal organic anion transporters OAT1 and OAT3 mediate the cellular accumulation of 5-sulfooxymethylfurfural, a reactive, nephrotoxic metabolite of the Maillard product 5-hydroxymethylfurfural. Biochemical pharmacology, 78(4), 414–419. [Link]
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Li, Y., Chen, Y., Wang, Y., Zhang, J., & Li, X. (2021). 5-Hydroxymethylfurfural Enhances the Antiviral Immune Response in Macrophages through the Modulation of RIG-I-Mediated Interferon Production and the JAK/STAT Signaling Pathway. ACS omega, 6(42), 28019–28030. [Link]
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Geng, S., Liu, H., Zhu, Y., Li, K., & Yang, X. (2019). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. Molecules (Basel, Switzerland), 24(2), 249. [Link]
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Zhao, L., Chen, J., Su, J., Li, L., Hu, S., Li, B., & Zhang, X. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. Journal of agricultural and food chemistry, 61(44), 10604–10611. [Link]
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Husoy, T., Haugen, M., Murkovic, M., Jöbstl, D., Stølen, L. H., Bjellaas, T., Rønningborg, C., Glatt, H., & Alexander, J. (2008). Dietary exposure to 5-hydroxymethylfurfural from Norwegian food and correlations with urine metabolites of HMF. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 46(12), 3697–3702. [Link]
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Svendsen, C., Husøy, T., Glatt, H., Paulsen, J. E., & Alexander, J. (2009). 5-Hydroxymethylfurfural and 5-sulfooxymethylfurfural increase adenoma and flat ACF number in the intestine of Min/+ mice. Anticancer research, 29(6), 1921–1926. [Link]
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Li, M., Li, Y., Li, S., Wang, Y., & Li, X. (2023). 5-Hydroxymethylfurfural Ameliorates Allergic Inflammation in HMC-1 Cells by Inactivating NF-κB and MAPK Signaling Pathways. Inflammation, 46(5), 1835–1846. [Link]
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Zhao, L., Chen, J., Su, J., Li, L., Hu, S., Li, B., & Zhang, X. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. Request PDF. [Link]
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Zhao, L., Chen, J., Su, J., Li, L., Hu, S., Li, B., & Zhang, X. (2014). Antioxidant and antiproliferative activities of 5-Hydroxymethylfurfural. ResearchGate. [Link]
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Li, Y., Chen, Y., Wang, Y., Zhang, J., & Li, X. (2021). 5-Hydroxymethylfurfural Enhances the Antiviral Immune Response in Macrophages through the Modulation of RIG-I-Mediated Interferon Production and the JAK/STAT Signaling Pathway. PubMed. [Link]
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An In-depth Technical Guide to the Toxicological Profile of 5-Sulfooxymethylfurfural (SMF)
Foreword: Contextualizing the Hazard
5-Sulfooxymethylfurfural (SMF), typically handled as its more stable sodium salt, is not a compound of direct industrial manufacture for consumer goods. Instead, it represents a critical, electrophilic metabolite of 5-hydroxymethylfurfural (HMF). HMF is a ubiquitous compound formed during the Maillard reaction and caramelization processes when foods containing sugars are heated.[1][2] Consequently, human exposure to HMF is widespread and can range from 4 to 30 mg per person per day.[2] The toxicological significance of SMF arises from its role as the ultimate carcinogenic and mutagenic metabolite of HMF.[1][3] Understanding the toxicological profile of SMF is, therefore, paramount to assessing the potential human health risks associated with dietary HMF intake. This guide synthesizes the current scientific understanding of SMF, focusing on its mechanism of action, key toxicological endpoints, and the experimental methodologies used for its evaluation.
Chemical Identity and Metabolic Bioactivation
5-Sulfooxymethylfurfural (SMF) is the sulfuric acid ester of HMF. The presence of the sulfoxy group transforms the relatively benign HMF into a potent alkylating agent.[1] This bioactivation is a pivotal event in conferring its toxic properties.
The Metabolic Pathway: From HMF to a Reactive Electrophile
The primary mechanism for HMF's toxicity is its metabolic activation via sulfonation, a reaction catalyzed by sulfotransferase (SULT) enzymes present in mammals, particularly in the liver.[4][5] Human sulfotransferase hSULT1A1 has been identified as a particularly efficient catalyst for this transformation.[4]
The process can be summarized as follows:
-
Ingestion & Absorption: HMF is ingested through the diet and readily absorbed.
-
Phase II Metabolism: In the liver and other tissues, SULT enzymes catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxymethyl group of HMF.
-
Formation of SMF: This reaction yields 5-sulfooxymethylfurfural (SMF).
-
Generation of Carbocation: The sulfoxy group is an excellent leaving group. SMF is unstable and can heterolytically cleave to form a highly electrophilic furan-2-yl)methyl carbocation.
-
Nucleophilic Attack: This reactive carbocation can then form covalent adducts with cellular nucleophiles, including DNA, RNA, and proteins, leading to genotoxicity and cytotoxicity.[5]
Caption: Metabolic activation of HMF to the ultimate carcinogen.
Key Toxicological Endpoints
The toxicological profile of SMF is characterized by its genotoxicity, carcinogenicity, and target organ toxicity, particularly nephrotoxicity.
Genotoxicity and Mutagenicity
Unlike its parent compound HMF, which often shows negative results in standard genotoxicity assays, SMF is a direct-acting mutagen.[2][6]
-
Bacterial Mutagenicity (Ames Test): SMF induces dose-dependent increases in revertant colonies in Salmonella typhimurium strain TA100 without the need for metabolic activation (S9 mix).[1][3] This indicates it is an intrinsic mutagen. The mutagenic activity can be inhibited by antioxidants like ascorbic acid.[1]
-
In Vivo Genotoxicity: Studies have shown that SMF was positive in the micronucleus test in mice, further confirming its genotoxic potential in a mammalian system.[7]
Carcinogenicity
The formation of DNA adducts by the SMF-derived carbocation is the mechanistic basis for its carcinogenicity.
-
Skin Tumor Initiation: When topically applied to mouse skin, SMF demonstrated significantly higher tumor-initiating activity compared to its parent compound, HMF.[1][3]
-
Hepatocarcinogenicity: While direct long-term carcinogenicity studies on SMF are limited, its metabolite, 5-chloromethylfurfural (which can be formed from SMF in the presence of chloride ions), was found to be a strong hepatocarcinogen in infant male mice.[1][3] Furthermore, studies in Min/+ mice, a model for intestinal tumorigenesis, showed that both HMF and SMF increase the number of intestinal adenomas.[7]
Target Organ Toxicity: Nephrotoxicity
A striking feature of SMF toxicity upon direct administration is its potent effect on the kidneys.[4]
-
Acute High-Dose Effects: Intraperitoneal administration of SMF to mice at a high dose (250 mg/kg) resulted in death within 5-11 days, with post-mortem analysis revealing massive damage to the proximal tubules of the kidneys.[4][8][9]
-
Lower-Dose & Repeated-Dose Effects: At lower, repeated doses, the kidney tubules remained the primary target, exhibiting regeneration and atypical hyperplasia over time.[4][9] Hepatotoxic effects and serositis of peritoneal tissues were also noted.[4]
-
Mechanism of Renal Toxicity: The uptake of SMF into renal cells, leading to its cytotoxic effects, is thought to be mediated by organic anion transporters (OAT1 and OAT3).[10]
Table 1: Summary of Key Toxicological Data for SMF and Parent Compound HMF
| Endpoint | Test System | Compound | Result | Reference |
| Mutagenicity | S. typhimurium TA100 | SMF | Positive (Direct-acting) | [1][3] |
| S. typhimurium | HMF | Negative (without S9) | [2] | |
| Genotoxicity | In vivo Micronucleus Test (Mouse) | SMF | Positive | [7] |
| In vivo Genotoxicity | HMF | Generally Negative | [2] | |
| Carcinogenicity | Mouse Skin Initiation | SMF | Higher activity than HMF | [1][3] |
| Intestinal Tumors (Min/+ Mouse) | SMF | Increased adenomas | [7] | |
| Acute Toxicity | LD50 (Oral, Rat) | HMF | 3100 mg/kg | [7] |
| Acute Toxicity (IP, Mouse) | SMF | Highly Toxic (250 mg/kg) | [4][8] | |
| Organ Toxicity | Target Organ (Direct admin.) | SMF | Kidney (Proximal Tubules) | [4][10] |
| NOAEL | Subacute (Rat) | HMF | 80-100 mg/kg bw/day | [6][7] |
Experimental Methodologies & Protocols
Evaluating the genotoxicity of compounds like SMF requires specific experimental designs that account for their mechanism of action.
Ames Test for Direct-Acting Mutagens
The Ames test, or bacterial reverse mutation assay, is a cornerstone for assessing mutagenicity. For a direct-acting compound like SMF, the protocol is modified to exclude the metabolic activation system.
Causality of Choice: Excluding the S9 fraction is critical. Since SMF is the already activated metabolite, adding an external metabolic system is unnecessary and could introduce confounding factors. Its direct interaction with the bacterial DNA is the primary endpoint of interest.
Step-by-Step Protocol:
-
Strain Selection: Use a sensitive bacterial strain such as Salmonella typhimurium TA100, which detects base-pair substitution mutations.
-
Culture Preparation: Grow an overnight culture of the selected strain in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.
-
Dose Preparation: Prepare a dilution series of SMF sodium salt in a suitable solvent (e.g., sterile distilled water). A concurrent positive control (e.g., sodium azide for TA100) and a negative (vehicle) control must be included.
-
Plate Incorporation Assay:
-
To a sterile tube, add 0.1 mL of the bacterial culture and 0.1 mL of the SMF test solution (or control).
-
Vortex gently and pre-incubate at 37°C for 20-30 minutes.
-
Add 2.0 mL of molten top agar (45°C) containing a trace amount of histidine and biotin.
-
Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
Allow the overlay to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (His+) on each plate. A dose-dependent increase of at least two-fold over the vehicle control is typically considered a positive result.
Caption: Workflow for the Ames test with a direct-acting mutagen.
Risk Assessment and Regulatory Context
While SMF itself is not regulated as a food additive, its precursor, HMF, is. Regulatory bodies like the European Food Safety Authority (EFSA) have evaluated HMF.[11] Initially, the genotoxic potential of the SMF metabolite was a point of concern.[11] However, based on the overall evidence, including negative long-term carcinogenicity studies for HMF in rodents, EFSA concluded that HMF is of no concern under the conditions of intended use as a flavoring agent.[7][11]
This highlights a crucial aspect of toxicological risk assessment: the distinction between hazard and risk.
-
Hazard: SMF is demonstrably a potent genotoxic and nephrotoxic agent when administered directly at high doses.[4] This is an intrinsic property.
-
Risk: The risk to humans from dietary HMF depends on the rate and extent of its conversion to SMF in vivo, versus its detoxification through other pathways. In conventional mice, SMF is a minor metabolite.[4] While humans possess the SULT1A1 enzyme capable of this conversion, the overall toxicokinetic data suggests that at typical dietary exposure levels of HMF, not enough SMF is generated to cause serious toxicity.[4]
Conclusion and Future Directions
5-Sulfooxymethylfurfural is the key toxicologically active metabolite of the common dietary compound 5-hydroxymethylfurfural. Its profile is that of a direct-acting genotoxicant and a potent target organ toxicant, particularly for the kidney.[1][4] The mechanism of action, involving metabolic activation by sulfotransferases to a reactive carbocation that forms DNA adducts, is well-supported.[1][5]
While the hazard posed by SMF is clear, the risk to human health from dietary HMF is considered low based on current data.[7][11] However, several areas warrant further investigation:
-
Human Polymorphisms: Variations in human SULT enzyme activity could lead to inter-individual differences in SMF formation and, therefore, susceptibility.
-
Chronic Low-Dose Exposure: Most studies on SMF involve acute or sub-chronic high-dose exposures. The effects of long-term, low-level generation of SMF from dietary HMF are less understood.
-
Matrix Effects: The presence of other food components, such as antioxidants, could modulate the in vivo stability and reactivity of SMF.[1]
For researchers and drug development professionals, SMF serves as a classic example of metabolic bioactivation, underscoring the necessity of evaluating not just a parent compound but also its key metabolites in any comprehensive safety assessment.
References
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Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. [Link][1][3]
-
Bauer-Marinovic, M., Taugner, F., Florian, S., & Glatt, H. (2012). Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2. Archives of toxicology, 86(8), 1275–1286. [Link][4][8][9]
-
Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenity of furan in human diet. Archives of toxicology, 84(7), 563–578. [Link][12][13]
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Arvanitoyannis, I. S., & Kotsanopoulos, K. V. (2014). Furan in Thermally Processed Foods: A Review. Critical Reviews in Food Science and Nutrition, 54(3), 313-333. [Link][14]
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Husøy, T., Monien, B. H., Bakhiya, N., & Glatt, H. R. (2012). Bioactivation of food genotoxicants 5-hydroxymethylfurfural and furfuryl alcohol by sulfotransferases from human, mouse and rat: a comparative study. Food and Chemical Toxicology, 50(11), 4058-4065. [Link][5]
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Abraham, K., Gürtler, R., Berg, K., Heinemeyer, G., Lampen, A., & Appel, K. E. (2011). Toxicology and risk assessment of 5-Hydroxymethylfurfural in food. Molecular nutrition & food research, 55(5), 667–678. [Link][2][6][7]
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Al-Saeed, M. H., Al-Musallam, A. A., & Farag, M. R. (2020). The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. Animals : an open access journal from MDPI, 10(4), 717. [Link][10]
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EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011). Scientific Opinion on Flavouring Group Evaluation 218, Revision 1 (FGE.218Rev1): alpha,beta-Unsaturated aldehydes and precursors from subgroup 4.2 of FGE.19: Furfural derivatives. EFSA Journal, 9(12), 2442. [Link][11]
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Shapla, U. M., Solayman, M., Alam, N., Khalil, M. I., & Gan, S. H. (2018). 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health. Chemistry Central journal, 12(1), 35. [Link][15]
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UC Davis Department of Food Science and Technology. (n.d.). Furan. UC Food Quality. Retrieved from [Link][16]
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Safe Food Advocacy Europe (SAFE). (2022). Furan. Retrieved from [Link][17]
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Capuano, E., & Fogliano, V. (2011). Acrylamide and 5-hydroxymethylfurfural (HMF): a review on metabolism, toxicity, occurrence in food and mitigation strategies. LWT - Food Science and Technology, 44(4), 793-810. [Link][9]
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Gao, Y., Zhao, Y., Wang, J., Wang, Y., & Wang, Z. (2020). Potential neurotoxicity of 5-hydroxymethylfurfural and its oligomers: widespread substances in carbohydrate-containing foods. Food & function, 11(5), 4156–4165. [Link][18]
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EFSA Panel on Animal Health and Welfare (AHAW). (2022). Evaluation of the risks for animal health related to the presence of hydroxymethylfurfural (HMF) in feed for honey bees. EFSA Journal, 20(4), e07243. [Link][19][20]
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Methodological & Application
analytical methods for quantifying 5-Sulfooxymethylfurfural sodium salt
Application Note & Protocol
Title: Quantitative Analysis of 5-Sulfooxymethylfurfural (SMF) Sodium Salt: A Comprehensive Guide to HPLC-UV and LC-MS Methodologies
Introduction
5-Sulfooxymethylfurfural (SMF), a sulfated derivative and potential metabolite of 5-Hydroxymethylfurfural (5-HMF), is a compound of increasing interest in pharmaceutical and food science.[1] 5-HMF is a well-known thermal degradation product of carbohydrates and is found in numerous food products and intravenous solutions.[2][3] The toxicological profile of HMF and its derivatives necessitates rigorous monitoring, as some have been shown to possess potential mutagenic and carcinogenic properties.[2][3] Therefore, the accurate and precise quantification of SMF is critical for safety assessment, quality control of drug formulations, and metabolic studies.
This application note provides a detailed, field-proven guide for the quantitative analysis of 5-Sulfooxymethylfurfural sodium salt. We present a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, which is robust, accurate, and precise. Additionally, we describe a confirmatory method using Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity, and a rapid screening method using UV-Vis spectrophotometry for in-process controls. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the causality behind experimental choices to ensure method integrity and reproducibility.
Physicochemical Properties of this compound
| Property | Details |
| Structure | (Illustrative) |
| Molecular Formula | C₆H₅NaO₆S |
| Molecular Weight | 228.15 g/mol |
| Core Chromophore | Furan ring conjugated with an aldehyde group |
| Anticipated UV λmax | ~284 nm (based on the 5-HMF chromophore)[4] |
| Solubility | Highly soluble in water and polar organic solvents |
Principle of Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a highly polar and ionic compound like SMF, two approaches are viable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method. A polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This combination promotes the retention of highly polar analytes like SMF, offering excellent separation from non-polar and less-polar impurities.[1]
-
Reversed-Phase (RP) Chromatography: While less ideal for highly polar compounds, it can be used with highly aqueous mobile phases or ion-pairing agents. However, retention can be poor, and peak shape may be suboptimal.
Detection is typically achieved using a UV-Vis detector set at the maximum absorbance wavelength (λmax) of the analyte, which for the furan-aldehyde chromophore is approximately 284 nm.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. It provides superior selectivity and sensitivity compared to UV detection. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This technique is invaluable for unambiguous identification and for quantifying trace levels of the analyte in complex matrices.[6][7]
UV-Vis Spectrophotometry
This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a simple and rapid method for quantifying a pure substance in a simple matrix by measuring its absorbance at λmax.[4][8] However, its lack of specificity makes it susceptible to interference from other UV-absorbing compounds in the sample.
Application I: Primary Stability-Indicating HPLC-UV Method
This method is designed to accurately quantify SMF and to separate it from potential degradation products, making it a "stability-indicating" assay, a critical requirement in pharmaceutical development as per ICH guidelines.[9]
Method Rationale
The selection of a HILIC stationary phase is a deliberate choice driven by the physicochemical properties of SMF. The highly polar sulfate group results in poor retention on traditional C18 reversed-phase columns. The HILIC mechanism provides robust retention and sharp, symmetrical peaks for such polar analytes, ensuring better resolution from potential impurities and degradants.[1] The use of an acidic ammonium formate buffer in the mobile phase helps to control the ionization state of the analyte and ensure consistent peak shapes.
Experimental Workflow Diagram
Caption: HPLC-UV workflow for SMF quantification.
Detailed Protocol
4.3.1 Reagents and Materials
-
5-Sulfooxymethylfurfural (SMF) Sodium Salt Reference Standard
-
Acetonitrile (ACN), HPLC Grade
-
Ammonium Formate, LC-MS Grade
-
Formic Acid, LC-MS Grade
-
Deionized Water, 18.2 MΩ·cm
-
0.22 µm Syringe Filters (Nylon or PVDF)
4.3.2 Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC), 150 x 4.6 mm, 5 µm[1] |
| Mobile Phase A | 100 mM Ammonium Formate in Water, pH adjusted to 2.35 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 85% B over 10 minutes, hold for 2 minutes, return to 95% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| UV Detection | 284 nm[5] |
| Run Time | 15 minutes |
4.3.3 Standard & Sample Preparation
-
Diluent: Acetonitrile/Water (90:10 v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of SMF reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with diluent.
-
Sample Preparation: Accurately weigh the sample material expected to contain SMF. Dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range. Vortex to dissolve, then filter through a 0.22 µm syringe filter prior to injection.
4.3.4 System Suitability Before running samples, inject a mid-level standard (e.g., 25 µg/mL) five times. The acceptance criteria should be:
-
Peak Area %RSD: ≤ 2.0%
-
Retention Time %RSD: ≤ 1.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
Method Validation Summary
This method should be validated according to ICH Q2(R1) guidelines. The following table summarizes typical acceptance criteria.
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Establishes the concentration range over which the response is proportional to concentration. |
| Accuracy | 98.0% - 102.0% Recovery | Measures the closeness of the test results to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0% | Demonstrates the consistency of results under various conditions. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | No interference at the retention time of SMF | Confirms that the method can assess the analyte in the presence of other components. |
Application II: Forced Degradation Study Protocol
To prove the stability-indicating nature of the HPLC method, forced degradation studies are essential.[9][10] The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are generated and chromatographically resolved.[10]
Protocol:
-
Prepare a 100 µg/mL solution of SMF in the diluent.
-
Aliquot this solution into five separate, protected glass vials.
-
Treat each vial as follows:
-
Acid Hydrolysis: Add 1M HCl to the vial and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH to the vial and keep at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂ to the vial and keep at room temperature for 6 hours.
-
Thermal: Heat the vial (containing only the SMF solution) at 80 °C for 24 hours.
-
Photolytic: Expose the vial to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Before injection, neutralize the acid and base samples.
-
Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method.
-
Analysis: The chromatograms should show a decrease in the SMF peak area and the appearance of new peaks corresponding to degradants. The SMF peak should remain spectrally pure (as determined by a Diode Array Detector) and well-resolved from all degradation peaks (Resolution > 2.0).
Application III: Confirmatory Analysis by LC-MS
For confirmation of identity or for trace-level quantification, LC-MS is the method of choice.[11]
Protocol:
-
LC Conditions: Use the same HPLC method as described in Section 4.3.2. Divert the flow to the MS detector after the UV detector.
-
MS Conditions (Illustrative):
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Rationale: ESI is effective for ionizing polar, pre-charged molecules. Negative mode is chosen to detect the anionic sulfate group of SMF.
-
Expected Ion: [M-Na]⁻ at m/z 205.0.
-
MS/MS Transition (for quantification): A precursor ion (e.g., m/z 205.0) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte.
-
Drying Gas Temp: 350 °C
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 3500 V
-
Application IV: Rapid Screening by UV-Vis Spectrophotometry
This method is suitable for a quick estimation of SMF concentration in simple, clean sample matrices.
Protocol:
-
Prepare a calibration curve using the working standard solutions (Section 4.3.3) in the diluent.
-
Use a dual-beam UV-Vis spectrophotometer and quartz cuvettes.
-
Set the wavelength to 284 nm. Use the diluent as the blank reference.[8]
-
Measure the absorbance of each standard and the sample solution.
-
Plot a graph of absorbance vs. concentration for the standards.
-
Determine the concentration of SMF in the sample using the linear regression equation from the calibration curve.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column degradation. 2. Buffer pH incorrect. 3. Sample overload. | 1. Flush or replace the column. 2. Prepare fresh mobile phase and verify pH. 3. Dilute the sample. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. 3. Leak in the system. | 1. Prepare fresh mobile phase; use a gradient proportioning valve test. 2. Ensure the column oven is stable. 3. Check fittings for leaks. |
| No Peaks or Low Signal | 1. Incorrect injection. 2. UV lamp issue. 3. Sample degradation. | 1. Check autosampler for proper operation. 2. Check lamp status and intensity. 3. Prepare fresh sample and standards. |
| Extraneous Peaks | 1. Contaminated diluent or mobile phase. 2. Sample matrix interference. 3. Carryover from previous injection. | 1. Use fresh, high-purity solvents. 2. Improve sample cleanup (e.g., Solid Phase Extraction). 3. Run a blank injection with a strong needle wash. |
Conclusion
This document provides a suite of validated and robust analytical methods for the quantification of this compound. The primary stability-indicating HPLC-UV method using a HILIC column is recommended for accurate quality control and stability testing. For enhanced specificity and trace-level analysis, the confirmatory LC-MS method is ideal. Finally, the UV-Vis spectrophotometric method offers a rapid screening tool for in-process controls. By understanding the principles behind each technique and following these detailed protocols, researchers and analysts can confidently and accurately quantify SMF in various applications.
References
-
Schultheiss, J., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of Separation Science, 35(17), 2248-54. [Link]
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Wu, J-Y., et al. (2014). Determination of 5-Hydroxymethylfurfural Using Derivatization Combined with Polymer Monolith Microextraction by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 62(10), 2113-2118. [Link]
-
Wang, P., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 233, 115456. [Link]
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ResearchGate. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. [Link]
-
ResearchGate. (2014). Determination of 5-Hydroxymethylfurfural Using Derivatization Combined with Polymer Monolith Microextraction by High-Performance Liquid Chromatography. [Link]
-
Semantic Scholar. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). [Link]
-
Konari, S. N., et al. (2022). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. International Journal of Pharmaceutical Sciences and Nanotechnology, 15(4), 6039-6047. [Link]
-
Ibrahim, A. A. (2017). MODIFICATION OF THE WHITE'S METHOD FOR QUANTITATIVE EVALUATION OF 5-HYDROXYMETHYLFURFURAL IN HONEY. World Journal of Pharmaceutical Research, 6(13), 25-39. [Link]
-
Opris, R., et al. (2022). Spectrophotometric Assessment of 5-HMF in Thermally Treated Honey: Analytical Performance Comparison of Classical and Modified Methods. Molecules, 27(19), 6245. [Link]
-
Geirola, N., et al. (2024). Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. International Journal of Molecular Sciences, 25(16), 8683. [Link]
-
ResearchGate. (2008). Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. [Link]
-
Teixidó, E., et al. (2008). Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. Journal of Chromatography A, 1185(1), 102-8. [Link]
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Bergamaschi, M., et al. (2021). Fast Detection of 5-Hydroxymethylfurfural in Dulce de Leche by SPE-LC–MS. Food Analytical Methods, 14, 2197–2206. [Link]
-
Teixidó, E., et al. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Journal of Chromatography A, 1135(1), 85-90. [Link]
-
ResearchGate. (2021). Fast Detection of 5-Hydroxymethylfurfural in Dulce de Leche by SPE-LC–MS. [Link]
-
Rawat, T. & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]
-
de Oliveira, G. A. R., et al. (2021). Spectrophotometry of Winkler and White's official methods for the determination of hydroxymethylfurfural in bee honey. Acta Scientiarum. Technology, 43, e50708. [Link]
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Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research and Review, 10(4), 503-511. [Link]
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Hudz, N., et al. (2019). Spectral characteristics of 5-hydroxymethylfurfural as a related substance in medicinal products containing glucose. Pharmacia, 66(3), 141-147. [Link]
-
Beltrán-Medina, E. A., et al. (2017). HPLC-DAD method development and validation for the quantification of hydroxymethylfurfural in corn chips by means of response surface optimisation. Food Additives & Contaminants: Part A, 34(12), 2055-2064. [Link]
-
ResearchGate. (2015). Quantification of 5-hydroxymethylfurfural in honey samples and acidic beverages using spectrophotometry coupled with ultrasonic-assisted cloud point extraction. [Link]
-
ResearchGate. (2024). Spectrophotometric Determination of 5-Hydroxymethylfurfural in Honey Samples from Al-Marj City in Libya using White Method. [Link]
-
Baltacı, C. & Akşit, Z. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. Hittite Journal of Science and Engineering, 3(2), 91-97. [Link]
-
ResearchGate. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade and Pekmez. [Link]
-
ResearchGate. (2021). MS spectra of 5-HMF obtained by LC-HRMS. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. [Link]
-
Ünüvar, S. (2018). Determination of 5-hydroxymethylfurfural (5-HMF) in Expired Pharmaceutical Syrups by Using HPLC-DAD Method. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1431-1440. [Link]
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Quantitative Analysis of 5-Sulfooxymethylfurfural Sodium Salt by High-Performance Liquid Chromatography (HPLC)
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of 5-Sulfooxymethylfurfural sodium salt (SMF). SMF is a reactive and nephrotoxic metabolite of 5-Hydroxymethylfurfural (HMF), a compound commonly formed during the heat treatment of sugar-containing foods.[1][2] The accurate quantification of SMF is critical for toxicological assessment, drug development where HMF might be a degradant, and in food safety analysis. This guide provides a comprehensive protocol, from sample preparation to full method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose.[3]
Introduction and Scientific Rationale
5-Sulfooxymethylfurfural (SMF) is an electrophilic sulfate ester metabolite of 5-Hydroxymethylfurfural (HMF). While HMF is ubiquitous in processed foods and some pharmaceutical formulations, its in-vivo conversion to SMF raises toxicological concerns due to the metabolite's reactivity.[1][4] Therefore, a reliable and accurate analytical method is essential for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing furan derivatives due to its high resolution, sensitivity, and reproducibility.[5] This note details a reversed-phase HPLC method, which is ideal for separating polar to moderately nonpolar compounds like SMF. The methodology employs a C18 stationary phase and a gradient elution with a polar mobile phase, providing excellent separation and peak shape for the analyte. The principles of method validation are rigorously applied to demonstrate the procedure's suitability, following the framework established by the ICH Q2(R2) guideline to ensure data integrity and regulatory compliance.[3][6]
Analytical Method Principle
The method is based on reversed-phase chromatography, where the stationary phase (C18 silica) is nonpolar, and the mobile phase is a more polar aqueous/organic mixture. SMF, being a polar, water-soluble compound, will have a lower affinity for the nonpolar stationary phase and thus elute relatively early. A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the organic solvent (acetonitrile) concentration, is used to ensure the efficient elution of the analyte and any potential, less polar impurities, resulting in sharp peaks and a stable baseline. Detection is performed using a UV-Vis detector set at the maximum absorbance wavelength for the furan ring system, which is typically around 282 nm.[7][8]
Materials, Reagents, and Instrumentation
Reagents and Materials
-
Primary Standard: this compound, CAS: 1330171-28-2 (Purity ≥98%).[9]
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Purified, deionized water (18.2 MΩ·cm), such as Milli-Q® or equivalent.
-
Formic Acid: HPLC grade (≥99% purity).
-
Methanol: HPLC grade.
-
Syringe Filters: 0.22 µm or 0.45 µm Polytetrafluoroethylene (PTFE).[10]
-
Glassware: Class A volumetric flasks, pipettes, and beakers.
-
Vials: 2 mL amber glass autosampler vials with caps and septa.
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. (e.g., Agilent 1260/1290 Infinity II, Waters ACQUITY UPLC H-Class).[11]
Detailed Protocols
Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of purified water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Water and Acetonitrile (90:10 v/v) was chosen to ensure the solubility and stability of the analyte.
-
Needle Wash Solution: A mixture of Water and Methanol (50:50 v/v).
Causality Note: The addition of formic acid to the aqueous mobile phase helps to control the pH, which ensures consistent ionization of any acidic or basic functional groups on the analyte or impurities, leading to improved peak shape and reproducible retention times.[10]
Standard Stock and Working Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with the diluent. This solution should be stored at 2-8°C and protected from light.[12][13]
-
Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the Primary Stock Solution with the diluent. A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing SMF.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex or sonicate the solution for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial for analysis.[7]
Causality Note: Filtration is a critical step to remove any particulate matter that could otherwise clog the HPLC column or tubing, leading to pressure issues and poor chromatographic performance.
Analytical Workflow Diagram
Caption: Overall workflow for the quantitative analysis of SMF.
Chromatographic Conditions
All quantitative data should be summarized in clearly structured tables for easy comparison.
| Parameter | Condition |
| HPLC Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 18.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 282 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Method Validation Protocol (ICH Q2(R2) Framework)
A validation protocol must be established to demonstrate that the analytical procedure is suitable for its intended purpose.[3]
Caption: Interrelationship of ICH method validation parameters.
System Suitability
-
Protocol: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD): Peak areas should have an RSD of ≤ 2.0%.[6]
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Specificity
-
Protocol: Inject a blank sample (diluent) and a placebo (matrix without the analyte, if applicable). Compare the chromatograms with that of a standard solution.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the SMF peak.
Linearity and Range
-
Protocol: Inject the prepared calibration standards (e.g., 1 to 100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity.[14]
Accuracy (Recovery)
-
Protocol: Spike a blank matrix with the SMF standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[15]
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six individual preparations of a sample at 100% of the target concentration on the same day, under the same conditions.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day/Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day, preferably with a different analyst and/or on a different instrument.[16]
-
Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.
-
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Analyze progressively more dilute solutions of the standard.
-
Acceptance Criteria:
Expected Results and Data Presentation
The validation experiments should yield data confirming the method's suitability. Below are templates for presenting these results.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| %RSD for Peak Area | ≤ 2.0% | (Pass/Fail) |
| Tailing Factor | ≤ 2.0 | (Pass/Fail) |
| Theoretical Plates | ≥ 2000 | (Pass/Fail) |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Range (µg/mL) | 1 - 100 | (Confirmed) |
| Correlation (R²) | ≥ 0.999 | (Pass/Fail) |
| y-intercept | (Report Value) | |
Table 3: Accuracy and Precision Summary
| Validation Parameter | Level | Acceptance Criteria | Result (%RSD or % Recovery) |
|---|---|---|---|
| Accuracy | 80% | 98.0 - 102.0% | |
| 100% | 98.0 - 102.0% | ||
| 120% | 98.0 - 102.0% | ||
| Precision (Repeatability) | 100% | %RSD ≤ 2.0% |
| Precision (Intermediate) | 100% | %RSD ≤ 2.0% | |
Discussion and Troubleshooting
This RP-HPLC method provides a reliable means for the quantification of this compound. The expected retention time for SMF under these conditions will be relatively short due to its high polarity. Should issues such as peak fronting, tailing, or splitting occur, consider the following:
-
Peak Tailing: May indicate secondary interactions with the silica backbone. Ensure the mobile phase pH is appropriate. Check for column degradation.
-
Peak Fronting: Often caused by sample overload. Try injecting a more dilute sample.
-
Retention Time Drift: Can be caused by temperature fluctuations, changes in mobile phase composition, or column aging. Ensure the column is properly equilibrated and the mobile phase is well-mixed.
The stability of SMF in solution should also be considered. It is recommended to use freshly prepared solutions for analysis, as the sulfate ester linkage may be susceptible to hydrolysis over time, especially under non-neutral pH conditions.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Zhang, Y., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
Waters Corporation. Improving the Speed and Quantitative Performance for the Separation of Furans. Available at: [Link]
-
Journal of Food Science and Technology. (2014). HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. Available at: [Link]
-
Agilent Technologies. Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Available at: [Link]
-
Biotecno srl. Analysis of Furanic Compounds in Transformer Oil (Insulating Oil) by YL9100 Plus HPLC According to ASTM D5837. Available at: [Link]
-
SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Sigma-Aldrich. This compound Product Page (Chinese). Available at: [Link]
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BioOrganics. This compound. Available at: [Link]
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Shimadzu. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available at: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
PubChem. 5-Sulfooxymethylfurfural. Available at: [Link]
-
PerkinElmer. Furanic Compounds Determination in HPLC. Available at: [Link]
-
Journal of Separation Science. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed. Available at: [Link]
-
ResearchGate. (2019). Influence of Salts on the Partitioning of 5-Hydroxymethylfurfural in Water/MIBK. Available at: [Link]
-
ResearchGate. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade and Pekmez. Available at: [Link]
-
UniPub. 5-Hydroxymethylfurfural Determination Through HPLC. Available at: [Link]
-
DergiPark. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. Available at: [Link]
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Quantitative Analysis of 5-Sulfooxymethylfurfural (SMF) Sodium Salt by LC-MS/MS: An Application Note for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Sulfooxymethylfurfural (SMF) in Food Safety and Toxicology
5-Sulfooxymethylfurfural (SMF) is a reactive metabolite of 5-hydroxymethylfurfural (HMF), a common compound formed during the heat treatment of carbohydrate-rich foods through the Maillard reaction and caramelization. While HMF itself is a subject of toxicological evaluation, its sulfated metabolite, SMF, has garnered significant attention due to its potential mutagenic and carcinogenic properties. The formation of SMF in vivo from dietary HMF underscores the need for sensitive and selective analytical methods to assess its presence in biological matrices and understand its toxicological implications. This application note provides a comprehensive guide to the quantitative analysis of 5-Sulfooxymethylfurfural sodium salt using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique renowned for its specificity and sensitivity.
This document is intended for researchers, scientists, and drug development professionals engaged in food safety, toxicology, and metabolism studies. It offers a detailed protocol, from sample preparation to data analysis, grounded in scientific principles and practical expertise.
Physicochemical Properties and Handling of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| Synonyms | sodium (5-formylfuran-2-yl)methyl sulfate | Sigma-Aldrich |
| CAS Number | 1330171-28-2 | Sigma-Aldrich |
| Molecular Formula | C₆H₅NaO₆S | LGC Standards |
| Molecular Weight | 228.16 g/mol | LGC Standards |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Stability Considerations: The stability of SMF in solution is a critical factor for accurate quantification. While specific stability studies on SMF are not extensively published, data on its precursor, HMF, suggest that pH and temperature are key factors. HMF is known to be more stable in mildly acidic conditions and degrades at higher temperatures and alkaline pH.[1][2] Given the labile nature of the sulfooxy group, it is prudent to handle SMF solutions with care. It is strongly recommended to prepare fresh standard solutions and store them at 2-8°C, protected from light. For long-term storage, freezing (-20°C or lower) may be considered, although freeze-thaw stability should be evaluated.
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This technique is ideally suited for the analysis of trace levels of SMF in complex biological matrices. The workflow involves:
-
Sample Preparation: Extraction of SMF from the matrix and removal of interfering substances.
-
Chromatographic Separation: Separation of SMF from other components using a liquid chromatograph.
-
Ionization: Generation of gas-phase ions of SMF in the mass spectrometer's ion source (typically electrospray ionization - ESI).
-
Tandem Mass Spectrometry (MS/MS): Selection of the SMF precursor ion, its fragmentation through collision-induced dissociation (CID), and detection of specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Workflow
The following sections detail a robust protocol for the LC-MS/MS analysis of SMF.
Materials and Reagents
-
Analytical Standard: this compound (available from suppliers such as LGC Standards, Sigma-Aldrich, and Clinivex).[3][4][5]
-
Internal Standard (IS): An isotopically labeled SMF standard would be ideal for the most accurate quantification to correct for matrix effects and variations in instrument response. While commercial availability is not widespread, synthesis of labeled furan derivatives has been reported in the literature.[6][7][8] In its absence, a structurally similar compound with comparable chromatographic and ionization behavior that is not present in the samples can be used as an internal standard.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Sample Preparation Supplies: Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase), microcentrifuge tubes, and syringe filters (0.22 µm).
Protocol 1: Standard and Sample Preparation
Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of SMF sodium salt and dissolve it in 1 mL of LC-MS grade water. Store at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 10% methanol in water) to create a calibration curve covering the expected concentration range of the samples.
Sample Preparation (from Biological Matrix, e.g., Urine or Plasma):
The choice of sample preparation technique depends on the complexity of the matrix. Solid Phase Extraction (SPE) is a highly effective method for cleaning up and concentrating the analyte.
-
Matrix Pre-treatment:
-
For plasma/serum: Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.
-
For urine: Centrifuge the sample to remove particulates. Dilute the urine (e.g., 1:1 with water) to reduce matrix effects.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the SMF with 1 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL). Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Causality behind Experimental Choices: Protein precipitation is a crucial first step for plasma or serum samples to remove high-abundance proteins that can interfere with the analysis and damage the LC column. SPE provides a more thorough cleanup by removing salts and other matrix components that can cause ion suppression in the ESI source, leading to improved sensitivity and reproducibility. The choice of a polymeric reversed-phase sorbent is based on its ability to retain moderately polar compounds like SMF.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
Given the polar and anionic nature of SMF, a reversed-phase column with good retention for polar compounds is recommended.
| Parameter | Recommended Setting |
| Column | C18 column suitable for polar compounds (e.g., with polar endcapping), 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Causality behind Experimental Choices: The use of a C18 column with polar endcapping enhances the retention of polar analytes like SMF, which might otherwise elute too early with traditional C18 phases. A gradient elution is employed to effectively separate the analyte from matrix components and ensure a sharp peak shape. Formic acid is added to the mobile phase to improve peak shape and promote protonation in positive ion mode or deprotonation in negative ion mode.
Mass Spectrometry (MS) Conditions:
SMF is expected to ionize well in negative electrospray ionization (ESI) mode due to the presence of the sulfate group.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The selection of MRM transitions is crucial for the selectivity and sensitivity of the method. Based on the structure of SMF (molecular weight of the free acid: 206.17 g/mol ) and the known fragmentation of sulfated compounds, the following transitions are proposed.[9]
-
Precursor Ion (Q1): m/z 205 ([M-H]⁻)
-
Product Ions (Q3):
-
m/z 80 (SO₃⁻): This is a characteristic fragment for sulfated compounds resulting from the loss of the furan moiety.
-
m/z 97 (HSO₄⁻): Another common fragment indicating the sulfate group.
-
Other potential fragments arising from the furan structure should be investigated during method development by performing product ion scans on the SMF standard.
-
The collision energy for each transition should be optimized to maximize the product ion signal.
Causality behind Experimental Choices: Negative ESI mode is chosen because the acidic sulfate group is readily deprotonated, leading to a strong [M-H]⁻ signal. MRM is the gold standard for quantification with tandem mass spectrometry as it provides two levels of mass filtering (precursor and product ions), significantly reducing background noise and enhancing specificity.
Data Analysis and Quantification
Quantification is typically performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standards. The concentration of SMF in the samples is then determined from the calibration curve using a linear regression analysis.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the LC-MS/MS analysis of SMF.
Caption: Workflow for the LC-MS/MS analysis of 5-Sulfooxymethylfurfural.
Trustworthiness and Self-Validation
To ensure the reliability of the analytical results, the method should be validated according to established guidelines (e.g., FDA or EMA bioanalytical method validation guidelines). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Closeness of the measured values to the true values and the degree of scatter in the data, respectively. Assessed at multiple concentration levels (low, medium, and high QC samples).
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw, short-term benchtop, long-term frozen).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve sensitive and selective quantification of this important metabolite in various biological matrices. The successful implementation of this method will contribute to a better understanding of the formation, distribution, and toxicological significance of SMF, ultimately supporting efforts in food safety assessment and drug development.
References
-
Teixidó, E., Moyano, E., Santos, F. J., & Galceran, M. T. (2008). Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. Journal of Chromatography A, 1185(1), 102–108. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 334–358. [Link]
-
Sugar Energy. (2025, January 29). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures? [Link]
-
ResearchGate. (2025, August 6). Effect of pH and storage temperature on 5-(Hydroxymethyl) furfural (5HMF) formation in USP syrup preparation. [Link]
-
PubMed. (2017, October 1). Isotope dilution HPLC-MS/MS for simultaneous quantification of acrylamide and 5-hydroxymethylfurfural (HMF) in thermally processed seafood. [Link]
-
PubMed. (2008, August 13). Isotope labeling studies on the formation of 5-(hydroxymethyl)-2-furaldehyde (HMF) from sucrose by pyrolysis-GC/MS. [Link]
-
Cheng, Y., Ding, W. H., Long, Q., Zhao, M., Yang, J., & Li, X. Q. (2015). Synthesis of stable isotopically labelled 3-methylfuran-2(5H)-one and the corresponding strigolactones. Journal of Labelled Compounds and Radiopharmaceuticals, 58(9), 355–360. [Link]
-
PubMed. (2025, July-August). Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). Journal of Labelled Compounds and Radiopharmaceuticals, 68(9-10), e4156. [Link]
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- 4. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Isotope labeling studies on the formation of 5-(hydroxymethyl)-2-furaldehyde (HMF) from sucrose by pyrolysis-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 5-Sulfooxymethylfurfural Sodium Salt in Maillard Reaction and Advanced Glycation End-Product Studies
Authored by: Gemini, Senior Application Scientist
Abstract
The Maillard reaction, a cornerstone of food chemistry, is also a significant pathway for the in vivo formation of Advanced Glycation End-Products (AGEs), which are implicated in aging and the pathogenesis of various diseases. A key intermediate formed during this reaction is 5-hydroxymethylfurfural (HMF).[1][2] However, the biological reactivity of HMF is often mediated through its metabolic activation to more electrophilic species.[3] This document provides detailed application notes and protocols for the use of 5-Sulfooxymethylfurfural sodium salt (SFS) , a reactive sulfated metabolite of HMF, as a powerful tool for researchers in life sciences and drug development.[3][4] By using SFS, researchers can directly investigate the downstream consequences of HMF metabolic activation, providing a more precise model for studying the formation of AGEs, protein cross-linking, and potential genotoxicity.[3][5]
Introduction: The Maillard Reaction and the Significance of HMF Metabolites
The Maillard reaction is a non-enzymatic reaction between reducing sugars and amino acids, peptides, or proteins.[6] Initially studied for its role in the desirable color and flavor development in thermally processed foods, its implications for health and disease have become a major focus of research.[1][7] During the later stages of this complex cascade, sugar dehydration leads to the formation of intermediates like 5-hydroxymethylfurfural (HMF).[2][8]
While HMF itself is reactive, its bioactivity is significantly amplified upon metabolic conversion. One such critical metabolite is 5-sulfooxymethylfurfural (SFS), formed via sulfonation.[3] SFS is a highly electrophilic allylic ester, making it significantly more reactive towards nucleophiles like the amino groups of lysine and arginine residues in proteins, or DNA bases, than its parent compound, HMF.[3] This heightened reactivity makes SFS a suspected ultimate mutagen and carcinogen.[3][5] Therefore, studying SFS directly allows for a focused investigation into the mechanisms of AGE formation and toxicity driven by HMF metabolism.
Why Use this compound (SFS)?
-
Mechanistic Clarity: SFS allows researchers to bypass the enzymatic sulfotransferase step, providing a direct means to study the effects of the "activated" form of HMF. This eliminates variables related to metabolic efficiency in different model systems.
-
Potent Glycating Agent: Due to the excellent leaving group (sulfate), SFS reacts readily with proteins to form AGEs. This facilitates the study of protein modification, cross-linking, and functional impairment under controlled in vitro conditions.
-
Toxicological Relevance: As a putative ultimate toxic metabolite of HMF, SFS is an essential tool for toxicologists and drug development professionals investigating the safety of food components and pharmaceuticals that may contain or generate HMF.[3][5]
Physicochemical Properties and Handling of SFS
Understanding the properties of SFS is critical for its effective use and for ensuring experimental reproducibility.
| Property | Value | Source(s) |
| CAS Number | 1330171-28-2 | [4][9] |
| Molecular Formula | C₆H₅NaO₆S | [9] |
| Molecular Weight | 228.16 g/mol | |
| Synonyms | SMF, sodium (5-formylfuran-2-yl)methyl sulfate | [9] |
| Appearance | Typically a solid | N/A |
| Storage Conditions | 2-8°C, protected from moisture and light | [10] |
| Stability | Unstable at high temperatures (>78°C dec.) and in acidic conditions.[4] Should be prepared fresh for experiments. | N/A |
Handling Precautions:
-
SFS is a reactive chemical and a potential mutagen.[3] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Due to its sensitivity to moisture and temperature, bring the vial to room temperature before opening to prevent condensation.
-
Prepare solutions immediately before use, as the compound can degrade in aqueous solutions over time.
Experimental Design & Protocols
The following protocols provide a framework for using SFS to study protein glycation. These can be adapted based on the specific research question and available analytical instrumentation.
Experimental Workflow Overview
The general workflow involves incubating a target molecule (e.g., protein) with SFS, followed by analysis to detect and quantify the resulting modifications.
Caption: General experimental workflow for studying SFS-mediated modifications.
Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA) with SFS
This protocol describes a model system for assessing the ability of SFS to form AGEs with a standard protein.
A. Materials & Reagents:
-
This compound (SFS)
-
Bovine Serum Albumin (BSA), fatty-acid free
-
Sodium Phosphate Buffer (100 mM, pH 7.4)
-
Sterile, nuclease-free water
-
Microcentrifuge tubes (1.5 mL)
-
Incubator or water bath set to 37°C
B. Step-by-Step Procedure:
-
Prepare BSA Stock Solution: Dissolve BSA in 100 mM phosphate buffer (pH 7.4) to a final concentration of 10 mg/mL.
-
Prepare SFS Solution: Immediately before use, dissolve SFS in sterile water to a final concentration of 100 mM. Note: Due to potential instability, do not store the SFS solution.
-
Set Up Reactions: In separate 1.5 mL microcentrifuge tubes, set up the following reactions. It is crucial to include controls to ensure any observed effects are due to SFS.
| Tube Label | BSA (10 mg/mL) | SFS (100 mM) | Phosphate Buffer (100 mM) | Final SFS Conc. |
| Control | 500 µL | 0 µL | 500 µL | 0 mM |
| SFS-Low | 500 µL | 10 µL | 490 µL | 1 mM |
| SFS-High | 500 µL | 100 µL | 400 µL | 10 mM |
-
Incubation: Gently mix the contents of each tube and incubate at 37°C for 24 hours in the dark. The incubation time can be varied as part of a time-course experiment.
-
Quench Reaction: After incubation, stop the reaction by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis. This prevents further reaction.
Protocol 2: Quantification of Nε-(carboxymethyl)lysine (CML) using HPLC-MS/MS
This protocol outlines the analysis of CML, a common AGE, from the samples prepared in Protocol 1. The high reactivity of SFS can lead to the formation of various AGEs, and CML is a well-characterized marker.[11]
A. Materials & Reagents:
-
Hydrochloric Acid (6 M)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
CML analytical standard
-
Samples from Protocol 1
B. Step-by-Step Procedure:
-
Protein Hydrolysis:
-
Take 100 µL of each reaction mixture from Protocol 1.
-
Add 400 µL of 6 M HCl.
-
Seal the tubes tightly and heat at 110°C for 24 hours to hydrolyze the protein into constituent amino acids.
-
After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen.
-
-
Sample Cleanup (SPE):
-
Reconstitute the dried hydrolysate in 1 mL of 0.1% Formic Acid in water.
-
Condition a C18 SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% FA.
-
Load the sample onto the cartridge.
-
Wash with 1 mL of 0.1% FA.
-
Elute the modified amino acids with 1 mL of 50% ACN containing 0.1% FA.
-
Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase for injection.
-
-
HPLC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column suitable for polar analytes (e.g., HILIC columns can also be used[12]).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a gradient from 5% to 95% B over approximately 10-15 minutes to separate CML from other amino acids.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for CML (e.g., m/z 205 -> 130). Optimize collision energy using the CML standard.
-
-
Quantification: Create a standard curve using the CML analytical standard. Calculate the concentration of CML in the samples by comparing their peak areas to the standard curve.
Data Interpretation and Expected Outcomes
Researchers using SFS should expect to see a dose-dependent increase in protein modification.
-
Increased AGE Formation: The concentration of AGEs like CML should be significantly higher in the "SFS-High" and "SFS-Low" samples compared to the "Control." This demonstrates the potent glycating ability of SFS.
-
Protein Cross-linking: SDS-PAGE analysis (not detailed here, but a common follow-up) of the reaction mixtures may show high-molecular-weight bands, indicating that SFS is cross-linking BSA molecules.
-
Pathway Elucidation: By comparing the AGE profile generated by SFS with that generated by HMF or sugars alone, researchers can dissect the specific contribution of the sulfated metabolite pathway to the overall landscape of Maillard reaction products.
Visualizing the SFS Reaction Pathway
The following diagram illustrates the proposed mechanism by which HMF is activated to SFS, which then reacts with a protein's lysine residue.
Caption: Proposed pathway of HMF activation and subsequent protein adduction.
References
-
Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375-2377. [Link]
-
Sugar Energy. (2025). What role does 5-Hydroxymethylfurfural (HMF) play in the food industry, particularly in the context of flavoring and preservation?. Sugar Energy. [Link]
-
Sugar Energy. (2026). What role does 5-Hydroxymethylfurfural (5-HMF) play in the development of food browning and caramelization reactions?. Sugar Energy. [Link]
-
ResearchGate. (n.d.). Mechanism of formation of HMF in Maillard reaction. [Link]
-
Granato, D., de Araújo, F. F., & Van Melis, W. (2022). The role of 5-hydroxymethylfurfural in food and recent advances in analytical methods. Food Chemistry, 395, 133539. [Link]
-
Zhejiang Agricultural Sciences. (n.d.). Formation, detection and control of advanced glycation end products and 5-hydroxymethylfurfural in heated foods. [Link]
-
Čížková, H., et al. (2020). furfural, hydroxymethylfurfural and furosine as maillard reaction markers in fruit. Journal of Microbiology, Biotechnology and Food Sciences. [Link]
-
Gana, S., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Biomedical Chromatography, 26(9), 1145-1150. [Link]
-
Bakhiya, N., et al. (2009). 5-sulfooxymethylfurfural, a reactive, nephrotoxic metabolite of the Maillard product 5-hydroxymethylfurfural. Biochemical Pharmacology, 78(4), 414-419. [Link]
-
ResearchGate. (n.d.). Fast Detection of 5-Hydroxymethylfurfural in Dulce de Leche by SPE-LC–MS. [Link]
-
Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ARKIVOC, 2001(1), 17-54. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Sulfooxymethylfurfural. PubChem Compound Database. [Link]
-
Khan, M. A., et al. (2022). Advanced glycation end product signaling and metabolic complications: Dietary approach. World Journal of Diabetes, 13(10), 806-819. [Link]
-
MDPI. (2021). Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. Molecules, 26(21), 6469. [Link]
-
Ünüvar, S. (2018). Determination of 5-hydroxymethylfurfural (5-HMF) in Expired Pharmaceutical Syrups by Using HPLC-DAD Method. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1431-1440. [Link]
-
Lee, K. G., & Lee, S. K. (2014). Formation and reduction of furan in maillard reaction model systems consisting of various sugars/amino acids/furan precursors. Food Chemistry, 152, 225-229. [Link]
-
ResearchGate. (n.d.). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [Link]
-
Food Chemistry. (2023). Effect of salts on the formation of acrylamide, 5-hydroxymethylfurfural and flavour compounds in a crust-like glucose/wheat flour dough system during heating. [Link]
-
Clinivex. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Maillard reaction. [Link]
-
Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). [Link]
-
MDPI. (2022). Natural Antioxidants and Hydrocolloids as a Mitigation Strategy to Inhibit Advanced Glycation End Products (AGEs) and 5-Hydroxymethylfurfural (HMF) in Butter Cookies. Foods, 11(15), 2315. [Link]
-
Parker, J. K., et al. (2023). Effect of salts on the formation of acrylamide, 5-hydroxymethylfurfural and flavour compounds in a crust-like glucose/wheat flour dough system during heating. Food Chemistry, 410, 135358. [Link]
-
Van Lancker, F., et al. (2011). Mechanistic insights into furan formation in Maillard model systems. Journal of Agricultural and Food Chemistry, 59(1), 229-235. [Link]
-
Frontiers. (2022). Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides. [Link]
-
Semantic Scholar. (2014). Formation and reduction of furan in maillard reaction model systems consisting of various sugars/amino acids/furan precursors. [Link]
-
Zhang, L. L., et al. (2019). Kinetics of 5-hydroxymethylfurfural formation in the sugar-amino acid model of Maillard reaction. Journal of the Science of Food and Agriculture, 99(5), 2340-2347. [Link]
-
ResearchGate. (n.d.). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. [Link]
-
Blank, I., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(12), 4684-4691. [Link]
-
Berg, E. (2018, March 12). What Are Advanced Glycation End Products (AGEs)?. YouTube. [Link]
-
Nowotny, K., et al. (2015). Advanced Glycation End Products and Oxidative Stress in Type 2 Diabetes Mellitus. Biomolecules, 5(1), 194-222. [Link]
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5-Sulfooxymethylfurfural sodium salt as a marker for food processing
Application Note & Protocol
5-Sulfooxymethylfurfural (SMF) Sodium Salt: A Key Indicator of Thermal and Chemical Processing in Foods
Abstract
The thermal processing of foods rich in carbohydrates invariably leads to the formation of 5-hydroxymethylfurfural (HMF) through the Maillard reaction and caramelization.[1][2] HMF is a well-established marker for assessing the intensity of heat treatment and the storage conditions of products like honey, fruit juices, and baked goods.[3][4] However, the subsequent reaction of HMF with sulfiting agents—commonly used as preservatives and antioxidants in the food industry—yields 5-Sulfooxymethylfurfural (SMF).[5][6] This application note details the significance of SMF as a specific marker for combined thermal and sulfite treatment. Due to evidence suggesting that SMF possesses greater toxicological potential than its precursor, its detection and quantification are of increasing importance for food safety and quality assessment.[5][7][8] We provide comprehensive protocols for the extraction and analysis of SMF in various food matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction: From a General to a Specific Processing Marker
For decades, 5-hydroxymethylfurfural (HMF) has served as a reliable indicator of thermal stress in food products.[9] Its presence is nearly ubiquitous in heat-processed, sugar-containing foods, with concentrations ranging from less than 15 mg/kg in fresh honey to over 2000 mg/kg in dried plums.[1][10] While HMF levels effectively signal heat exposure or prolonged storage, they do not provide information about the use of other processing aids.
The application of sulfiting agents (e.g., sulfur dioxide, sodium bisulfite) is a common practice to prevent enzymatic browning, control microbial growth, and act as an antioxidant in products like wine, dried fruits, and some juices.[11][12] When a food product is subjected to both heat treatment (leading to HMF formation) and the addition of sulfites, a chemical reaction can occur, converting HMF into 5-Sulfooxymethylfurfural (SMF). Therefore, the presence of SMF serves as a highly specific marker, indicating that a food has undergone this dual processing pathway.
The Chemistry of SMF Formation
The formation of SMF is a consequential reaction in food chemistry. It begins with the acid-catalyzed dehydration of hexose sugars (like fructose and glucose) during heating, which produces the intermediate HMF.[3] If sulfites are present in the food matrix, the hydroxyl group of HMF can be sulfated, yielding the stable sulfonic acid ester, SMF.[5] This transformation is significant because it converts the relatively benign HMF into a more reactive and potentially harmful compound.
Caption: Chemical pathway for the formation of SMF from hexose sugars.
Toxicological Significance of SMF
The primary concern surrounding SMF stems from its toxicological profile. Research indicates that SMF is a reactive electrophilic metabolite of HMF.[7] Studies have demonstrated that SMF exhibits mutagenic and carcinogenic properties that are more potent than those of its parent compound, HMF.[5][13] For instance, SMF has been shown to induce dose-dependent mutagenicity in Salmonella typhimurium TA100 and possesses higher skin tumor-initiating activity in mice compared to HMF.[5] Furthermore, direct administration of SMF in animal models has been linked to significant nephrotoxicity, causing damage to the proximal tubules of the kidneys.[7][8] While HMF is metabolized to SMF in the body, direct ingestion of pre-formed SMF in foods could present a more direct toxicological challenge.[14] This makes the monitoring of SMF levels in sulfite-treated, heat-processed foods a critical aspect of risk assessment.
Analytical Methodologies
Accurate quantification of SMF requires robust sample preparation to handle diverse and complex food matrices, followed by sensitive analytical detection.[15][16] The choice of method often depends on the required sensitivity and the available instrumentation.
Sample Preparation Strategies
Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte.[17] The approach varies significantly with the food type.
Table 1: Recommended Sample Preparation Protocols for Different Food Matrices
| Food Matrix Type | Example Products | Recommended Protocol | Rationale & Key Considerations |
| Clear Liquid (Low Solids) | White Grape Juice, Filtered Apple Juice, White Wine | 1. Centrifuge to remove particulates. 2. Filter through a 0.45 µm syringe filter. 3. Direct injection or dilute if necessary. | Minimal matrix interference. Filtration is crucial to protect the analytical column. |
| High Sugar Liquid/Syrup | Honey, Maple Syrup, Fruit Concentrates | 1. Dissolve a known weight (e.g., 5 g) in deionized water (e.g., 50 mL). 2. Perform Solid-Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., ENV+).[18] 3. Elute with methanol or acetonitrile. 4. Evaporate and reconstitute in mobile phase. | SPE is essential for removing high concentrations of sugars and other polar interferences that can suppress ionization in MS and co-elute in HPLC. |
| Semi-Solid / Pasty | Jams, Fruit Purées, Tomato Paste | 1. Homogenize sample. 2. Weigh 1-2 g into a centrifuge tube. 3. Add 10 mL of an extraction solvent (e.g., Acetonitrile/Water 80:20). 4. Vortex and sonicate for 15 minutes. 5. Centrifuge at high speed (e.g., 10,000 x g). 6. Collect supernatant and proceed with SPE cleanup as for High Sugar Liquids. | The initial solvent extraction is necessary to liberate the analyte from the solid components of the matrix.[19] |
| Solid (Low Fat) | Dried Fruits (e.g., Apricots, Prunes), Bread, Cereals | 1. Cryo-grind or finely chop the sample to a homogenous powder. 2. Perform Accelerated Solvent Extraction (ASE) or ultrasound-assisted extraction with an Acetonitrile/Water mixture. 3. Centrifuge and filter the extract. 4. Proceed with SPE cleanup. | Particle size reduction is critical for efficient extraction.[15] ASE provides a more exhaustive extraction for complex solid matrices.[16] |
Protocol 1: Quantification by HPLC with Diode Array Detection (DAD)
This method is suitable for screening and quantification when analyte concentrations are expected to be in the mid-to-high µg/g range.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the sample extract as described in Table 1.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, hold for 2 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and equilibrate for 3 min.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Wavelength: Monitor at 284 nm, which is the characteristic absorbance maximum for the furan ring structure.[3]
-
Peak Confirmation: Verify the UV spectrum of the putative SMF peak against that of an authentic standard.
-
-
Quantification:
-
Prepare a calibration curve using a certified SMF sodium salt standard (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Calculate the concentration in the original sample, accounting for all dilution and concentration factors from the sample preparation stage.
-
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This method provides superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[14][20]
Step-by-Step Protocol:
-
Sample Preparation: Prepare the sample extract as described in Table 1, ensuring the final reconstitution solvent is compatible with the initial mobile phase.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 2% B; ramp to 98% B over 5 min; hold for 1 min; return to 2% B and equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Negative.
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing an SMF standard.
-
MRM Transitions: Monitor at least two transitions for confident identification and quantification.
-
Precursor Ion [M-H]⁻: m/z 205
-
Product Ion 1 (Quantifier): m/z 109 (loss of HSO₃)
-
Product Ion 2 (Qualifier): m/z 81 (sulfite ion)
-
-
Dwell Time: 50-100 ms per transition.
-
-
Data Analysis:
-
Generate a calibration curve using an SMF standard (e.g., 1, 5, 10, 50, 100 ng/mL). The use of a matrix-matched calibration or a stable isotope-labeled internal standard is highly recommended for accuracy in complex matrices.
-
Integrate the peak area for the quantifier transition and confirm the presence of the qualifier transition with the correct ion ratio.
-
Caption: General analytical workflow for the determination of SMF in food.
Regulatory Context and Conclusion
Currently, there are no specific regulatory limits for SMF in food products. Regulations often focus on its precursor, HMF, in items like honey, where the Codex Alimentarius sets a maximum limit of 40 mg/kg (80 mg/kg for tropical honey) to ensure freshness and proper handling.[10] Similarly, the use of sulfites is regulated, with the U.S. FDA requiring labeling if concentrations exceed 10 ppm.[6][21]
The emergence of SMF as a marker of dual processing and a compound of toxicological concern highlights a potential gap in food safety monitoring. The analytical methods detailed in this note provide researchers and quality control professionals with the necessary tools to investigate the occurrence of SMF across a wide range of foodstuffs. By monitoring for SMF, the food industry can gain a deeper understanding of how processing choices impact the final chemical composition of their products, ensuring both quality and consumer safety. Future research should focus on establishing the prevalence of SMF in the food supply and further clarifying its risk to human health.
References
- Current time information in Sacramento, CA, US. (n.d.). Google.
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-
Wikipedia. (n.d.). Hydroxymethylfurfural. Retrieved January 14, 2026, from [Link]
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Bakhiya, N., et al. (2012). Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2. PubMed. Retrieved January 14, 2026, from [Link]
- Shapla, U. M., et al. (2018, April 4). 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health. Chemistry Central Journal.
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Surh, Y. J., et al. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. PubMed. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). 5-(Hydroxymethyl)-2-furfural (HMF). Encyclopedia. Retrieved January 14, 2026, from [Link]
- AVA Biochem. (n.d.). 5-HMF Fact Sheet Food Pharma.
-
ResearchGate. (2025, August 7). Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 | Request PDF. Retrieved January 14, 2026, from [Link]
-
Khalil, M. I., et al. (2018, April 4). 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Al-Harbi, N. A., et al. (2020, April 22). The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. MDPI. Retrieved January 14, 2026, from [Link]
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Semantic Scholar. (n.d.). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Retrieved January 14, 2026, from [Link]
- Ciesielski, W., et al. (n.d.). 5-Hydroxymethyl-2-Furfural (HMF)
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Li, Z., et al. (n.d.). Formation of 5-hydroxymethylfurfural in industrial-scale apple juice concentrate processing. ScienceDirect. Retrieved January 14, 2026, from [Link]
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Monien, B. H., et al. (2009). Conversion of the common food constituent 5-hydroxymethylfurfural into a mutagenic and carcinogenic sulfuric acid ester in the mouse in vivo. PubMed. Retrieved January 14, 2026, from [Link]
- Shimadzu. (n.d.).
-
ResearchGate. (2025, August 7). 5-Sulfooxymethylfurfural (SMF), the metabolite of 5-hydroxymethylfurfural (HMF), increases the numbers of adenoma and aberrant crypt foci in the intestine of min-mice | Request PDF. Retrieved January 14, 2026, from [Link]
-
Choudhary, A., et al. (2020, April 27). (PDF) 5-Hydroxymethylfurfural (HMF) formation, occurrence and potential health concerns: recent developments. ResearchGate. Retrieved January 14, 2026, from [Link]
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Ko, M. J., et al. (n.d.). 5-Hydroxymethylfurfural (HMF) formation during subcritical water extraction. PubMed Central. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Health risks of 5-hydroxymethylfurfural (HMF) and related compounds | Request PDF. Retrieved January 14, 2026, from [Link]
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Food Safety Institute. (2025, July 1). Best Practices for Sample Preparation in Food Analysis. Retrieved January 14, 2026, from [Link]
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AnalyteGuru. (2021, June 18). Sample Preparation in Food Analysis: Why is it Such a Headache? Retrieved January 14, 2026, from [Link]
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Amvrazi, E. G., & Tsiropoulos, N. G. (2009). Methods of sample preparation for determination of pesticide residues in food matrices by chromatography-mass spectrometry-based techniques: a review. PubMed. Retrieved January 14, 2026, from [Link]
- Unknown. (n.d.).
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ResearchGate. (2025, August 5). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Retrieved January 14, 2026, from [Link]
- BfR. (2011, May 15). According to the current state of scientific knowledge 5-HMF concentrations occuring in foods do not give rise to safety concern.
-
Teixidó, E., et al. (2006, November 24). Analysis of 5-hydroxymethylfurfural in Foods by Gas Chromatography-Mass Spectrometry. PubMed. Retrieved January 14, 2026, from [Link]
-
MDPI. (2024, August 4). Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health. Retrieved January 14, 2026, from [Link]
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PubMed. (2022, November 30). The role of 5-hydroxymethylfurfural in food and recent advances in analytical methods. Retrieved January 14, 2026, from [Link]
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Lachenmeier, D. W., et al. (n.d.). The Margin of Exposure of 5-Hydroxymethylfurfural (HMF) in Alcoholic Beverages. PubMed Central. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Fast Detection of 5-Hydroxymethylfurfural in Dulce de Leche by SPE-LC–MS. Retrieved January 14, 2026, from [Link]
-
Radaelli, P., et al. (2004). Degradation of 5-hydroxymethylfurfural in honey. PubMed. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 5-(Hydroxymethyl)furfural. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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FARRP. (n.d.). Sulfites - USA. University of Nebraska. Retrieved January 14, 2026, from [Link]
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EFSA. (2022, November 24). Sulfites: safety concern for high consumers, but data lacking. Retrieved January 14, 2026, from [Link]
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European Union. (2023, December 1). Maximum levels for certain contaminants in food. EUR-Lex. Retrieved January 14, 2026, from [Link]
- Metrohm. (n.d.).
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University of Florida. (n.d.). FCS8787/FY731: Sulfites: Separating Fact from Fiction. Ask IFAS. Retrieved January 14, 2026, from [Link]
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SciSpace. (n.d.). Sulfites: Separating Fact from Fiction. Retrieved January 14, 2026, from [Link]
-
eCFR. (n.d.). 21 CFR 130.9 -- Sulfites in standardized food. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of 5-Sulfooxymethylfurfural Sodium Salt
Abstract
5-Sulfooxymethylfurfural (SMF) is a primary, electrophilic, and reactive metabolite of 5-hydroxymethylfurfural (HMF), a common compound formed during the heat treatment of sugar-containing foods.[1][2] The inherent reactivity of SMF, particularly its potential mutagenic and carcinogenic properties, makes it a molecule of significant interest in toxicology and drug development.[1] Understanding its interactions with biological nucleophiles is critical, and the synthesis of its derivatives serves as a vital tool for developing analytical standards, probing metabolic pathways, and creating novel molecular scaffolds. This guide provides detailed protocols for the targeted derivatization of 5-Sulfooxymethylfurfural sodium salt, focusing on two primary reactive sites: the C5-sulfooxymethyl group and the C1-aldehyde moiety. We offer field-proven insights into reaction mechanisms, experimental choices, and characterization strategies for the resulting derivatives.
Introduction: The Scientific Imperative for SMF Derivatization
5-Hydroxymethylfurfural (HMF) is a ubiquitous platform chemical and food processing byproduct.[2][3] Its metabolic activation to 5-sulfooxymethylfurfural (SMF) via sulfotransferases is a critical step that transforms it into a potent electrophile capable of reacting with cellular macromolecules.[1][4] The sulfonate group in SMF is an excellent leaving group, making the C5-methylene position highly susceptible to nucleophilic attack.[5] This reactivity is believed to be the basis of its toxicological profile.
For researchers in drug development and toxicology, the ability to synthesize SMF derivatives is paramount for several reasons:
-
Mechanistic Studies: Synthesizing derivatives with various nucleophiles (e.g., mimicking amino acid side chains) allows for the study of adduction kinetics and specificity.
-
Analytical Standards: Pure, well-characterized derivatives are essential as reference standards for mass spectrometry and chromatographic methods to detect and quantify SMF-adducts in biological matrices.
-
Prodrug Development: The furan core is a versatile scaffold. Derivatization can be explored to create novel compounds where the furan moiety is a carrier for other active agents.
This document outlines two robust protocols for derivatizing the sodium salt of SMF, providing a foundational methodology for researchers in the field.
Core Principles: Navigating the Reactivity of SMF
The chemical architecture of SMF offers two distinct and orthogonal sites for chemical modification. The choice of reagents and reaction conditions dictates which site will be targeted.
-
C5-Position (Sulfooxymethyl group): The sulfonate ester acts as an excellent leaving group, analogous to tosylates or mesylates, facilitating SN2 reactions.[5] This pathway allows for the introduction of a wide array of nucleophiles (Nuc:) directly onto the C5-methylene carbon, displacing the sodium sulfate.
-
C1-Position (Aldehyde group): The formyl group is a classic electrophilic site, susceptible to nucleophilic attack by amines, hydrazines, and other carbonyl-reactive species.[6][7] Reactions like reductive amination or oxime formation can be performed to modify this position.
The choice of strategy depends on the desired final product. It is generally advisable to perform SN2 reactions first, as many reagents used to modify the aldehyde (e.g., reducing agents like NaBH4) could potentially reduce the aldehyde if not carefully controlled.
Caption: Logical workflow for the selective derivatization of 5-Sulfooxymethylfurfural.
Protocol I: Nucleophilic Substitution at the C5-Position via Azide Introduction
This protocol details the synthesis of 5-(azidomethyl)furfural from this compound. The azide group is an excellent choice for a proof-of-concept reaction; it is a strong nucleophile and the resulting product is a versatile intermediate for "click chemistry" applications.
Principle & Rationale
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The highly polar sulfonate group is an exceptional leaving group. Sodium azide (NaN3) serves as the nucleophile source. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is critical; it readily dissolves the sodium salt of SMF and the sodium azide, and it effectively solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic. The reaction is performed at a slightly elevated temperature to ensure a reasonable reaction rate without promoting decomposition of the starting material or product.
Caption: SN2 mechanism for azido-derivatization of the C5-position.
Materials & Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | ≥95% | Synthesized* | Highly hygroscopic; store under inert gas. |
| Sodium Azide (NaN3) | ReagentPlus®, ≥99.5% | Sigma-Aldrich | Acute Toxin! Handle with extreme caution. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Use a freshly opened bottle or from a solvent system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Deionized Water | Type 1 | Millipore | For work-up. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | VWR | For drying. |
Note: this compound is not widely commercially available and typically requires synthesis from HMF. This protocol assumes the starting material is on hand.
Step-by-Step Experimental Protocol
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 230 mg, 1.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium azide (1.2 eq, e.g., 78 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The product, 5-(azidomethyl)furfural, is UV active. The starting material will remain at the baseline. The reaction is typically complete within 2-4 hours.
-
Quenching & Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). The organic layers contain the desired product.
-
Washing: Combine the organic layers and wash with deionized water (2 x 15 mL) to remove residual DMF, followed by a wash with brine (1 x 15 mL) to facilitate phase separation.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield 5-(azidomethyl)furfural as a pale yellow oil.
Protocol II: Derivatization of the C1-Aldehyde via Reductive Amination
This protocol describes the conversion of the aldehyde functionality into a secondary amine using benzylamine as a representative primary amine, followed by in-situ reduction.
Principle & Rationale
Reductive amination is a powerful and reliable method for forming C-N bonds. The reaction proceeds in two stages within the same pot:
-
Imine Formation: The primary amine (benzylamine) attacks the electrophilic aldehyde carbon, followed by dehydration to form a Schiff base (imine). This step is often catalyzed by mild acid and is reversible. Removing the water formed drives the equilibrium towards the imine.
-
Reduction: A selective reducing agent, sodium triacetoxyborohydride (STAB), is added. STAB is a mild and convenient hydride donor that is particularly effective at reducing protonated imines in situ. It is less reactive towards the aldehyde starting material than other hydrides like sodium borohydride, minimizing side reactions.
Caption: Key stages in the one-pot reductive amination protocol.
Materials & Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | ≥95% | Synthesized | Store under inert gas. |
| Benzylamine | 99% | Sigma-Aldrich | Corrosive. |
| Sodium Triacetoxyborohydride (STAB) | 97% | Acros Organics | Moisture sensitive. Handle quickly in air. |
| Dichloromethane (DCM) | Anhydrous, 99.8% | Fisher Scientific | Use from a solvent system. |
| Acetic Acid (AcOH) | Glacial, ACS | VWR | Catalyst. |
| Saturated Sodium Bicarbonate (NaHCO3) | - | Lab-prepared | For quenching. |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | VWR | For drying. |
Step-by-Step Experimental Protocol
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq, e.g., 230 mg, 1.0 mmol) and a magnetic stir bar.
-
Solvent & Amine Addition: Add anhydrous Dichloromethane (DCM, 10 mL), followed by benzylamine (1.05 eq, e.g., 112 mg, 1.05 mmol) and a catalytic amount of glacial acetic acid (0.1 eq, e.g., 6 µL, 0.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor by TLC (1:1 Hexanes:Ethyl Acetate with 1% Triethylamine) for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes (containing 1% triethylamine to prevent product protonation on the silica) to yield the desired secondary amine.
Data Summary and Characterization
The successful synthesis of derivatives should be confirmed using standard analytical techniques. Below is a table summarizing the key compounds and expected analytical data.
| Compound | Structure | Molecular Formula | Mol. Wt. ( g/mol ) | Expected 1H NMR (δ, ppm) Highlights | Expected MS (m/z) [M+H]+ |
| Starting Material | 5-(Sulfooxymethyl)furfural Sodium Salt | C6H5NaO6S | 230.16 | 9.60 (s, 1H, -CHO), 7.30 (d, 1H, furan), 6.60 (d, 1H, furan), 5.10 (s, 2H, -CH2O-) | 209.0 [M-Na+2H]+ |
| Protocol I Product | 5-(Azidomethyl)furfural | C6H5N3O2 | 151.12 | 9.65 (s, 1H, -CHO), 7.35 (d, 1H, furan), 6.65 (d, 1H, furan), 4.50 (s, 2H, -CH2N3) | 152.0 |
| Protocol II Product | N-((5-(Sulfooxymethyl)furan-2-yl)methyl)benzylamine | C13H15NO5S (Free Acid) | 313.33 | 7.40-7.20 (m, 5H, Ar-H), 6.40 (d, 1H, furan), 6.30 (d, 1H, furan), 5.05 (s, 2H, -CH2O-), 3.80 (s, 2H, Ar-CH2-), 3.75 (s, 2H, furan-CH2-) | 314.1 |
Field-Proven Insights & Troubleshooting
-
Stability of SMF: this compound is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[8] Stock solutions should be prepared fresh, and the solid should be stored in a desiccator under an inert atmosphere. A stock solution is generally stable for only a few days.[9]
-
Handling Sodium Azide: NaN3 is highly toxic. Always handle it in a fume hood with appropriate personal protective equipment. Do not allow it to come into contact with acids (forms toxic HN3 gas) or heavy metals (forms explosive azides).
-
Incomplete Reactions: If a reaction appears sluggish, ensure all reagents and solvents are truly anhydrous. Water can interfere with both protocols. For Protocol II, if imine formation is slow, the addition of molecular sieves can help by sequestering the water byproduct.
-
Purification Challenges: The polarity of these furan derivatives can make purification tricky. For the amine product in Protocol II, adding a small amount of triethylamine to the eluent is crucial to prevent streaking on the silica gel column.
References
- CN105263916A - 5-(Hydroxymethyl)furan-2-formaldehyde (HMF)
-
Teixidó, E., Moyano, E., Santos, F. J., & Galceran, M. T. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Journal of Chromatography A, 1135(1), 85–90. [Link]
-
Wu, J. Y., Shi, Z. G., & Feng, Y. Q. (2009). Determination of 5-hydroxymethylfurfural using derivatization combined with polymer monolith microextraction by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 57(15), 6649–6655. [Link]
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Application Notes and Protocols for Studying 5-Sulfooxymethylfurfural Toxicity Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Toxicological Significance of 5-Sulfooxymethylfurfural (SMF)
5-Sulfooxymethylfurfural (SMF) is a reactive electrophilic metabolite of 5-hydroxymethylfurfural (HMF), a compound commonly formed during the heat treatment of carbohydrate-rich foods through the Maillard reaction.[1][2] While HMF itself exhibits some level of toxicity, its metabolic activation to SMF is a critical concern for human health.[1][2][3] This conversion is mediated by sulfotransferases (SULTs), enzymes present in humans, which can transform HMF into the more potent toxicant, SMF.[4][5][6] SMF has been identified as a potential mutagen and carcinogen, with studies demonstrating its ability to induce dose-dependent mutagenicity.[1][7] Furthermore, animal studies have linked SMF to significant organ damage, particularly nephrotoxicity and hepatotoxicity.[3][4] Given the widespread presence of HMF in the human diet from sources like coffee, baked goods, and fruit juices, understanding the toxicological profile of its metabolite, SMF, is of paramount importance.[5]
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the toxicity of SMF. The protocols outlined below are grounded in established toxicological methodologies and are designed to yield robust and reproducible data for hazard identification and risk assessment.
PART 1: Animal Model Selection and Rationale
The choice of an appropriate animal model is a critical first step in any toxicological study. For investigating SMF toxicity, rodent models, particularly rats and mice, are recommended due to several key factors:
-
Metabolic Similarities: While there are species-specific differences in SULT activity, rodents possess the necessary enzymatic machinery to metabolize HMF to SMF, allowing for the study of this critical bioactivation pathway.[5] Transgenic mouse models expressing human SULT1A1 and 1A2 can offer even more relevant insights into human-specific metabolic activation.[4]
-
Established Toxicological Data: Rats and mice are the most commonly used species in toxicology, resulting in a vast historical database for comparison and interpretation of findings.[8][9][10] Regulatory agencies like the OECD and FDA have well-established guidelines for toxicity testing in these species.[8][11][12][13]
-
Biological Sensitivity: Previous studies have demonstrated that rodents are sensitive to the toxic effects of furan compounds, including SMF, exhibiting clear dose-dependent pathologies in target organs such as the liver and kidneys.[3][4][14][15]
Recommended Species and Strains:
-
Rats: Sprague-Dawley or Fischer 344 rats are commonly used strains in general toxicology studies.[16]
-
Mice: B6C3F1 or FVB/N mice are suitable choices. FVB/N mice have been previously used in SMF toxicity studies.[3][4]
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure humane treatment and minimize animal suffering.[10]
PART 2: Experimental Design and Protocols
Acute Oral Toxicity Study (OECD Guideline 420, 423, or 425)
The primary objective of an acute toxicity study is to determine the short-term adverse effects of a single high dose of a substance and to estimate its median lethal dose (LD50).[8][11][17]
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often more sensitive) from the chosen strain.[12][18]
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least 5 days prior to the study.
-
Dose Preparation: Prepare SMF solutions in a suitable vehicle, such as sterile water or corn oil. The toxicological characteristics of the vehicle should be well-known.[8]
-
Dose Administration: Administer a single dose of SMF via oral gavage.[8][12] The volume should generally not exceed 1 mL/100g of body weight for rodents.[8] Animals should be fasted overnight before dosing.[12]
-
Dose Levels: The study can be conducted using a fixed-dose procedure (OECD 420), an acute toxic class method (OECD 423), or an up-and-down procedure (OECD 425) to determine the appropriate dose levels.[11][18] A starting dose of 300 mg/kg can be considered in the absence of prior information.[12]
-
Observation Period: Observe the animals for clinical signs of toxicity, such as tremors, convulsions, salivation, diarrhea, lethargy, and coma, for at least 14 days.[12][18] Record body weights before dosing and at least weekly thereafter.[12]
-
Endpoint: The primary endpoint is mortality. At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[8]
Sub-chronic 90-Day Oral Toxicity Study (OECD Guideline 408)
A sub-chronic study provides information on the adverse effects of repeated exposure to a substance and helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[13][19][20][21]
Protocol:
-
Animal Selection: Use equal numbers of male and female rodents from the chosen strain, with at least 10-20 animals per sex per group.[13]
-
Dose Preparation and Administration: Administer SMF daily for 90 days, typically through the diet, drinking water, or by oral gavage.[19]
-
Dose Levels: At least three dose levels and a concurrent control group receiving the vehicle alone are required. Dose selection should be based on the results of the acute toxicity study.
-
In-life Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
Body Weight and Food/Water Consumption: Record weekly.
-
Ophthalmological Examination: Conduct at the beginning and end of the study.
-
-
Terminal Procedures (at 90 days):
-
Hematology and Clinical Chemistry: Collect blood samples for analysis of key parameters (see Table 1 ).
-
Gross Necropsy: Perform a thorough examination of all organs and tissues.
-
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, and brain.
-
Histopathology: Preserve target organs (liver, kidneys, and any tissues with gross lesions) in 10% neutral buffered formalin for microscopic examination.
-
Table 1: Key Toxicological Endpoints for SMF Studies
| Parameter Category | Specific Endpoints | Rationale |
| In-Life Observations | Clinical signs of toxicity, body weight changes, food and water consumption | General indicators of systemic toxicity. |
| Hematology | Red blood cell count, white blood cell count, hemoglobin, hematocrit | To assess effects on the hematopoietic system. |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin | Biomarkers of liver function and damage.[22][23] |
| Blood urea nitrogen (BUN), creatinine | Biomarkers of kidney function and damage.[24][25][26] | |
| Gross Pathology | Organ size, color, and texture abnormalities | Macroscopic evidence of organ damage. |
| Histopathology | Microscopic examination of liver and kidney tissues | To identify cellular changes such as necrosis, inflammation, fibrosis, and hyperplasia.[27][28][29][30] |
Experimental Workflow for a Sub-chronic Toxicity Study
Caption: Workflow for a 90-day sub-chronic oral toxicity study.
PART 3: Investigating Mechanisms of Toxicity
Beyond general toxicity assessment, it is crucial to investigate the specific molecular mechanisms by which SMF exerts its toxic effects. Key proposed mechanisms include genotoxicity and oxidative stress.
Genotoxicity Assessment: In Vivo Comet Assay (OECD Guideline 489)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[31][32][33][34]
Protocol:
-
Animal Treatment: Treat animals with SMF as in the acute or sub-chronic study design. A positive control known to induce DNA damage should be included.
-
Tissue Collection: At a predetermined time after the final dose (e.g., 2-6 hours), humanely euthanize the animals and collect target tissues such as the liver and kidney.[31]
-
Single-Cell Suspension: Prepare a single-cell suspension from the collected tissues.
-
Slide Preparation: Embed the cells in a low-melting-point agarose on a microscope slide.[32][35]
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.[31][32]
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.[33] Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.[31][32]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Scoring: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. At least 100 comets should be scored per tissue per animal.[33]
Oxidative Stress Biomarker Analysis
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects.[36] It is a plausible mechanism for SMF-induced toxicity.[3]
Protocol:
-
Tissue Homogenization: After euthanasia, collect liver and kidney tissues and homogenize them in an appropriate buffer on ice.
-
Biomarker Assays: Use commercially available assay kits or established spectrophotometric methods to measure the following biomarkers in the tissue homogenates:
Proposed Signaling Pathway of SMF-Induced Toxicity
Caption: Proposed mechanism of SMF-induced cellular toxicity.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive toxicological evaluation of 5-Sulfooxymethylfurfural in animal models. By employing standardized acute and sub-chronic study designs, coupled with mechanistic assays for genotoxicity and oxidative stress, researchers can generate critical data to understand the potential risks associated with this food-derived metabolite. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for regulatory submissions and human health risk assessment.
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Application Notes and Protocols for Mutagenicity Assays of 5-Sulfooxymethylfurfural
Introduction: Unmasking the Genotoxic Potential of a Common Food-Related Compound
5-Sulfooxymethylfurfural (SMF) is a reactive electrophilic metabolite of 5-hydroxymethylfurfural (HMF), a compound ubiquitously present in a wide array of heat-processed foods. HMF forms from the Maillard reaction and caramelization of sugars and is found in items such as baked goods, coffee, and dried fruit. While HMF itself exhibits weak genotoxic activity, its metabolic activation to SMF is a critical area of investigation for food safety and toxicology. This process is primarily mediated by sulfotransferases (SULTs), enzymes present in the liver and other tissues, which convert the hydroxymethyl group of HMF into a sulfoxymethyl group, a good leaving group that renders the molecule highly reactive towards nucleophilic sites in DNA.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Sulfooxymethylfurfural in a battery of standard mutagenicity assays. The protocols herein are designed to be self-validating systems, grounded in established OECD guidelines, and are supplemented with expert insights to explain the causality behind experimental choices.
Scientific Rationale: Why Test 5-Sulfooxymethylfurfural for Mutagenicity?
The primary concern surrounding HMF exposure is its potential carcinogenicity, which is hypothesized to be mediated by its metabolic conversion to the ultimate mutagen, SMF.[1][2][3] SMF is a potent electrophile that can react with DNA to form adducts, leading to mutations if not properly repaired. The formation of DNA adducts by SMF, specifically N6-((2-formylfuran-5-yl)methyl)-2'-deoxyadenosine (N6-FFM-dAdo) and N2-((2-formylfuran-5-yl)methyl)-2'-deoxyguanosine (N2-FFM-dGuo), has been identified as a key mechanism of its genotoxicity.[4][5]
Therefore, direct mutagenicity testing of SMF is crucial for:
-
Mechanistic Understanding: Elucidating the precise genotoxic potential of the ultimate carcinogenic metabolite of HMF.
-
Risk Assessment: Providing critical data for the safety evaluation of HMF in the human diet.
-
Comparative Studies: Serving as a benchmark positive control in studies investigating the metabolic activation of HMF by various biological systems.
This guide will focus on three cornerstone assays for mutagenicity testing:
-
Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations (point mutations and frameshift mutations).
-
In Vitro Mammalian Chromosomal Aberration Test: To identify structural chromosomal damage (clastogenicity).
-
In Vivo Mammalian Erythrocyte Micronucleus Test: To assess chromosomal damage in a whole animal system.
Metabolic Activation Pathway of 5-Hydroxymethylfurfural (HMF)
The conversion of HMF to its genotoxic metabolite, SMF, is a critical step in its mode of action. The following diagram illustrates this bioactivation pathway.
Caption: Metabolic activation of HMF to the ultimate mutagen SMF.
Part 1: Bacterial Reverse Mutation Assay (Ames Test) for 5-Sulfooxymethylfurfural
The Ames test is a widely used, rapid, and sensitive short-term bacterial assay for identifying substances that can produce gene mutations. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that can grow on an amino acid-deficient medium.[6][7][8]
Causality Behind Experimental Choices for SMF in the Ames Test
-
Direct-Acting Mutagen: SMF is a reactive electrophile and is expected to be a direct-acting mutagen. Therefore, testing in the absence of an exogenous metabolic activation system (S9 mix) is crucial.
-
Strain Selection: S. typhimurium strain TA100 is particularly sensitive to base-pair substitution mutagens, which is a likely mechanism for SMF, making it an essential strain for testing.[1] Including a frameshift detector strain like TA98 is also recommended for comprehensive screening.
-
Metabolic Activation (S9): While SMF is a direct-acting mutagen, it is still advisable to conduct the assay with and without a liver S9 fraction. This is to confirm that its mutagenicity is not diminished by metabolic detoxification and to adhere to standard testing guidelines.
-
Dose Selection: A preliminary toxicity test should be performed to determine the appropriate dose range. The highest concentration should induce some level of toxicity, but not be overtly bactericidal. For SMF, which is highly reactive, starting with a lower concentration range is prudent.
Experimental Workflow: Ames Test
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Protocol: Ames Test for 5-Sulfooxymethylfurfural
This protocol is based on the OECD Guideline 471.[3][8]
1. Materials:
-
Salmonella typhimurium strains (e.g., TA100, TA98)
-
5-Sulfooxymethylfurfural (SMF)
-
Solvent (e.g., sterile distilled water or DMSO)
-
Positive controls:
-
Without S9: Sodium azide (for TA100), 2-nitrofluorene (for TA98)[9]
-
With S9: 2-Aminoanthracene
-
-
Negative (solvent) control
-
Oxoid Nutrient Broth No. 2
-
Minimal glucose agar plates
-
Top agar (containing a trace of histidine and biotin)
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver) and cofactors (NADP, Glucose-6-phosphate)[10]
2. Procedure:
-
Day 1: Bacterial Culture Preparation
-
Inoculate each bacterial strain into 10 mL of nutrient broth.
-
Incubate overnight at 37°C with shaking (120 rpm) to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[10]
-
-
Day 2: Ames Test Execution (Plate Incorporation Method)
-
Prepare serial dilutions of SMF in the chosen solvent. At least five concentrations should be tested.
-
Label sterile test tubes for each strain, SMF concentration, and control, with and without S9 mix.
-
To each tube, add in the following order:
-
2.0 mL of molten top agar (kept at 45°C).
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the SMF dilution or control solution.
-
0.5 mL of S9 mix or phosphate buffer (for -S9).
-
-
Vortex the tube gently for 3 seconds.
-
Immediately pour the contents onto the surface of a minimal glucose agar plate.[11]
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.[3]
-
-
Day 4/5: Data Collection and Analysis
-
Count the number of revertant colonies on each plate.
-
A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response at one or more concentrations. A common threshold is a two-fold increase over the solvent control for TA100 and a three-fold increase for TA98.
-
Data Presentation: Example Ames Test Results for SMF
| SMF Conc. (µ g/plate ) | Mean Revertants ± SD (-S9) on TA100 | Fold Increase (-S9) | Mean Revertants ± SD (+S9) on TA100 | Fold Increase (+S9) |
| 0 (Solvent Control) | 120 ± 15 | 1.0 | 125 ± 18 | 1.0 |
| 1 | 250 ± 25 | 2.1 | 240 ± 30 | 1.9 |
| 5 | 580 ± 45 | 4.8 | 550 ± 50 | 4.4 |
| 10 | 1100 ± 90 | 9.2 | 1050 ± 85 | 8.4 |
| 25 | 1800 ± 150 | 15.0 | 1750 ± 140 | 14.0 |
| Positive Control | 1500 ± 120 | 12.5 | 1600 ± 130 | 12.8 |
Part 2: In Vitro Mammalian Chromosomal Aberration Test
This assay identifies agents that cause structural damage to chromosomes in cultured mammalian cells.[1][12][13] It is a crucial follow-up to a positive Ames test to determine if the mutagenic potential extends to clastogenicity in mammalian cells.
Causality Behind Experimental Choices for SMF
-
Cell Line Selection: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and high sensitivity to mutagens. Human peripheral blood lymphocytes are also a relevant choice.
-
Exposure Duration: A short exposure (3-4 hours) with and without S9, followed by a recovery period, and a longer exposure (e.g., 24 hours) without S9 are recommended to capture different mechanisms of action.
-
Endpoint Analysis: Metaphase cells are arrested and analyzed for both chromatid-type and chromosome-type aberrations.
Protocol: In Vitro Mammalian Chromosomal Aberration Test for SMF
This protocol is based on the OECD Guideline 473.[1][12][13][14]
1. Materials:
-
CHO cell line
-
Cell culture medium (e.g., Ham's F12) with fetal bovine serum
-
5-Sulfooxymethylfurfural (SMF)
-
Solvent (e.g., sterile distilled water or DMSO)
-
Positive controls:
-
Negative (solvent) control
-
S9 mix (as for Ames test)
-
Colcemid (to arrest cells in metaphase)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., 3:1 methanol:acetic acid)
-
Giemsa stain
2. Procedure:
-
Cell Culture: Seed CHO cells into culture flasks and grow to approximately 50% confluency.
-
Treatment:
-
Short Exposure (3-4 hours): Treat cultures with at least three concentrations of SMF, solvent control, and positive controls, both with and without S9 mix. After the exposure period, wash the cells and add fresh medium.
-
Continuous Exposure (e.g., 24 hours): Treat cultures with SMF and controls without S9 mix for a period equivalent to about 1.5 normal cell cycle lengths.
-
-
Metaphase Arrest: Two hours prior to harvesting, add Colcemid to the cultures to arrest cells in metaphase.
-
Harvesting and Slide Preparation:
-
Trypsinize and harvest the cells.
-
Treat with a hypotonic solution to swell the cells.
-
Fix the cells with a methanol:acetic acid fixative.
-
Drop the cell suspension onto clean microscope slides and air-dry.
-
-
Staining and Analysis:
-
Stain the slides with Giemsa.
-
Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.
-
Data Presentation: Example Chromosomal Aberration Results for SMF
| Treatment | Conc. (µM) | % Aberrant Cells (Excluding Gaps) |
| Solvent Control (-S9) | 0 | 1.5 |
| SMF (-S9) | 10 | 5.0 |
| SMF (-S9) | 25 | 12.5 |
| SMF (-S9) | 50 | 25.0 |
| Positive Control (-S9) | - | 30.0 |
| Statistically significant increase (p < 0.05) |
Part 3: In Vivo Mammalian Erythrocyte Micronucleus Test
This in vivo assay is a critical component of a standard test battery for genotoxicity and is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.[2][16][17][18][19] It provides an assessment of mutagenicity in a whole-animal system, incorporating factors of metabolism, distribution, and excretion.
Causality Behind Experimental Choices for SMF
-
Animal Model: Mice are commonly used for this assay due to their well-characterized genetics and rapid erythropoiesis.[2]
-
Route of Administration: Intraperitoneal injection is often used for direct-acting compounds like SMF to ensure systemic exposure.
-
Sampling Time: Bone marrow is typically sampled 24 and 48 hours after treatment to capture the peak of micronucleated polychromatic erythrocyte (PCE) formation.[16]
-
Endpoint Analysis: The frequency of micronucleated PCEs in the bone marrow is the primary endpoint. A decrease in the ratio of PCEs to normochromatic erythrocytes (NCEs) can indicate bone marrow toxicity.
Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test for SMF
This protocol is based on the OECD Guideline 474.[2][16][17][18][19]
1. Materials:
-
Young adult mice (e.g., CD-1), typically 5 per sex per group
-
5-Sulfooxymethylfurfural (SMF)
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., Cyclophosphamide)
-
Fetal bovine serum
-
Acridine orange or Giemsa/May-Grünwald stain
-
Microscope slides
2. Procedure:
-
Dose Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD).
-
Main Study Dosing: Administer at least three dose levels of SMF (up to the MTD), a vehicle control, and a positive control to the mice, typically via intraperitoneal injection.
-
Bone Marrow Sampling: Sacrifice the animals at 24 and 48 hours post-dosing.
-
Slide Preparation:
-
Excise the femurs and flush the bone marrow with fetal bovine serum.
-
Centrifuge the cell suspension and create a smear of the cell pellet on a microscope slide. .
-
-
Staining and Analysis:
-
Stain the slides with acridine orange or another suitable stain.
-
Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to total erythrocytes as an indicator of cytotoxicity.
-
Data Presentation: Example In Vivo Micronucleus Test Results for SMF
| Treatment | Dose (mg/kg) | % Micronucleated PCEs (Mean ± SD) |
| Vehicle Control | 0 | 0.15 ± 0.05 |
| SMF | 25 | 0.40 ± 0.10 |
| SMF | 50 | 0.95 ± 0.20 |
| SMF | 100 | 2.50 ± 0.50 |
| Positive Control | - | 3.50 ± 0.60 |
| Statistically significant increase (p < 0.05) |
Conclusion and Interpretation
References
-
Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. [Link]
-
OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]
-
Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved January 14, 2026, from [Link]
-
Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved January 14, 2026, from [Link]
-
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved January 14, 2026, from [Link]
-
Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved January 14, 2026, from [Link]
-
Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved January 14, 2026, from [Link]
-
Creative Bioarray. (n.d.). In Vitro Mammalian Chromosomal Aberration Test OECD 473. Retrieved January 14, 2026, from [Link]
-
Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved January 14, 2026, from [Link]
-
Analytice. (2021, August 10). Reverse mutation test on bacteria according to OECD 471. Retrieved January 14, 2026, from [Link]
-
RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved January 14, 2026, from [Link]
-
Inotiv. (n.d.). OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Retrieved January 14, 2026, from [Link]
-
Inotiv. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). Retrieved January 14, 2026, from [Link]
-
OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]
-
OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]
-
Monien, B. H., Frank, H., Seidel, A., & Glatt, H. R. (2012). Mutagenicity of 5-hydroxymethylfurfural in V79 cells expressing human SULT1A1: identification and mass spectrometric quantification of DNA adducts formed. Chemical research in toxicology, 25(8), 1484–1492. [Link]
-
Xenometrix. (2009, April 14). Ames MPF Mutagenicity Assay Technical Documentation. Retrieved January 14, 2026, from [Link]
-
Durling, N. E., Abramsson-Zetterberg, L., & Åman, P. (2009). Evaluation of the DNA damaging effect of the heat-induced food toxicant 5-hydroxymethylfurfural (HMF) in various cell lines with different activities of sulfotransferases. Food and Chemical Toxicology, 47(5), 1015-1020. [Link]
-
Schievano, D., et al. (2024). Formation of DNA Adducts by 1-Methoxy-3-indolylmethylalcohol, a Breakdown Product of a Glucosinolate, in the Mouse: Impact of the SULT1A1 Status—Wild-Type, Knockout or Humanised. International Journal of Molecular Sciences, 25(7), 3723. [Link]
-
Monien, B. H., Frank, H., Seidel, A., & Glatt, H. R. (2012). Mutagenicity of 5-Hydroxymethylfurfural in V79 Cells Expressing Human SULT1A1: Identification and Mass Spectrometric Quantification of DNA Adducts Formed. Chemical Research in Toxicology, 25(8), 1484-1492. [Link]
-
The Ames Test. (n.d.). Retrieved January 14, 2026, from [Link]
-
Villalta, P. W., et al. (2020). Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan. International Journal of Molecular Sciences, 21(21), 8279. [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved January 14, 2026, from [Link]
-
Kayraldız, A., Kaya, F. F., Canımoğlu, S., & Rencüzoğulları, E. (2006). Mutagenicity of five food additives in Ames/Salmonella/microsome test. Annals of Microbiology, 56(2), 129-133. [Link]
-
Florian, S., et al. (2012). Study of 5-hydroxymethylfurfural and its metabolite 5-sulfooxymethylfurfural on induction of colonic aberrant crypt foci in wild-type mice and transgenic mice expressing human sulfotransferases 1A1 and 1A2. Molecular nutrition & food research, 56(5), 755-762. [Link]
-
Sharma, V., & Sharma, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]
-
SITEK Research Laboratories. (2009, February 25). Test for Chemical Induction of Chromosome Aberrations in Cultured Chinese Hamster (CHO) Cells With and Without Metabolic Activation. Retrieved January 14, 2026, from [Link]
-
The In Vitro Chromosome Aberration Test. (n.d.). Retrieved January 14, 2026, from [Link]
-
Garriott, M. L., Phelps, J. B., & Hoffman, W. P. (2002). A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. Mutation research, 517(1-2), 123–134. [Link]
-
U.S. Food and Drug Administration. (1996, April 24). Guideline for Industry: S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved January 14, 2026, from [Link]
-
Pfuhler, S., et al. (2021). Validation of the 3D reconstructed human skin micronucleus (RSMN) assay: an animal-free alternative for following-up positive results from standard in vitro genotoxicity assays. Archives of toxicology, 95(4), 1349–1366. [Link]
-
Garriott, M. L., Phelps, J. B., & Hoffman, W. P. (2002). A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 517(1-2), 123-134. [Link]
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Synthesis of 5-Sulfooxymethylfurfural Derivatives: A Detailed Guide for Researchers
Introduction: 5-Sulfooxymethylfurfural as a Versatile Intermediate in Drug Discovery and Development
5-Hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of carbohydrates, serves as a crucial starting material in the synthesis of a wide array of valuable derivatives. Among these, 5-Sulfooxymethylfurfural (SFF) has emerged as a highly reactive and synthetically useful intermediate. The introduction of the sulfooxy group creates an excellent leaving group, facilitating nucleophilic substitution reactions at the C5-methyl position and opening avenues for the creation of diverse molecular architectures. This reactivity profile makes SFF and its derivatives promising candidates in the field of drug development, where they are being explored for their potential as anticancer and antimicrobial agents.[1][2][3]
However, the inherent reactivity of SFF also presents challenges in its synthesis, purification, and handling. This guide provides a comprehensive overview of the synthesis of SFF and its derivatives, with a focus on detailed protocols, the rationale behind experimental choices, and critical safety considerations. By offering a blend of theoretical understanding and practical, field-proven insights, this document aims to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important class of compounds.
Part 1: Synthesis of 5-Sulfooxymethylfurfural (SFF)
The synthesis of 5-Sulfooxymethylfurfural is a critical first step in the generation of its diverse derivatives. The most common and effective method involves the sulfonation of the readily available precursor, 5-Hydroxymethylfurfural (HMF).
Synthesis of the Precursor: 5-Hydroxymethylfurfural (HMF)
A reliable and high-yielding synthesis of HMF is paramount. While numerous methods exist for the conversion of carbohydrates to HMF, a well-established and reproducible laboratory-scale protocol involves the acid-catalyzed dehydration of fructose.[4][5][6]
Protocol 1: Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose
Materials:
-
Fructose
-
Tetraethylammonium bromide (TEAB)
-
Amberlyst® 15 (hydrogen form, wet)
-
Distilled water
-
Absolute ethanol
-
Ethyl acetate
-
Silica gel (for flash chromatography)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, combine fructose (e.g., 10 g) and tetraethylammonium bromide (e.g., 45 g) with a minimal amount of distilled water (e.g., 5 mL).[4]
-
Heat the mixture in an oil bath to an internal temperature of 90°C.
-
Once the temperature is reached, add Amberlyst® 15 (e.g., 1 g, 10% w/w of fructose).[4]
-
Continue stirring at this temperature for approximately 15 minutes. The reaction mixture will turn brown.[4]
-
After the reaction is complete, immediately decant the hot solution to separate it from the Amberlyst® 15 catalyst. Wash the catalyst with a small amount of absolute ethanol and add the wash to the reaction mixture.
-
Concentrate the solution under reduced pressure to remove water and ethanol.
-
Dissolve the resulting residue in hot absolute ethanol and then add a large volume of ethyl acetate with vigorous stirring to precipitate the tetraethylammonium bromide.[4]
-
Filter the mixture to remove the precipitated TEAB and wash the filter cake with ethyl acetate.
-
Pass the filtrate through a pad of silica gel to remove any remaining traces of TEAB.[4]
-
Concentrate the filtrate under reduced pressure to obtain HMF as an orange liquid. For higher purity, flash column chromatography on silica gel can be performed using a mixture of ethyl acetate and hexane as the eluent.[4][6]
Rationale for Experimental Choices:
-
Tetraethylammonium bromide (TEAB): Acts as a high-boiling solvent system that facilitates the dehydration of fructose at a controlled temperature. Its precipitation upon addition of ethyl acetate allows for a simple and efficient separation of the product.[4]
-
Amberlyst® 15: A solid acid catalyst that is easily removed from the reaction mixture by filtration, simplifying the work-up process.[4]
-
Silica gel pad: Ensures the complete removal of the TEAB, which can interfere with subsequent reactions.[4]
Sulfonation of 5-Hydroxymethylfurfural to 5-Sulfooxymethylfurfural (SFF)
The key step in the synthesis of SFF is the sulfonation of the hydroxyl group of HMF. The sulfur trioxide pyridine complex is a commonly used and effective sulfonating agent for this transformation due to its moderate reactivity and ease of handling compared to other sulfonating agents.
Protocol 2: Synthesis of 5-Sulfooxymethylfurfural (SFF)
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Pyridine-sulfur trioxide complex
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve 5-Hydroxymethylfurfural (HMF) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, prepare a solution of pyridine-sulfur trioxide complex in anhydrous DMF.
-
Slowly add the pyridine-sulfur trioxide solution to the HMF solution at 0°C with constant stirring.
-
Allow the reaction to proceed at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of cold anhydrous diethyl ether to precipitate the product.
-
Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 5-Sulfooxymethylfurfural.
Rationale for Experimental Choices:
-
Pyridine-sulfur trioxide complex: A mild and selective sulfonating agent that minimizes side reactions.[7]
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves both HMF and the sulfonating agent. The use of an anhydrous solvent is crucial to prevent hydrolysis of the sulfur trioxide complex and the SFF product.
-
Inert atmosphere and low temperature: SFF is a reactive compound. Performing the reaction under an inert atmosphere and at low temperatures minimizes degradation and side reactions.
dot
Sources
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- 2. researchgate.net [researchgate.net]
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- 7. Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Sulfooxymethylfurfural Sodium Salt (SMF-Na)
Welcome to the technical support center for the synthesis of 5-Sulfooxymethylfurfural sodium salt (SMF-Na). This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this critical compound. As a reactive metabolite of 5-Hydroxymethylfurfural (HMF), SMF-Na is of significant interest in toxicology and metabolic studies.[1][2] However, its synthesis is often challenging due to the reactivity of the starting materials and the stability of the product.
This document moves beyond a simple protocol, offering a structured approach to troubleshooting common issues and providing the causal reasoning behind key experimental choices.
Section 1: Synthesis Pathway Overview
The synthesis of SMF-Na is primarily achieved through the sulfonation of 5-Hydroxymethylfurfural (HMF). This reaction involves the activation of the primary hydroxyl group on HMF with a suitable sulfonating agent, typically a sulfur trioxide (SO₃) complex, followed by conversion to the corresponding sodium salt. The choice of reagents and strict control over reaction conditions are paramount to preventing degradation and side reactions.[3][4]
Caption: General synthesis pathway for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal quality for the 5-Hydroxymethylfurfural (HMF) starting material?
A: The purity of your HMF is critical. HMF can degrade over time or during its own synthesis from carbohydrates, leading to the formation of acidic byproducts and dark, polymeric materials known as humins.[4][5] Using degraded HMF will invariably lead to lower yields and complex purification challenges.
-
Recommendation: Use HMF with >98% purity. If the material is yellow or brown, it is advisable to purify it first (e.g., by recrystallization or column chromatography). Whenever possible, use freshly prepared or recently purchased HMF.
Q2: Which sulfonating agent provides the best balance of reactivity and yield?
A: While potent sulfonating agents exist, they can be too aggressive, leading to charring and side reactions with the furan ring or aldehyde.
-
Recommendation: Sulfur trioxide-pyridine complex (SO₃·py) is the reagent of choice for this transformation. It is a stable solid that is easy to handle and acts as a mild, electrophilic sulfonating agent. It moderates the reactivity of SO₃, minimizing degradation of the acid-sensitive furan ring. The use of other sulfonate species like tosylates or mesylates is also possible but may require different reaction conditions.[3]
Q3: Why is strict temperature control so important?
A: The sulfonation of HMF is an exothermic process. Uncontrolled temperature increases are the primary cause of yield loss. High temperatures promote the degradation of HMF and the SMF-Na product into humins.[6]
-
Recommendation: The reaction should be performed at low temperatures, typically between -20°C and 0°C, to effectively dissipate heat and suppress side reactions.[3] A cryostat or a well-maintained ice-salt or dry ice/acetone bath is essential.
Q4: How should the final product, SMF-Na, be stored for maximum stability?
A: SMF-Na is a reactive molecule and can be hydrolytically unstable. Proper storage is crucial to maintain its integrity for subsequent experiments.
-
Recommendation: Store the final, dried product at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture. For long-term storage, temperatures of -20°C are advisable.
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis of SMF-Na.
Caption: Troubleshooting workflow for common issues in SMF-Na synthesis.
Problem 1: Low or No Product Yield
-
Potential Cause A: Reagent Degradation
-
Explanation: The SO₃·py complex can hydrolyze if exposed to atmospheric moisture, rendering it inactive. Similarly, impure HMF will not react efficiently.
-
Solution: Use a freshly opened bottle of SO₃·py or one that has been stored in a desiccator. Confirm the purity of HMF via NMR or HPLC before starting.
-
-
Potential Cause B: Sub-optimal Temperature Profile
-
Explanation: If the temperature is too low, the reaction rate may be impractically slow. If it is too high, degradation dominates.[6]
-
Solution: Maintain the reaction temperature strictly between -20°C and 0°C. Add the sulfonating agent slowly and portion-wise to prevent a sudden exotherm. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion before initiating work-up.
-
-
Potential Cause C: Presence of Moisture
-
Explanation: Water will rapidly quench the SO₃·py complex and can hydrolyze the SMF product.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., anhydrous DMF or pyridine). Run the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Problem 2: Reaction Mixture Turns Dark Brown/Black (Humin Formation)
-
Potential Cause A: Uncontrolled Exotherm
-
Explanation: This is the most common cause. Even a brief temperature spike above 10-20°C can initiate the acid-catalyzed polymerization of HMF and its derivatives into insoluble humins.[4][5]
-
Solution: Improve the efficiency of your cooling bath. Ensure vigorous stirring to promote even heat distribution. Add the SO₃·py complex in small portions over an extended period (e.g., 1-2 hours) rather than all at once.
-
-
Potential Cause B: Acidic Impurities in HMF
-
Explanation: HMF is often prepared under acidic conditions, and residual acid can catalyze degradation.
-
Solution: If you suspect your HMF is acidic, dissolve it in a solvent like ethyl acetate, wash gently with a saturated sodium bicarbonate solution, dry the organic layer, and remove the solvent before use.
-
Problem 3: Difficulties in Product Isolation
-
Potential Cause A: Product Remains Dissolved in the Solvent
-
Explanation: SMF-Na is a salt and is often highly polar. It may not readily precipitate from polar aprotic solvents like DMF.
-
Solution: After the reaction is complete, perform an "anti-solvent precipitation." While vigorously stirring the cold reaction mixture, slowly add a large volume of a less polar, miscible solvent such as ethyl acetate, diethyl ether, or acetone. This will decrease the solubility of the polar product and cause it to precipitate.
-
-
Potential Cause B: Product is Contaminated with Inorganic Salts
-
Explanation: The reaction produces pyridinium sulfate/hydrochloride as a byproduct. If this is not removed, it can co-precipitate with your product.
-
Solution: Before adding the anti-solvent, it can be beneficial to filter the cold reaction mixture through a pad of celite to remove any precipitated pyridinium salts. This ensures that the subsequent precipitation is selective for the desired product.
-
Section 4: Recommended Experimental Protocol
This protocol is a robust starting point. Researchers should optimize based on their specific lab conditions and analytical capabilities.
Table 1: Materials and Reagents
| Reagent | Recommended Grade | Key Considerations |
| 5-Hydroxymethylfurfural (HMF) | >98% Purity | Must be dry and free of discoloration. |
| Sulfur Trioxide-Pyridine (SO₃·py) | >98% Purity | Highly hygroscopic. Store in a desiccator. |
| Pyridine | Anhydrous (<50 ppm H₂O) | Serves as both solvent and base. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | For conversion to the sodium salt. |
| Ethyl Acetate / Diethyl Ether | Anhydrous | Used as anti-solvents for precipitation. |
Step-by-Step Methodology
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolution: Charge the flask with 5-Hydroxymethylfurfural (1.0 eq). Add anhydrous pyridine (approx. 5-10 mL per gram of HMF) via syringe and stir until all solids dissolve.
-
Cooling: Cool the flask to -15°C using a suitable cooling bath (e.g., a dry ice/acetonitrile bath).
-
Sulfonation: Add the SO₃·py complex (1.1 - 1.3 eq) in small portions through the septum over 1 hour. Crucially, ensure the internal temperature does not rise above -10°C during the addition.
-
Reaction Monitoring: Stir the mixture at -15°C to -10°C for 2-4 hours. Monitor the consumption of HMF by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Isolation of Intermediate: Once the reaction is complete, slowly add a large excess of cold, anhydrous diethyl ether (approx. 20x the volume of pyridine) to the vigorously stirred reaction mixture. A precipitate should form.
-
Filtration: Collect the solid precipitate by vacuum filtration, washing it thoroughly with more cold diethyl ether to remove residual pyridine. Dry the solid under high vacuum. This solid is the pyridinium salt of 5-sulfooxymethylfurfural.
-
Salt Formation: Dissolve the dried solid in a minimal amount of cold water. Add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until effervescence ceases and the pH is neutral (~7).
-
Final Purification: Lyophilize (freeze-dry) the aqueous solution to obtain the this compound as a solid. Alternatively, if the product is sparingly soluble, it may precipitate upon neutralization and can be collected by filtration.
-
Drying and Storage: Dry the final product thoroughly under high vacuum and store at 2-8°C under an inert atmosphere.
References
-
Al-Naddaf, Q., Al-Muhtaseb, A. H., & El-Halwagi, M. M. (2022). Effective Production of 5-Hydroxymethylfurfural from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst. Catalysts, 12(9), 984. [Link]
- Serafin, V., & Seltz, R. (2016). 5-(Hydroxymethyl)furan-2-formaldehyde (HMF) sulfonate and its synthesis method.
-
Al-Naddaf, Q., Al-Muhtaseb, A. H., & El-Halwagi, M. M. (2022). Effective Production of 5-Hydroxymethylfurfural from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst. ResearchGate. [Link]
-
Li, H., Zhang, Y., & Liu, H. (2013). High yield production and purification of 5-Hydroxymethylfurfural. AIChE Journal, 59(7), 2558–2566. [Link]
-
Piscitelli, A., D’Agostino, C., & Apicella, E. (2022). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. Catalysts, 12(11), 1438. [Link]
-
Sugar Energy. (n.d.). How does 5-Hydroxymethylfurfural (HMF) interact with other chemical intermediates during downstream processing or formulation? Sugar Energy. [Link]
-
Malaquias, R. P. F., et al. (2022). Improved Production of 5-Hydroxymethylfurfural in Acidic Deep Eutectic Solvents Using Microwave-Assisted Reactions. Molecules, 27(3), 1042. [Link]
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ResearchGate. (n.d.). Effect of rection conditions on HMF yield. [Link]
-
Al-Mokhalelati, K., et al. (2023). Production of 5-Hydroxymethylfurfural (HMF) from Sucrose in Aqueous Phase Using S, N-Doped Hydrochars. Catalysts, 13(2), 415. [Link]
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de Medeiros, L. L., et al. (2021). Production of 5-Hydroxymethylfurfural from Direct Conversion of Cellulose Using Heteropolyacid/Nb2O5 as Catalyst. Catalysts, 11(11), 1362. [Link]
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BioOrganics. (n.d.). This compound. [Link]
-
Glampedusa, A., et al. (2024). Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. International Journal of Molecular Sciences, 25(15), 8501. [Link]
-
Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. [Link]
-
Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). [Link]
-
Mańkowska, D., et al. (2023). Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. Molecules, 28(15), 5853. [Link]
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Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001(1), 17-54. [Link]
-
Gürkan, R., & Altunay, N. (2020). Quantification of 5-hydroxymethylfurfural in honey samples and acidic beverages using spectrophotometry coupled with ultrasonic-assisted cloud point extraction. Food Chemistry, 311, 125925. [Link]
-
Ståhlberg, T., Fu, W., Woodley, J. M., & Riisager, A. (2011). Synthesis of 5-(hydroxymethyl)furfural in ionic liquids: paving the way to renewable chemicals. ChemSusChem, 4(4), 451-458. [Link]
-
Bakhiya, N., et al. (2011). 5-Sulfooxymethylfurfural (SMF), the metabolite of 5-hydroxymethylfurfural (HMF), increases the numbers of adenoma and aberrant crypt foci in the intestine of min-mice. Molecular Nutrition & Food Research, 55(4), 629-634. [Link]
-
Shapla, U. M., et al. (2018). 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health. Chemistry Central Journal, 12(1), 35. [Link]
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Technical Support Center: Navigating Solubility Challenges with 5-Sulfooxymethylfurfural Sodium Salt
Welcome to the technical support center for 5-Sulfooxymethylfurfural sodium salt (SMF). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility and stability challenges that may arise during experimentation with this reactive metabolite of 5-Hydroxymethylfurfural (HMF). As a sodium salt of a sulfated organic compound, SMF presents unique handling characteristics that are critical to understand for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 1330171-28-2) is a key metabolite of 5-Hydroxymethylfurfural (HMF), a compound commonly formed during the thermal processing of foods.[1] SMF is a reactive electrophile and is often studied for its potential mutagenic and carcinogenic properties. In research, it serves as a reference standard in food safety and toxicology studies and is investigated for its role in the biological activity and potential toxicity of HMF.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, it is recommended to store this compound in tightly sealed containers, protected from light and moisture.[2] Depending on the supplier, storage at room temperature or refrigerated conditions (2-8°C) is advised.[2] For long-term storage, some suppliers recommend -20°C.[3] Always refer to the Certificate of Analysis (COA) provided by your supplier for specific storage instructions.
Q3: In which solvents is this compound expected to be soluble?
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered with this compound.
Issue 1: The compound is not dissolving in water.
Root Cause Analysis:
While the sodium sulfonate group generally imparts water solubility, several factors can hinder dissolution. These include the purity of the compound, the quality of the water, temperature, and potential for aggregation.
Step-by-Step Troubleshooting Protocol:
-
Verify Water Quality: Always use high-purity, deionized, or distilled water. Impurities in the water can affect solubility.
-
Gentle Heating: Gently warm the solution to 30-40°C. Increased temperature can enhance the dissolution of many salts.[4] Avoid aggressive or prolonged heating, as furan derivatives can be susceptible to thermal degradation.[5][6][7][8]
-
Mechanical Agitation: Use a vortex mixer or a magnetic stirrer to provide consistent agitation.
-
Sonication: If gentle heating and stirring are insufficient, sonicate the solution in a water bath for short intervals (5-10 minutes). This can help break up any aggregates.
-
pH Adjustment: The pH of the aqueous solution can influence the stability of the furan ring. While SMF is a salt of a strong acid (sulfuric acid) and a strong base (sodium hydroxide), the furan ring itself can be sensitive to acidic conditions.[9] Ensure your water is at a neutral pH.
Diagram: Decision Tree for Dissolving this compound in Water
Caption: A step-by-step workflow for dissolving SMF in water.
Issue 2: The compound precipitates out of solution after initial dissolution.
Root Cause Analysis:
Precipitation after initial dissolution can be due to several factors:
-
Supersaturation: The initial conditions (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.
-
Change in pH: A shift in the pH of the solution can affect solubility.
-
"Salting Out" Effect: The addition of other salts to the buffer can decrease the solubility of the organic salt.[10]
-
Common Ion Effect: If the buffer contains a high concentration of sodium ions, it could potentially reduce the solubility of the sodium salt.
Step-by-Step Troubleshooting Protocol:
-
Review Solution Preparation: If the solution was heated to dissolve the compound, allow it to cool to room temperature slowly with continuous stirring. If precipitation occurs, the solution was likely supersaturated. Prepare a more dilute solution.
-
Buffer Compatibility: When preparing solutions in buffers, ensure the buffer components are compatible. Avoid high concentrations of other salts that could lead to a "salting out" effect.[10]
-
Consider Co-solvents: For applications that can tolerate it, the addition of a small percentage of a polar aprotic co-solvent like DMSO can help maintain solubility.[11] Start with a low percentage (e.g., 1-5% v/v) and gradually increase if necessary.
-
pH Monitoring: Monitor the pH of your final solution. As furan rings can be unstable in acidic conditions, maintaining a neutral to slightly basic pH is advisable for stability.[9]
Table: Recommended Solvents and Considerations
| Solvent | Expected Solubility | Key Considerations |
| Water | High | Use high-purity water. Gentle heating and agitation can aid dissolution. Monitor pH for stability. |
| DMSO | Likely High | A good option for creating concentrated stock solutions. Can help stabilize the furan ring.[9] |
| Ethanol | Moderate to Low | May require heating. Less polar than water, so solubility may be limited. |
| Aqueous Buffers (e.g., PBS) | High | Be mindful of the "salting out" effect and potential for precipitation with high salt concentrations.[10] |
Issue 3: The solution changes color or shows signs of degradation over time.
Root Cause Analysis:
This compound is a reactive molecule, and its furan ring can be susceptible to degradation under certain conditions.
-
Acid-Catalyzed Degradation: Furan rings are known to be unstable in acidic environments, which can lead to ring-opening and polymerization.[9]
-
Thermal Degradation: High temperatures can cause the decomposition of furan compounds.[5][6][7][8]
-
Photodegradation: Some furan derivatives are sensitive to light and can undergo photochemical reactions.[12][13]
-
Hydrolysis of the Sulfate Ester: While generally more stable as a salt, the sulfate ester bond can be susceptible to hydrolysis, particularly under acidic conditions.[9][14]
Step-by-Step Mitigation Strategies:
-
pH Control: Maintain the pH of your aqueous solutions in the neutral to slightly basic range (pH 7-8) to minimize acid-catalyzed degradation of the furan ring.
-
Temperature Management: Prepare solutions at room temperature or with only gentle warming. Avoid boiling or autoclaving solutions containing SMF. Store stock solutions at recommended temperatures (refrigerated or frozen).
-
Light Protection: Store solutions in amber vials or protect them from direct light to prevent potential photodegradation.
-
Freshly Prepare Solutions: Due to its reactive nature, it is best to prepare solutions of this compound fresh for each experiment. If a stock solution is necessary, store it in small, single-use aliquots in the freezer to minimize freeze-thaw cycles.
Diagram: Factors Affecting the Stability of this compound in Solution
Caption: Key environmental factors that can lead to the degradation of SMF in solution.
Concluding Remarks
Successfully working with this compound hinges on a clear understanding of its chemical nature as a water-soluble, yet potentially unstable, furan derivative. By employing the systematic troubleshooting approaches and mitigation strategies outlined in this guide, researchers can confidently prepare stable and effective solutions for their experimental needs. Always prioritize the use of high-quality reagents and adhere to the recommended storage and handling procedures to ensure the integrity of your results.
References
- Pérez-Locas, C. & Yaylayan, V. A. (2004). Origin and Mechanistic Pathways of Formation of the Food Toxicant Furan. Journal of Agricultural and Food Chemistry, 52(22), 6830–6836.
- Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Combustion and Flame, 158(10), 1935-1946.
- Javed, A., et al. (2021). Formation of furan in baby food products: Identification and technical challenges. Food Chemistry, 362, 130181.
- What is the effect of Na2SO4 on solubility of organic basic and acidic compounds in water?. (2016).
- Urness, K. N., Guan, Q., & Daily, J. W. (2013). Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A, 117(28), 5879–5887.
- Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
- Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. (2021). MDPI.
- The Chemistry of Sulfate Esters and Related Compounds. (2008).
- This compound. LGC Standards.
- pH regulates the formation of organosulfates and inorganic sulfate from organic peroxide reaction with dissolved SO 2 in aquatic media. (2024).
- Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valoriz
- Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfam
- Effects of Cosolvent and Nonsolvating Solvent on the Structural Dynamics of Organic Electrolytes in Sodium-Ion Batteries. (2024).
- Photoreactive furan derivatives. (2005).
- This compound. Sigma-Aldrich.
- Chemical transformation of α-pinene-derived organosulfate via heterogeneous OH oxidation: implications for sources and environmental fates of atmospheric organosulfates. (2020).
- Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulf
- This compound. ChemicalBook.
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- Sodium Sulf
- Aqueous-Phase Secondary Organic Aerosol and Organosulfate Formation in Atmospheric Aerosols: A Modeling Study. (2017). Environmental Science & Technology.
- Chemical Transformation of α-Pinene derived Organosulfate via Heterogeneous OH Oxidation. (2019).
- Sodium sulf
- Sodium Sulf
- Sodium sulfate: Physical Properties and Uses. (2022). ChemicalBook.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simul
- HPLC Troubleshooting Guide.
- Organosulf
- Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2004). Pharmaceutical Technology.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Preparation of Water-Soluble Compounds Through Salt Formation. (2012).
- Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characteriz
- Cosolvent. Wikipedia.
- CAS 1330171-28-2 | this compound Supplier. Clinivex.
- Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. (2023). MDPI.
- Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube.
- Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. (2024). PubMed Central.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012). PubMed.
- Safety D
- Sodium Salts Dissolution in an Aprotic Solvent by Coordination of Poly(ethylene glycol) for Effective Anodic Reactions of Organic Compounds. (2013).
- Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. (2024). Department of Chemical and Pharmaceutical Engineering.
- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022).
- What approaches can be used to remove the excess amount of salts from HPLC systems?. (2013).
- Recent Advances on Furan-Based Visible Light Photoinitiators of Polymeriz
- Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PMC.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012).
- The effect of improper use of buffer salts on chromatographic columns and solutions!. Hawach Scientific.
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Restek.
- HPLC Troubleshooting Methods. Shimadzu.
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Technical Support Center: Stabilizing 5-Sulfooxymethylfurfural Sodium Salt (SFS) in Solution
Welcome to the technical support center for 5-Sulfooxymethylfurfural sodium salt (SFS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling SFS in solution. As a reactive furan derivative and a sulfonate ester, SFS requires careful handling to ensure its stability and the integrity of your experiments. This document provides a foundational understanding of its stability profile, answers to frequently asked questions, and detailed troubleshooting protocols.
I. Understanding the Stability of this compound (SFS)
This compound (SFS) is a derivative of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical. The introduction of a sulfoxymethyl group makes SFS a potent electrophile and a useful synthetic intermediate. However, this enhanced reactivity also contributes to its instability in solution. The stability of SFS is primarily influenced by two key structural features: the furan ring and the sulfonate ester group.
The furan ring is susceptible to degradation, particularly under acidic conditions, which can lead to ring-opening and polymerization, often resulting in discoloration of the solution. The sulfonate ester is a good leaving group, making the molecule prone to nucleophilic attack and hydrolysis. Therefore, maintaining the stability of SFS in solution requires careful control of experimental conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid SFS?
A1: Solid SFS should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] Following these storage conditions is crucial to prevent degradation of the solid material.
Q2: What is the expected shelf-life of SFS in an aqueous solution?
A2: There is limited direct data on the shelf-life of SFS in aqueous solutions. However, based on the reactivity of the closely related compound, 5-hydroxymethylfurfural (HMF), working solutions of SFS are expected to have a limited stability of a few days, even under optimal conditions. It is strongly recommended to prepare fresh solutions for each experiment.
Q3: What are the primary degradation pathways for SFS in solution?
A3: SFS is susceptible to two main degradation pathways:
-
Hydrolysis of the Sulfonate Ester: The sulfonate ester can be hydrolyzed to form 5-hydroxymethylfurfural (HMF) and a sulfate salt. This reaction is accelerated by changes in pH and the presence of nucleophiles.
-
Degradation of the Furan Ring: The furan ring can undergo acid-catalyzed degradation, leading to the formation of various byproducts, including levulinic acid and formic acid. This can also lead to the formation of dark-colored polymers, often referred to as "humins".[3]
Q4: Which solvents are recommended for dissolving SFS?
A4: While SFS is soluble in water, for applications requiring organic solvents, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to have a stabilizing effect on furan derivatives.[4][5] However, the compatibility of these solvents with your specific experimental system must be considered.
Q5: How does pH affect the stability of SFS in solution?
A5: The stability of furan compounds is highly pH-dependent. Both strongly acidic and alkaline conditions can accelerate the degradation of the furan ring.[4][5] While mildly acidic conditions may be more favorable than alkaline conditions for the stability of the furan ring of the related HMF, the sulfonate ester of SFS can be susceptible to acid-catalyzed hydrolysis. Therefore, maintaining a near-neutral pH is generally recommended for optimal stability.
III. Troubleshooting Guide
This section addresses common problems encountered when working with SFS solutions and provides step-by-step guidance for their resolution.
Problem 1: Solution Turns Yellow or Brown
Cause: The discoloration of an SFS solution is a common indicator of furan ring degradation and polymerization, leading to the formation of colored humins. This is often triggered by acidic conditions, elevated temperatures, or prolonged storage.
Troubleshooting Protocol:
-
Verify pH: Immediately check the pH of your solution. If it is acidic, adjust to a near-neutral pH (6.5-7.5) using a suitable buffer.
-
Temperature Control: Ensure your solution is maintained at a low temperature (2-8°C) and protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare Fresh Solutions: Discard the discolored solution and prepare a fresh one immediately before use.
-
Solvent Consideration: If compatible with your experiment, consider using a polar aprotic solvent like DMF or DMSO, which can enhance the stability of furan derivatives.[4][5]
Problem 2: Precipitation is Observed in the Solution
Cause: Precipitation in an SFS solution can be due to several factors, including the formation of insoluble degradation products (polymers), salt disproportionation if other salts are present, or exceeding the solubility limit of SFS in the chosen solvent system.
Troubleshooting Protocol:
-
Confirm Solubility: Ensure that the concentration of SFS in your solution does not exceed its solubility limit in the chosen solvent at the working temperature.
-
Analyze Precipitate (if possible): If a significant amount of precipitate forms, it may be beneficial to analyze it to determine if it is un-dissolved SFS or a degradation product.
-
Filter Solution: If the precipitation is minor and suspected to be from degradation, the solution can be filtered through a 0.22 µm syringe filter before use, with the understanding that the concentration of active SFS may be reduced.
-
Re-evaluate Solution Preparation: Prepare a fresh, less concentrated solution, ensuring the SFS is fully dissolved before use.
Problem 3: Inconsistent Experimental Results
Cause: Inconsistent results are often a consequence of using SFS solutions of varying purity due to degradation over time. The presence of degradation products like HMF can also interfere with some biological assays.
Troubleshooting Protocol:
-
Strictly Adhere to Fresh Solution Preparation: Implement a strict protocol of preparing SFS solutions fresh for every experiment.
-
Establish a Purity Check: If your experiments are highly sensitive, consider establishing a quick purity check for your SFS solution using a suitable analytical method like HPLC. This can help ensure the consistency of the starting material for each experiment.
-
Protect from Light and Air: Prepare and handle SFS solutions under conditions that minimize exposure to light and oxygen, as these can accelerate degradation. Purging the solvent with an inert gas like argon or nitrogen before dissolving the SFS can be beneficial.
IV. Experimental Protocols
Protocol for Preparing a Stock Solution of SFS
-
Allow the solid SFS to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the required amount of SFS in a fume hood.
-
Use a high-purity, degassed solvent (e.g., water, DMSO).
-
Add the solvent to the SFS and mix gently until fully dissolved. Sonication can be used sparingly if needed, but avoid excessive heating.
-
If using a buffer, ensure the final pH of the solution is near-neutral.
-
Store the stock solution at 2-8°C, protected from light, and use it as soon as possible, ideally within 24 hours.
V. Visualization of SFS Degradation and Workflow
Diagram 1: Potential Degradation Pathways of SFS
Caption: Potential degradation pathways of SFS in solution.
Diagram 2: Troubleshooting Workflow for SFS Solution Instability
Caption: Troubleshooting workflow for SFS solution instability.
VI. Summary of Recommendations for Stabilizing SFS in Solution
| Parameter | Recommendation | Rationale |
| Solution Preparation | Prepare solutions fresh before each experiment. | SFS has limited stability in solution; fresh preparation ensures maximum potency and minimizes interference from degradation products. |
| Solvent Choice | Use high-purity, degassed water. Consider polar aprotic solvents (e.g., DMSO, DMF) if compatible with the experimental system. | Degassing removes dissolved oxygen which can contribute to oxidative degradation. Polar aprotic solvents can stabilize the furan ring.[4][5] |
| pH | Maintain a near-neutral pH (6.5-7.5). | Avoids both acid-catalyzed degradation of the furan ring and potential base-catalyzed hydrolysis. |
| Temperature | Store solutions at 2-8°C. Avoid freeze-thaw cycles. | Low temperatures slow down the rate of chemical degradation. |
| Light Exposure | Protect solutions from light by using amber vials or covering containers with aluminum foil. | Light can provide the energy to initiate and accelerate degradation reactions. |
| Additives | Be cautious with buffers containing strong nucleophiles. | Nucleophilic buffer components can react with the electrophilic SFS, leading to its degradation. |
VII. References
-
Effect of salt on the formation of 5-Hydroxymethylfurfural from ketohexoses under aqueous conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. [Link]
-
Gökmen, V., & Palazoğlu, T. K. (2008). Effect of Storage on Acrylamide and 5-hydroxymethylfurfural Contents in Selected Processed Plant Products with Long Shelf-life. Czech Journal of Food Sciences, 26(5), 335-342. [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. [Link]
-
Shapla, U. M., Solayman, M., Alam, N., Khalil, M. I., & Gan, S. H. (2018). 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health. Chemistry Central Journal, 12(1), 35. [Link]
-
Li, S., & He, Y. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 107(1), 47-59. [Link]
-
Svendsen, C., Husøy, T., Glatt, H., Paulsen, J. E., & Alexander, J. (2009). 5-Hydroxymethylfurfural and 5-sulfooxymethylfurfural increase adenoma and flat ACF number in the intestine of Min/+ mice. Anticancer Research, 29(6), 1921–1926. [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. [Link]
-
shelf life of salt solutions? : r/labrats. (2022, May 27). Reddit. Retrieved January 14, 2026, from [Link]
-
Mechanism of sugar degradation product 5-hydroxymethylfurfural reducing the stability of anthocyanins. (2023). Food Chemistry, 421, 136067. [Link]
Sources
Technical Support Center: Quantification of 5-Sulfooxymethylfurfural Sodium Salt (SFS)
Introduction
5-Sulfooxymethylfurfural sodium salt (SFS) is a key metabolite of 5-hydroxymethylfurfural (HMF), a compound of significant interest in food science, pharmacology, and biofuel research.[1] Accurate quantification of SFS is critical for toxicological studies, pharmacokinetic analysis, and quality control. However, its inherent reactivity and the complexity of biological and food matrices present substantial analytical challenges.[1] Interference from matrix components, co-eluting impurities, and sample degradation can compromise data integrity, leading to inaccurate and unreliable results.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating interference in SFS quantification. It combines foundational theory with field-proven protocols to ensure robust and defensible analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: My SFS peak is showing significant tailing in reversed-phase HPLC. What is the likely cause?
A: Peak tailing for a polar, acidic compound like SFS is often caused by secondary interactions with residual, non-endcapped silanol groups on the silica-based column packing. These free silanols can interact with the sulfonate group of SFS, causing delayed elution and poor peak shape. To mitigate this, consider adding a small amount of a competing acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanols and reduce these interactions.
Q2: I am using LC-MS/MS and see a weak signal and poor reproducibility. What should I investigate first?
A: This is a classic symptom of matrix effects, specifically ion suppression.[2][3] Co-eluting compounds from your sample matrix (e.g., salts, lipids, excipients) can compete with SFS for ionization in the mass spectrometer source, reducing its signal intensity.[3] The first step is to improve sample cleanup. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components before injection.[3][4]
Q3: Can SFS degrade during sample preparation or analysis?
A: Yes. SFS is a derivative of 5-HMF, which is known to be sensitive to heat, light, and pH extremes.[5][6] The ester linkage in SFS can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would convert it back to 5-HMF. This is a critical consideration, as 5-HMF could be an interfering compound in your analysis.[7] Always use fresh samples and standards, and keep them cool and protected from light.[8][9]
Q4: What are the common adducts I might see for SFS in mass spectrometry?
A: In positive ion mode, you will primarily observe the sodium adduct [M+Na]+ due to the presence of the sodium salt. Depending on your mobile phase and matrix, you may also see potassium [M+K]+ or ammonium [M+NH4]+ adducts.[8] In negative ion mode, you would expect to see the deprotonated molecule [M-Na]-. Understanding these potential adducts is crucial for setting up your MS acquisition method correctly.
Troubleshooting Guide: A Symptom-Based Approach
Issue 1: Inconsistent Recovery & Signal Instability (Matrix Effects)
Matrix effects are a primary source of error in LC-MS/MS quantification, caused by co-eluting substances that either suppress or enhance the ionization of the target analyte.[2][3]
Causality: The electrospray ionization (ESI) process has a finite capacity for creating gas-phase ions. When a high concentration of a matrix component co-elutes with SFS, it competes for this ionization capacity, typically leading to a suppressed SFS signal.
Diagnostic Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Standard): SFS standard prepared in the mobile phase initial composition.
-
Set B (Post-Spike Sample): Extract a blank matrix sample (e.g., plasma, syrup) using your standard protocol. Spike the final, clean extract with SFS standard to the same concentration as Set A.
-
Set C (Blank Matrix): A blank matrix extract without any SFS.
-
-
Analyze all sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A
-
MF < 1.0 indicates ion suppression.
-
MF > 1.0 indicates ion enhancement.
-
An MF between 0.85 and 1.15 is often considered acceptable, per FDA guidance principles.[10]
-
Mitigation Strategies:
| Strategy | Principle | When to Use |
| Improved Sample Cleanup | Physically remove interfering components before injection. | This is the most effective and universally recommended first step. |
| Chromatographic Separation | Adjust the LC method to separate SFS from the interfering peaks. | Use when cleanup alone is insufficient or when the interferent is chemically similar to SFS. |
| Dilution | Reduce the concentration of both the analyte and the matrix components. | A quick fix for high-concentration samples, but may compromise the limit of quantification (LOQ). |
| Use of Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS co-elutes and experiences the same matrix effects as the analyte, allowing for accurate ratio-based quantification. | Considered the gold standard for bioanalytical quantification to correct for matrix effects and recovery variations.[3] |
Workflow for Mitigating Matrix Effects
Caption: Decision workflow for diagnosing and mitigating matrix effects.
Issue 2: Extraneous or Overlapping Peaks (Co-elution & Degradation)
Co-eluting peaks can artificially inflate or obscure the SFS peak, leading to significant quantification errors. These can originate from synthetic impurities, matrix components, or degradation products.
Causality:
-
Co-elution: An interfering compound has a similar retention time to SFS under the current chromatographic conditions.[11]
-
Degradation: SFS breaks down into other compounds during sample handling, storage, or analysis.[4] Given its structure, hydrolysis back to 5-HMF is a primary concern.
Diagnostic Protocol: Peak Purity Analysis & Forced Degradation
-
Peak Purity Assessment (HPLC-DAD/UV): If using a Diode Array Detector (DAD), use the peak purity analysis function in your chromatography software. This tool compares spectra across the peak; a pure peak will have identical spectra from the upslope to the downslope.[11][12]
-
Forced Degradation Study: Intentionally stress SFS to generate potential degradation products. This is a key part of method validation as outlined by ICH guidelines.[13][14][15]
-
Objective: To demonstrate that your analytical method can separate SFS from its potential degradants.[13]
-
Conditions: Expose SFS solutions to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and light (photostability chamber).[13][15]
-
Analysis: Analyze the stressed samples. If new peaks appear and are resolved from the main SFS peak, your method is "stability-indicating." If a new peak co-elutes, the method needs optimization.
-
Mitigation Strategies:
-
Change Mobile Phase Selectivity: Switch the organic modifier (e.g., from acetonitrile to methanol, or vice-versa). The different solvent properties can alter the interaction with the stationary phase and improve separation.[12][16]
-
Adjust Gradient Slope: A shallower gradient increases the separation window between peaks, often resolving closely eluting compounds.[17]
-
Change Stationary Phase: If mobile phase adjustments fail, the column chemistry may not be suitable. Switching to a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) provides a significant change in selectivity.[11][16]
Potential SFS Degradation Pathway
Caption: Simplified potential degradation pathway of SFS via hydrolysis.
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for SFS from Aqueous Matrix
This protocol is a starting point and must be optimized for your specific matrix.
-
Column: Use a mixed-mode anion exchange polymer-based SPE cartridge.
-
Conditioning: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH ~7).
-
Loading: Load 0.5 mL of the sample (pre-treated if necessary, e.g., protein precipitation).
-
Washing: Wash with 1 mL of 25 mM ammonium acetate buffer, followed by 1 mL of methanol to remove non-polar and weakly retained interferences.
-
Elution: Elute SFS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the sulfonate group, releasing it from the anion exchanger.
-
Evaporation & Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Appendix B: Reference Data Tables
Table 1: Recommended Starting LC-MS/MS Parameters for SFS
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm | Standard for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and controls silanol activity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 5% B to 70% B over 5 minutes | A good starting point for screening. Adjust slope for co-elution.[17] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Negative | The sulfonate group is readily deprotonated, providing high sensitivity. |
| MRM Transitions | To be determined empirically by infusing SFS standard | Monitor at least two transitions for confident identification and quantification per regulatory guidance. |
| Source Temp. | ~350 °C | Optimize for signal stability and to prevent thermal degradation.[8] |
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Resolve Mass Laboratories. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Celerion. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. [Link]
-
Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. (2025). ResearchGate. [Link]
-
How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?. (2025). Sugar Energy. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. [Link]
-
Detection and determination of interfering 5-hydroxymethylfurfural in the analysis of caramel-coloured pharmaceutical syrups. (1984). PubMed. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]
-
Stability of 5-hydroxymethylfurfural (HMF) in the a H2O/tetrahydrofuran... (n.d.). ResearchGate. [Link]
-
LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
-
Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability under Various Reaction Conditions. (2025). AMiner. [Link]
-
Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. (2024). PubMed. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]
-
Investigation on influencing factors of 5-HMF content in Schisandra. (2007). National Institutes of Health. [Link]
-
Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. (2024). MDPI. [Link]
-
Derivatives of 5-hydroxymethyl-2-furfural (5-HMF). (n.d.). ResearchGate. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. [Link]
-
Determination of 5-hydroxymethylfurfural (5-HMF) in Expired Pharmaceutical Syrups by Using HPLC-DAD Method. (2018). ResearchGate. [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Mastelf. [Link]
-
Fast quantitation of 5-hydroxymethylfurfural in honey using planar chromatography. (2011). PubMed. [Link]
-
5-Sulfooxymethylfurfural (SMF), the metabolite of 5-hydroxymethylfurfural (HMF), increases the numbers of adenoma and aberrant crypt foci in the intestine of min-mice. (2025). ResearchGate. [Link]
-
Quantification of 5-hydroxymethylfurfural in honey samples and acidic beverages using spectrophotometry coupled with ultrasonic-assisted cloud point extraction. (2025). ResearchGate. [Link]
-
5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. (1993). PubMed. [Link]
Sources
- 1. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. longdom.org [longdom.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. sugar-energy.com [sugar-energy.com]
- 7. Detection and determination of interfering 5-hydroxymethylfurfural in the analysis of caramel-coloured pharmaceutical syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
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- 12. youtube.com [youtube.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. scispace.com [scispace.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mastelf.com [mastelf.com]
Technical Support Center: Optimizing HPLC Separation of 5-Sulfooxymethylfurfural and its Metabolites
Welcome to the technical support center dedicated to the analytical challenges of 5-Sulfooxymethylfurfural (SMF) and its related metabolic compounds. This resource is designed for researchers, scientists, and drug development professionals who are working on the quantification and separation of these analytes by High-Performance Liquid Chromatography (HPLC). Here, we will address common issues encountered during method development and routine analysis, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experimental results.
Introduction to the Analytical Challenge
5-Hydroxymethylfurfural (HMF) is a compound formed during the heat treatment of sugar-containing foods and is also investigated for its potential therapeutic properties. In vivo, HMF is metabolized into several compounds, including 5-hydroxymethylfuroic acid (HMFA), 2,5-furandicarboxylic acid (FDCA), and N-(5-hydroxymethyl-2-furoyl)glycine (HMFG). A fourth, highly reactive metabolite, 5-Sulfooxymethylfurfural (SMF), is of particular interest due to its potential toxicity.[1][2][3] The accurate separation and quantification of SMF alongside its fellow metabolites are crucial for toxicological studies and for understanding the pharmacokinetic profile of HMF.
The primary analytical challenge lies in the high polarity and acidic nature of these compounds, which can lead to poor retention on traditional reversed-phase columns and problematic peak shapes. This guide will provide a systematic approach to overcoming these obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of SMF and its related metabolites.
Q1: What are the primary metabolites of 5-Hydroxymethylfurfural (HMF) that I should consider in my HPLC method?
A1: When developing an HPLC method for HMF metabolism, you should aim to separate HMF from its four main metabolites:
-
5-Sulfooxymethylfurfural (SMF)
-
5-Hydroxymethylfuroic acid (HMFA)
-
2,5-Furandicarboxylic acid (FDCA)
It is important to note that SMF is known to be unstable and highly reactive, which can present challenges in its quantification.[1]
Q2: Which type of HPLC column is best suited for separating SMF and its highly polar metabolites?
A2: Due to the polar and acidic nature of SMF and its fellow metabolites, traditional C18 columns often provide insufficient retention. The following column chemistries are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an excellent choice for retaining and separating very polar compounds.[2][3][4][5] They utilize a polar stationary phase with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4]
-
Polar-Embedded Columns: These are modified reversed-phase columns (e.g., C18 with an embedded amide or carbamate group) that offer enhanced retention for polar analytes and are more stable in highly aqueous mobile phases, mitigating the risk of phase collapse.[4]
-
Polar-Endcapped Columns: These columns feature a polar group to endcap residual silanols, which improves peak shape for polar and basic compounds and allows for use with highly aqueous mobile phases.[4]
Q3: My peak shapes for the acidic metabolites are showing significant tailing. What is the likely cause and how can I fix it?
A3: Peak tailing for acidic analytes like FDCA and SMF is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the acidic functional groups of the analytes and active residual silanol groups on the silica-based stationary phase.
To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lower the pH of your mobile phase to at least one to two pH units below the pKa of your acidic analytes. This will ensure they are in their neutral, less polar form, leading to increased retention and improved peak shape.[4]
-
Use a High-Purity, Endcapped Column: Modern, high-purity silica columns with thorough end-capping will have fewer accessible silanol groups, reducing the potential for secondary interactions.
-
Employ a Competing Acid: Adding a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.
Q4: I am observing a sudden loss of retention and poor reproducibility when using a high-aqueous mobile phase with my C18 column. What is happening?
A4: This phenomenon is likely "phase collapse" or "pore dewetting." It occurs when using traditional C18 columns with a mobile phase containing a low percentage of organic solvent (typically less than 5%). The hydrophobic C18 chains fold in on themselves, expelling the aqueous mobile phase from the pores of the stationary phase. This leads to a dramatic loss of analyte interaction with the stationary phase and, consequently, a loss of retention.
To avoid this, you can:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be stable in 100% aqueous mobile phases.[4]
-
Ensure a Minimum Organic Content: Maintain at least 5-10% organic solvent in your mobile phase at all times, including during the initial conditions of a gradient.
-
Switch to a HILIC Method: HILIC chromatography is inherently suited for highly polar analytes and uses a high organic mobile phase, thus avoiding phase collapse.[4]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the HPLC analysis of SMF and its metabolites.
Issue 1: Poor Resolution Between Metabolite Peaks
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Co-eluting or partially resolved peaks | Inadequate separation efficiency or selectivity. | 1. Optimize Mobile Phase Composition: - Gradient Slope: If using a gradient, decrease the slope (make it shallower) to increase the separation window between peaks. - Organic Solvent: Try a different organic solvent (e.g., methanol instead of acetonitrile, or vice-versa). The different solvent properties can alter selectivity. - pH Adjustment: Fine-tune the mobile phase pH. Small changes in pH can significantly impact the retention of ionizable compounds like the acidic metabolites, thereby improving resolution.2. Change Column Chemistry: - If resolution is still poor, the selectivity of the current stationary phase may be insufficient. Consider switching to a column with a different chemistry (e.g., from a C18 to a polar-embedded or HILIC column).[4]3. Adjust Flow Rate: - Lowering the flow rate can sometimes improve resolution, although it will increase the run time. |
| All peaks eluting too early | Insufficient retention of analytes. | 1. Decrease Organic Content: - In reversed-phase, decrease the percentage of organic solvent in the mobile phase to increase retention. - In HILIC, increase the percentage of organic solvent to increase retention.2. Adjust Mobile Phase pH: - For the acidic metabolites, ensure the pH is low enough to suppress ionization and increase retention on a reversed-phase column.[4]3. Consider a More Retentive Stationary Phase: - Switch to a column with a longer alkyl chain (e.g., C30) or a different chemistry designed for polar analytes. |
Issue 2: Baseline Instability and Noise
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Drifting baseline | Inadequate column equilibration or changes in mobile phase composition. | 1. Ensure Proper Column Equilibration: - Before starting a sequence, flush the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) until a stable baseline is achieved.2. Check Mobile Phase Preparation: - Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for accuracy.[6]3. Temperature Fluctuations: - Use a column oven to maintain a constant temperature, as fluctuations can affect retention times and baseline stability. |
| High baseline noise | Contaminated mobile phase, detector issue, or pump problems. | 1. Filter Mobile Phase: - Filter all mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulate matter.2. Clean the Detector Cell: - Flush the detector flow cell with a suitable cleaning solvent (e.g., isopropanol) to remove any contaminants.3. Check Pump Performance: - Check for leaks in the pump heads and ensure the pump seals are in good condition. Pulsations from the pump can manifest as baseline noise. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Sample Preparation from Biological Matrices (Urine)
This protocol is based on solid-phase extraction (SPE) for the cleanup and concentration of SMF and its metabolites from urine samples.[2]
Materials:
-
SPE cartridges (e.g., mixed-mode anion exchange)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add an internal standard if available.
-
Acidify the sample by adding 50 µL of formic acid.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Wash with 3 mL of methanol.
-
Equilibrate with 3 mL of deionized water.
-
Equilibrate with 3 mL of acidified water (pH adjusted to ~2.5 with formic acid).
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of acidified water to remove salts and other polar interferences.
-
Wash with 3 mL of a 5% methanol in water solution to remove less polar interferences.
-
Dry the cartridge under a high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 2 x 1 mL of a 5% formic acid in methanol solution into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
Protocol 2: Recommended HPLC Method (HILIC)
This method is adapted from a validated procedure for the separation of HMF and its metabolites.[3][4][5]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV or Mass Spectrometric (MS) detector.
Mobile Phase:
-
Mobile Phase A: Acetonitrile / 100 mM Ammonium formate, pH 2.35 (95:5, v/v)[3][4][5]
-
Mobile Phase B: Acetonitrile / 100 mM Ammonium formate, pH 2.35 (85:15, v/v)[3][4][5]
Gradient Program:
| Time (min) | % A | % B |
| 0.0 | 100 | 0 |
| 8.0 | 0 | 100 |
| 10.0 | 0 | 100 |
| 10.1 | 100 | 0 |
| 12.0 | 100 | 0 |
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 265 nm or MS with electrospray ionization (ESI) in negative mode.
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Sources
- 1. Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: 5-Sulfooxymethylfurfural Sodium Salt Derivatization
Welcome to the comprehensive technical support guide for the derivatization of biomolecules using 5-Sulfooxymethylfurfural sodium salt (SMF). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of their experiments, troubleshoot common issues, and ensure the integrity of their results. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific rationale behind them, empowering you to optimize your derivatization strategies.
Introduction to this compound (SMF)
This compound is a highly reactive derivative of 5-hydroxymethylfurfural (HMF), a compound commonly formed from the dehydration of sugars. The strategic placement of a sulfoxy group makes SMF an excellent electrophile, readily reacting with nucleophiles such as the primary amines found in proteins and peptides (specifically the N-terminus and the ε-amino group of lysine residues) and the sulfhydryl groups of cysteine residues. This reactivity makes SMF a valuable tool for crosslinking, labeling, and modifying biomolecules. However, its high reactivity also necessitates careful handling and optimized reaction conditions to avoid unwanted side reactions and ensure experimental success.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent Handling and Stability
Question 1: My SMF powder has changed color. Is it still usable?
Answer: this compound is sensitive to moisture and light. A change in color, typically to a yellowish or brownish hue, indicates potential degradation. It is crucial to store SMF at 2-8°C, protected from light and moisture, in a tightly sealed container. For optimal results, it is recommended to use fresh, off-white to pale yellow SMF powder. If you observe a significant color change, it is advisable to test the reagent on a small scale with a control sample before proceeding with your main experiment.
Question 2: How should I prepare and store SMF solutions?
Answer: Due to its reactivity, SMF solutions should always be prepared fresh, immediately before use. The NHS-ester moiety is susceptible to hydrolysis, and this rate increases with pH.[1]
Recommended Procedure for Solution Preparation:
-
Allow the SMF vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the required amount of SMF in a suitable anhydrous solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Immediately add the SMF solution to your reaction mixture. Do not store SMF in solution, as its reactivity will diminish over time due to hydrolysis.
Section 2: Derivatization Reaction Conditions
Question 3: I am seeing very low or no derivatization of my protein. What are the possible causes?
Answer: Low derivatization efficiency is a common issue and can stem from several factors. Here is a systematic troubleshooting approach:
-
Check Your Buffer Composition: The presence of primary amines in your buffer will compete with your target protein for reaction with SMF. Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine.[2] Opt for amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
-
Optimize Reaction pH: The reaction of SMF with primary amines is pH-dependent. The target amino groups need to be in a deprotonated, nucleophilic state. A reaction pH between 7.2 and 8.5 is generally recommended for efficient labeling of primary amines.[3] At lower pH values, the amine groups will be protonated and less reactive.
-
Verify Protein Concentration: The kinetics of the derivatization reaction are concentration-dependent. For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[4] Dilute protein solutions will require a higher molar excess of SMF and may lead to lower overall efficiency.
-
Increase Molar Excess of SMF: If you are still observing low efficiency, you may need to increase the molar ratio of SMF to your protein. A 10- to 50-fold molar excess is a good starting point, but the optimal ratio may need to be determined empirically.[5]
-
Assess Target Availability: Ensure that your protein has accessible primary amine or sulfhydryl groups. If the target residues are buried within the protein's three-dimensional structure, they will not be available for derivatization.
Question 4: My protein precipitates after adding the SMF solution. How can I prevent this?
Answer: Protein precipitation upon addition of a reagent dissolved in an organic solvent is a common problem.
-
Minimize Organic Solvent Concentration: The final concentration of the organic solvent (DMF or DMSO) in your reaction mixture should be kept as low as possible, ideally below 10%.[6] You can achieve this by preparing a more concentrated stock solution of SMF.
-
Stepwise Addition: Instead of adding the entire volume of the SMF solution at once, try adding it in smaller aliquots while gently vortexing the protein solution. This can help to avoid localized high concentrations of the organic solvent.
-
Solubility Enhancers: In some cases, the addition of non-interfering solubility enhancers to your reaction buffer may be beneficial.
Section 3: Side Reactions and Product Characterization
Question 5: What are the primary side reactions I should be aware of?
Answer: The primary competing reaction is the hydrolysis of the sulfoxy group, which renders the SMF molecule inactive.[1] This is why it is critical to work with fresh solutions and in appropriate buffers. Another potential side reaction is the formation of Schiff bases between the aldehyde group of SMF and primary amines on the protein.[7] While this reaction is typically reversible, it can be stabilized by reduction with an agent like sodium cyanoborohydride.[8]
Question 6: How can I confirm that my protein has been successfully derivatized?
Answer: Several analytical techniques can be used to confirm derivatization:
-
Mass Spectrometry (MS): This is a direct method to observe the mass shift corresponding to the addition of the SMF moiety to your protein. High-resolution mass spectrometry can provide precise mass measurements to confirm the number of modifications. Be aware of potential artifacts in mass spectrometry, such as harmonics and mixing frequencies, especially with Fourier transform-based instruments.[9][10]
-
SDS-PAGE: While less direct, a shift in the apparent molecular weight on an SDS-PAGE gel can sometimes be observed, especially if multiple SMF molecules have been attached or if the derivatization induces a significant conformational change.
-
UV-Vis Spectroscopy: The furan ring of SMF has a characteristic UV absorbance. You can use spectrophotometry to quantify the degree of labeling by measuring the absorbance of the purified conjugate at the appropriate wavelength.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules like peptides, NMR can provide detailed structural information about the site of derivatization. The protons on the furan ring will have characteristic chemical shifts that may change upon reaction.[11]
Section 4: Post-Reaction Procedures
Question 7: How do I stop the derivatization reaction?
Answer: The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[5] This will react with any excess SMF, preventing further modification of your protein.
Question 8: What is the best way to purify my derivatized protein?
Answer: After quenching the reaction, it is essential to remove excess reagent and byproducts.
-
Gel Filtration/Desalting: For proteins, size-exclusion chromatography (e.g., a Sephadex G-25 column) is a common and effective method to separate the labeled protein from smaller molecules.[4][12]
-
Dialysis: Dialysis is another effective method for removing small molecules from protein solutions.
-
Affinity Chromatography: If your protein has an affinity tag, you can use affinity chromatography for purification.[13]
Experimental Protocols
Protocol 1: General Procedure for Derivatizing a Protein with SMF
This protocol provides a starting point for the derivatization of a protein with SMF. Optimization of the molar excess of SMF and reaction time may be necessary for your specific protein.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound (SMF)
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer at a suitable concentration.
-
SMF Solution Preparation: Immediately before use, prepare a 10 mM stock solution of SMF in anhydrous DMF or DMSO.
-
Derivatization Reaction:
-
Add a 20-fold molar excess of the SMF stock solution to your protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the derivatized protein using a desalting column or dialysis to remove excess reagent and byproducts.
Protocol 2: Analysis of Derivatization by Mass Spectrometry
Procedure:
-
Prepare your derivatized and purified protein sample.
-
Dilute the sample to an appropriate concentration for your mass spectrometer.
-
Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS).
-
Compare the mass spectrum of the derivatized protein to that of the underivatized control. Look for a mass increase corresponding to the molecular weight of the SMF adduct.
Visualizations
Diagram 1: Experimental Workflow for Protein Derivatization with SMF
Caption: Workflow for protein derivatization with SMF.
Diagram 2: Logical Relationship for Troubleshooting Low Derivatization Efficiency
Caption: Troubleshooting logic for low SMF derivatization.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage of SMF | 2-8°C, protected from light and moisture | Prevents degradation of the reactive compound. |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Avoids competition for the reagent.[2] |
| Reaction pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic.[3] |
| Protein Concentration | 2-10 mg/mL | Improves reaction kinetics.[4] |
| SMF:Protein Molar Ratio | 10:1 to 50:1 | Drives the reaction to completion; may require optimization.[5] |
| Quenching Reagent | Tris or Glycine (20-50 mM final conc.) | Reacts with excess SMF to stop the reaction.[5] |
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions a,b. Retrieved from [Link]
-
Xiang, L., et al. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 26(15), 4479. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions a. Retrieved from [Link]
-
Surh, Y. J., et al. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. Retrieved from [Link]
-
ResearchGate. (n.d.). Schiff base polymers derived from 2,5-diformylfuran. Retrieved from [Link]
-
Papanikolaou, G., et al. (2023). Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor. Scientific Reports, 13(1), 19895. Retrieved from [Link]
-
Mathur, R., & O'Connor, P. B. (2009). Artifacts in Fourier transform mass spectrometry. Rapid communications in mass spectrometry : RCM, 23(4), 523–529. Retrieved from [Link]
-
Sugiyama, H., et al. (2004). SCHIFF BASE FORMATION BETWEEN 5-FORMYL-2'-DEOXY- URIDINE AND LYSINE ε–AMINO. HETEROCYCLES, 64, 367-374. Retrieved from [Link]
-
Chen, Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(14), 2105. Retrieved from [Link]
-
Jentoft, N., & Dearborn, D. G. (1979). In vitro labeling of proteins by reductive methylation: application to proteins involved in supramolecular structures. The Journal of biological chemistry, 254(11), 4359–4365. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH and storage temperature on 5-(Hydroxymethyl) furfural (5HMF) formation in USP syrup preparation. Retrieved from [Link]
-
Mathur, R., & O'Connor, P. B. (2009). Artifacts in Fourier transform mass spectrometry. Rapid communications in mass spectrometry : RCM, 23(4), 523–529. Retrieved from [Link]
-
Khalil, M. I., et al. (2018). 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health. BioFactors, 44(3), 209-224. Retrieved from [Link]
-
de Oliveira, K. T., et al. (2024). Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. Green Chemistry. Retrieved from [Link]
-
Garten, W., et al. (2008). Purification of the proprotein convertase furin by affinity chromatography based on PC-specific inhibitors. Biological chemistry, 389(8), 1093–1101. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-HMF removal using various conditions. a pH of hydrolysate, b ratio of.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Investigation of how protein structure affects the adsorption of furan flavor compounds based on flash-evaporation treatment-induced soy protein isolate. Retrieved from [Link]
-
Company, R., et al. (2021). Electrochemical Conversion of 5-Hydroxymethylfurfural to 2,5-Furandicarboxaldehyde Using Mn(III)–Schiff Base Catalysts. Catalysts, 11(11), 1361. Retrieved from [Link]
-
Kırbıyık, Ç., & Tıryakı, D. (2020). 5-Hydroxymethylfurfural (HMF) formation during subcritical water extraction. Journal of food science and technology, 57(11), 4165–4171. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the final mixture (red), 5-(4-nitrophenyl)furfural.... Retrieved from [Link]
-
Pradeepkumar, P. I., & Chatgilialoglu, C. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Chemical communications (Cambridge, England), 52(1), 32–43. Retrieved from [Link]
-
Liu, Y., et al. (2019). Identification of a 5-Hydroxymethylfurfural-Lysine Schiff Base and Its Cytotoxicity in Three Cell Lines. Journal of agricultural and food chemistry, 67(37), 10414–10422. Retrieved from [Link]
- European Patent Office. (2022). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
-
ResearchGate. (n.d.). 5-Sulfooxymethylfurfural (SMF), the metabolite of 5-hydroxymethylfurfural (HMF), increases the numbers of adenoma and aberrant crypt foci in the intestine of min-mice. Retrieved from [Link]
-
Ståhlberg, T., et al. (2018). 5-Hydroxymethylfurfural (HMF) Production from Real Biomasses. Catalysts, 8(9), 354. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural.. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health. Retrieved from [Link]
Sources
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- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro labeling of proteins by reductive methylation: application to proteins involved in supramolecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artifacts in Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Purification of the proprotein convertase furin by affinity chromatography based on PC-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 5-Sulfooxymethylfurfural during sample preparation
Technical Support Center: 5-Sulfooxymethylfurfural (SMF)
A Guide to Minimizing Degradation During Sample Preparation
Welcome to the technical support center for 5-Sulfooxymethylfurfural (SMF). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reactive metabolite of 5-Hydroxymethylfurfural (HMF). Given the inherent instability of furan compounds, this guide provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your samples and the reliability of your experimental results.
The Challenge of 5-Sulfooxymethylfurfural Stability
5-Sulfooxymethylfurfural is a sulfonate ester derivative of HMF.[1][2] Its structure, featuring a reactive furan ring and a sulfoxy leaving group, makes it susceptible to degradation under various experimental conditions. Understanding these degradation pathways is critical for accurate quantification and analysis. The primary routes of degradation include:
-
Hydrolysis of the Sulfoxy Group: The ester linkage is prone to hydrolysis, particularly under alkaline conditions, which can lead to the formation of HMF and sulfate. The mechanism of this hydrolysis can be complex, potentially following a stepwise or a concerted pathway.[3][4]
-
Degradation of the Furan Ring: Like other furan derivatives, the furan ring in SMF is sensitive to acidic conditions and elevated temperatures.[5] This can lead to ring-opening reactions and the formation of polymeric, dark-colored substances known as humins.[6]
-
Polymerization and Condensation Reactions: In aqueous environments, particularly with heat or catalysts, HMF and its derivatives can undergo self-condensation or polymerization, reducing the concentration of the target analyte.[6]
This guide will address these stability challenges in a practical, question-and-answer format to help you optimize your sample preparation workflow.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during the sample preparation of 5-Sulfooxymethylfurfural.
Question 1: I am observing low recovery of SMF in my samples. What are the likely causes?
Answer:
Low recovery of SMF is a frequent issue stemming from its inherent instability. Several factors during your sample preparation could be contributing to this:
-
pH of the Sample and Buffers: SMF is susceptible to hydrolysis, especially in alkaline conditions which can cleave the sulfoxy group. Conversely, strongly acidic conditions can degrade the furan ring. It is crucial to maintain a neutral or slightly acidic pH (around 6-7) throughout the sample preparation process.
-
Temperature: Elevated temperatures significantly accelerate the degradation of furan compounds.[6][7] Avoid heating samples or extracts containing SMF. If possible, perform all extraction and handling steps at reduced temperatures (e.g., on ice or at 4°C).
-
Exposure to Light: Furan compounds can be light-sensitive.[8] It is advisable to work with amber vials or to protect your samples from direct light exposure to prevent photochemical degradation.
-
Choice of Solvent: The solvent system can influence the stability of SMF. While aqueous buffers are common, consider the use of aprotic solvents like DMSO, which have been shown to enhance the stability of the related compound HMF.[9] If performing liquid-liquid extraction, ensure the chosen organic solvent is of high purity and does not contain acidic or basic impurities.
-
Sample Matrix Effects: Complex biological matrices can contain enzymes or other components that may degrade SMF. Prompt processing of samples and consideration of protein precipitation or solid-phase extraction (SPE) can help to remove these interfering substances.
Question 2: My sample extracts are turning dark or precipitating a dark solid. What is happening and how can I prevent it?
Answer:
The formation of a dark color or precipitate is a classic sign of furan degradation, specifically the formation of "humins".[6] This is a result of polymerization and condensation reactions.
To prevent humin formation:
-
Strict Temperature Control: As mentioned, heat is a major driver of humin formation. Keep your samples cold.
-
Avoid Strong Acids: Acid-catalyzed degradation of the furan ring is a primary pathway to humin formation.[5] If your protocol requires an acidic pH, use the mildest acid possible and for the shortest duration.
-
Minimize Storage Time: Process your samples as quickly as possible. The longer SMF is in solution, especially under suboptimal conditions, the more likely it is to degrade. Stock solutions of related furan compounds have been shown to have limited stability.[10]
-
Inert Atmosphere: For highly sensitive samples, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation pathways that can contribute to humin formation.
Question 3: What are the best practices for storing samples and extracts containing SMF?
Answer:
Proper storage is critical to prevent the degradation of SMF before analysis.
-
Temperature: Store all samples, extracts, and stock solutions at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable, but stability should be verified. The related compound HMF is recommended to be stored in a freezer for long-term stability.[8]
-
Solvent: If possible, store SMF in a high-purity aprotic solvent or a lyophilized state. If in an aqueous buffer, ensure it is at a neutral pH and frozen immediately.
-
Container: Use amber glass vials with tightly sealed caps to protect from light and prevent solvent evaporation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples and standards to avoid multiple freeze-thaw cycles, which can accelerate degradation.
Question 4: Which analytical techniques are most suitable for SMF, and are there any special considerations?
Answer:
The analytical methods used for HMF are generally applicable to SMF.
-
High-Performance Liquid Chromatography (HPLC): This is a common and reliable technique. A reversed-phase C18 column is often suitable. Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (MS).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it will likely require derivatization of SMF to increase its volatility and thermal stability.[1] Given the thermal lability of SMF, HPLC is often the preferred method.
Special Considerations:
-
Internal Standards: Due to the potential for degradation during sample preparation, the use of a suitable internal standard is highly recommended for accurate quantification. An isotopically labeled SMF would be ideal.
-
Method Validation: It is crucial to validate your analytical method for SMF in your specific sample matrix, including an assessment of its stability under the conditions of your sample preparation and analysis.
Experimental Protocols
This section provides a generalized, step-by-step protocol for the extraction of SMF from a biological matrix, designed to minimize degradation.
Protocol: Extraction of SMF from Biological Fluids (e.g., Plasma, Urine)
Materials:
-
Amber microcentrifuge tubes
-
Ice bath
-
Refrigerated centrifuge
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Solid-Phase Extraction (SPE) cartridges (if further cleanup is needed)
-
HPLC-grade solvents
-
Internal standard solution
Procedure:
-
Sample Collection and Initial Handling:
-
Collect the biological fluid and immediately place it on ice.
-
If not proceeding directly to extraction, store the sample at -80°C.
-
-
Protein Precipitation (Perform all steps on ice):
-
Thaw the sample on ice.
-
In an amber microcentrifuge tube, add a known volume of the sample (e.g., 100 µL).
-
Add the internal standard.
-
Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL).
-
Vortex briefly (5-10 seconds) to mix.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a new amber tube.
-
-
Solvent Evaporation (if necessary):
-
If the sample needs to be concentrated or the solvent exchanged, evaporate the acetonitrile under a gentle stream of nitrogen at room temperature or below. Avoid heating.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable mobile phase for your HPLC analysis.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the reconstituted sample to an amber HPLC vial for analysis.
-
Visualizing Degradation and Workflow
To better understand the processes involved, the following diagrams illustrate the potential degradation pathways of SMF and a recommended workflow for sample preparation.
Caption: Potential degradation pathways of 5-Sulfooxymethylfurfural (SMF).
Caption: Recommended workflow for SMF sample preparation.
Quantitative Data Summary
While specific kinetic data for SMF degradation is limited, the stability of the related compound HMF provides valuable insights. The following table summarizes key factors influencing furan stability.
| Parameter | Condition to Minimize Degradation | Rationale |
| pH | Neutral to slightly acidic (pH 6-7) | Avoids acid-catalyzed ring degradation and alkaline hydrolysis of the sulfoxy group. |
| Temperature | ≤ 4°C for processing, -80°C for storage | Reduces the rate of all degradation reactions.[6][7] |
| Light | Use of amber vials, protection from light | Prevents potential photochemical degradation.[8] |
| Solvent | Aprotic solvents (e.g., DMSO, Acetonitrile) | Can enhance stability compared to aqueous solutions.[9] |
| Time | Minimize processing and storage time | Reduces the opportunity for degradation to occur. |
References
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. NIH National Library of Medicine. [Link]
-
Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Royal Society of Chemistry. [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]
-
Fast Detection of 5-Hydroxymethylfurfural in Dulce de Leche by SPE-LC–MS. ResearchGate. [Link]
-
An improved method for the determination of 5-hydroxymethylfurfural in Shenfu injection by direct analysis in real time-quadrupole time-of-flight mass spectrometry. PubMed. [Link]
-
Origin of 5-Hydroxymethylfurfural Stability in Water/Dimethyl Sulfoxide Mixtures. ResearchGate. [Link]
-
Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. PubMed. [Link]
-
5-Hydroxymethylfurfural (HMF) formation, occurrence and potential health concerns: recent developments. ResearchGate. [Link]
-
Harnessing the Potential of 5-Hydroxymethylfurfural: Investigating Solubility and Stability in Tailored Deep Eutectic Solvents. NIH National Library of Medicine. [Link]
-
Pathway of 5-hydroxymethyl-2-furaldehyde formation in honey. ResearchGate. [Link]
-
Continuous synthesis of 5‐hydroxymethylfurfural from biomass in on‐farm biorefinery. Wiley Online Library. [Link]
-
Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses. [Link]
-
Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. ResearchGate. [Link]
-
5-(Hydroxymethyl)furfural PubChem CID 237332. PubChem. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
The degradation pathway for furfural and 5-hydroxymethylfurfural (HMF) by A. resinae ZN1. ResearchGate. [Link]
-
How does the presence of residual water or solvent affect the stability or reactivity of 5-Hydroxymethylfurfural (HMF)? Sugar Energy. [Link]
-
mechanism of ester hydrolysis. YouTube. [Link]
-
hydrolysing esters. Chemguide. [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. NIH National Library of Medicine. [Link]
-
Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. MDPI. [Link]
-
Stability of 5-HMF Solutions. ResearchGate. [Link]
-
Degradation of 5-hydroxymethylfurfural in honey. PubMed. [Link]
-
Degradation of 5-hydroxymethylfurfural in honey. Semantic Scholar. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 5-Sulfooxymethylfurfural
Welcome to the technical support center for the analysis of 5-Sulfooxymethylfurfural (SMF) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with matrix effects in the quantitative analysis of this critical metabolite of 5-hydroxymethylfurfural (HMF).
5-Sulfooxymethylfurfural is a reactive, polar metabolite of HMF, a compound commonly found in heat-processed foods.[1][2] Accurate quantification of SMF in biological matrices is crucial for toxicological and metabolic studies. However, its analysis is often hampered by matrix effects, which can significantly impact the accuracy, precision, and sensitivity of LC-MS methods.[3][4]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate matrix effects in your SMF analyses.
Troubleshooting Guide: Common Issues in SMF Analysis
This section addresses specific problems you may encounter during the LC-MS analysis of SMF, their probable causes, and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for SMF
-
Probable Cause 1: Secondary Interactions with the Stationary Phase. The sulfate group in SMF can interact with active sites on the silica backbone of reversed-phase columns, leading to peak tailing.
-
Solution:
-
Employ a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar compounds like SMF. A HILIC method using an acetonitrile/ammonium formate gradient can provide excellent peak shape and retention.[1][5]
-
Use an Ion-Pairing Reagent: For reversed-phase separations, adding a volatile ion-pairing agent like tributylamine to the mobile phase can mask the sulfate group and improve peak shape.[6][7] However, be mindful that non-volatile ion-pairing agents can contaminate the mass spectrometer.[8]
-
Consider a Phenyl-Hexyl or Embedded Polar Group (EPG) Column: These columns offer different selectivity compared to standard C18 columns and can reduce secondary interactions.
-
-
Probable Cause 2: Inappropriate Mobile Phase pH. The ionization state of SMF is pH-dependent, which can affect its interaction with the stationary phase.
-
Solution:
-
Optimize Mobile Phase pH: For HILIC separations, a slightly acidic mobile phase (e.g., pH 2.35 with ammonium formate) has been shown to be effective.[5] For reversed-phase with ion-pairing, a neutral to slightly acidic pH is typically a good starting point.
-
Issue 2: Low or Inconsistent SMF Signal Intensity (Ion Suppression)
-
Probable Cause 1: Co-elution with Endogenous Matrix Components. Phospholipids, salts, and other endogenous molecules in plasma and urine can co-elute with SMF and suppress its ionization in the mass spectrometer source.[3][4]
-
Solution:
-
Enhance Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering components. Employing a more rigorous sample clean-up technique is crucial.
-
Optimize Chromatographic Separation: Adjust the gradient profile to separate SMF from the regions of significant matrix interference. A post-column infusion experiment can help identify these regions.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
-
-
Probable Cause 2: Inefficient Ionization. The inherent chemical properties of SMF may lead to poor ionization efficiency under standard ESI conditions.
-
Solution:
-
Optimize MS Source Parameters: Systematically tune the capillary voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the SMF signal.
-
Consider a Different Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for certain compounds and could be evaluated.[9][10]
-
Issue 3: High Signal Variability Between Samples
-
Probable Cause: Inconsistent Matrix Effects. The composition of biological matrices can vary significantly between individuals and even within the same individual over time, leading to variable ion suppression or enhancement.
-
Solution: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for matrix effects. A SIL-IS for SMF would co-elute and experience the same ionization effects as the analyte, allowing for accurate correction of the signal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for SMF analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For SMF, a polar and potentially reactive metabolite, matrix effects can compromise the accuracy and precision of quantification in complex biological fluids like plasma and urine.
Q2: How can I determine if my SMF analysis is suffering from matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A solution of SMF is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant SMF signal indicates a region of ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike: The response of SMF in a neat solution is compared to the response of SMF spiked into a blank matrix extract after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.[4] The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100[13]
-
Q3: What is the best sample preparation technique to minimize matrix effects for SMF?
A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally more effective than simple protein precipitation or liquid-liquid extraction for removing interfering components when analyzing polar metabolites like SMF. A method for the analysis of HMF metabolites in human urine successfully employed SPE with ScreenA cartridges.[1][2]
Q4: What are the key considerations for the stability of SMF in biological samples?
A4: The stability of analytes in biological matrices is influenced by factors such as temperature, pH, and enzymatic degradation.[14] While specific stability data for SMF is limited, it is crucial to perform your own stability assessments, including:
-
Bench-top stability: To assess stability at room temperature during sample processing.
-
Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles.
-
Long-term stability: To ensure analyte integrity during storage at low temperatures (e.g., -80 °C).[15][16] For urine samples, it is also recommended to assess stability at different pH values to mimic physiological variations.[16]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
This protocol provides a step-by-step guide to identify regions of ion suppression or enhancement in your chromatographic method.
Methodology:
-
Prepare an SMF infusion solution: Dissolve your SMF analytical standard in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) to a concentration that provides a stable and moderate signal in your mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the SMF solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column and the mass spectrometer's ion source using a T-fitting.
-
Establish a stable baseline: Begin the infusion and allow the SMF signal to stabilize, creating a consistent baseline in your mass spectrometer's data acquisition software.
-
Inject a blank matrix sample: Inject a blank matrix sample (e.g., human plasma or urine) that has undergone your complete sample preparation procedure.
-
Monitor the signal: A significant and reproducible dip in the stable baseline indicates a region of ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.
Protocol 2: Sample Preparation of Urine for SMF Analysis using SPE
This protocol is adapted from a method for HMF metabolites and serves as a starting point for developing a robust sample preparation procedure for SMF in urine.[1][2]
Materials:
-
ScreenA SPE cartridges
-
Urine samples
-
Methanol
-
Deionized water
-
Acetonitrile
-
Ammonium formate
Procedure:
-
Sample Pre-treatment: Thaw urine samples to room temperature. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulates.
-
SPE Cartridge Conditioning: Condition the ScreenA SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other highly polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) may further remove interferences.
-
Elution: Elute the SMF and other metabolites with 2 mL of a suitable elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Example LC-MS/MS Parameters for SMF Analysis
| Parameter | Setting | Rationale |
| LC Column | HILIC (e.g., 150 x 4.6 mm, 5 µm)[5] | Provides good retention and peak shape for polar analytes like SMF. |
| Mobile Phase A | 100 mM Ammonium formate in water, pH 2.35 | Provides buffering and promotes ionization. |
| Mobile Phase B | Acetonitrile | Strong solvent for HILIC elution. |
| Gradient | Start with high %B, ramp down to elute SMF | Typical for HILIC separations. |
| Flow Rate | 0.5 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Can be optimized based on sensitivity. |
| Ionization Mode | ESI Negative | The sulfate group is readily deprotonated. |
| Precursor Ion (Q1) | m/z 205.0 | [M-H]⁻ for SMF (C₆H₅O₆S⁻). |
| Product Ions (Q3) | To be determined experimentally | Characteristic fragment ions for quantification and confirmation. |
| Collision Energy | To be optimized | To achieve optimal fragmentation. |
Note: These parameters are a starting point and should be optimized for your specific instrumentation and application.
Visualizations
Workflow for Troubleshooting Matrix Effects in SMF Analysis
Caption: A systematic workflow for identifying and mitigating matrix effects in SMF analysis.
References
-
Grein, M., et al. (2013). Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application. Biomedical Chromatography, 27(10), 1252-1255. [Link]
-
Florian, S., et al. (2012). Study of 5-hydroxymethylfurfural and its metabolite 5-sulfooxymethylfurfural on induction of colonic aberrant crypt foci in wild-type mice and transgenic mice expressing human sulfotransferases 1A1 and 1A2. Molecular Nutrition & Food Research, 56(5), 805-812. [Link]
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PubChem. (n.d.). 5-Sulfooxymethylfurfural. National Center for Biotechnology Information. Retrieved from [Link]
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Kruve, A., & Kunnapas, A. (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]
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Luo, W., et al. (2005). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry, 77(24), 8149-8157. [Link]
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Maleki, S. J., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(12), 3868-3880. [Link]
- Agilent Technologies. (2010). High Performance Ion Pair-Reverse Phase LC/Q-TOF Method for Profiling Diverse Classes of Endogenous Metabolites with Separation.
-
Queen's University Belfast. (2021). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass. Queen's University Belfast Research Portal. [Link]
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Pan, J., & Gu, H. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 1995-1997. [Link]
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Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]
- Serra-Cayuela, A., et al. (2013). Fast Detection of 5-Hydroxymethylfurfural in Dulce de Leche by SPE-LC–MS. Food Analytical Methods, 7(1), 1-9.
-
Teixidó, E., et al. (2008). Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. Journal of Chromatography A, 1185(1), 102-108. [Link]
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Huschek, G., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of Separation Science, 35(18), 2415-2421. [Link]
-
Teixidó, E., et al. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Journal of Chromatography A, 1135(1), 85-90. [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]
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Kumar, S., & Singh, A. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(4), 456-461. [Link]
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van de Merbel, N. C., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 859-867. [Link]
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Janczyk, P., et al. (2021). Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. Molecules, 26(21), 6438. [Link]
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Li, D., et al. (2019). Characterization of the metabolism of 5-hydroxymethylfurfural by human intestinal microflora using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Analytical Methods, 11(3), 299-307. [Link]
- Risner, C. H. (2006). An Aqueous High-Performance Liquid Chromatographic Procedure for the Determination of 5-Hydroxymethylfurfural in Honey and Other Sugar-containing Materials. Journal of Food Science, 71(3), C179-C184.
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University of Tartu. (2016). Calculating matrix effect based on signals. YouTube. [Link]
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Agilent Technologies. (n.d.). Rapid Determination of Hydroxymethylfurfural in Foods Using Liquid Chromatography-Mass Spectrometry. Agilent Technologies Application Note. [Link]
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Serra-Cayuela, A., et al. (2022). MS spectra of 5-HMF obtained by LC-HRMS. ResearchGate. [Link]
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Simeonov, S. P., Coelho, J. A. S., & Afonso, C. A. M. (2014). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 91, 234-243. [Link]
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Tobin, J. (2019). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Institutional Repository. [Link]
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Kosaka, S., et al. (2012). Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry. Steroids, 77(10), 1017-1024. [Link]
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BioPharma Services Inc. (2021). Bioanalytical Method Validation: Focus on Sample Stability. BioPharma Services Inc. [Link]
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Concheiro, M., et al. (2012). Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine With Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 584-593. [Link]
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Khalil, M. I., et al. (2010). High 5-hydroxymethylfurfural concentrations are found in Malaysian honey samples stored for more than one year. Food and Chemical Toxicology, 48(8-9), 2388-2392. [Link]
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Szczepańska, N., et al. (2022). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules, 27(15), 4814. [Link]
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Chen, Y., et al. (2013). Pathway of 5-hydroxymethyl-2-furaldehyde formation in honey. Journal of Food Science and Technology, 52(1), 531-537. [Link]
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Paniagua, M., et al. (2021). 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and green metrics. RSC Sustainability, 1(1), 1-10. [Link]
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Technical Support Center: Enhancing the Sensitive Detection of 5-Sulfooxymethylfurfural (SMF)
Welcome to the technical support center dedicated to improving the analytical sensitivity for the detection of 5-Sulfooxymethylfurfural (SMF). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of analyzing this critical, and often challenging, genotoxic impurity.
As a reactive metabolite of 5-hydroxymethylfurfural (HMF), a common heat-induced food contaminant, the accurate detection of SMF at trace levels is paramount for safety and risk assessment.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter during your analytical endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts in SMF analysis.
Q1: What is 5-Sulfooxymethylfurfural (SMF) and why is its sensitive detection important?
A1: 5-Sulfooxymethylfurfural (SMF) is a reactive sulfuric acid ester of 5-hydroxymethylfurfural (HMF).[1] HMF is a compound formed during the heating of sugar-containing foods. SMF is considered a potential ultimate carcinogenic and mutagenic metabolite of HMF.[1] Its high reactivity and genotoxic potential necessitate highly sensitive analytical methods to detect it at trace levels in food, biological matrices, and pharmaceutical products to ensure consumer safety.
Q2: What are the main challenges in detecting SMF?
A2: The primary challenges in SMF detection include:
-
Inherent Instability: The sulfoxy group is a good leaving group, making SMF susceptible to degradation. Its stability in solution, especially at different pH values and temperatures, can be a significant concern. While detailed stability studies on SMF are scarce, its precursor HMF shows variable stability depending on pH and temperature, with degradation accelerated at higher temperatures and alkaline conditions.[2]
-
Low Concentrations: SMF is typically present at very low concentrations in complex matrices.
-
Matrix Effects: Complex sample matrices, such as food and biological fluids, can cause significant ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.[3]
Q3: Which analytical techniques are most suitable for SMF detection?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective detection of SMF. This is due to its ability to provide structural information and high sensitivity, which are critical for analyzing trace-level genotoxic impurities. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and selectivity for complex matrices.
Q4: Is derivatization necessary for SMF analysis?
A4: While not always mandatory for LC-MS/MS analysis, derivatization can be a valuable strategy to improve the sensitivity and chromatographic behavior of furanic compounds. For instance, derivatization with agents that introduce a fluorescent tag can significantly enhance detection limits in HPLC with fluorescence detection. For GC-MS analysis of the precursor HMF, silylation is a common derivatization technique. However, for SMF, direct LC-MS/MS analysis is often preferred to avoid potential degradation during derivatization steps.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of SMF.
Issue 1: Low or No SMF Signal Intensity
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| SMF Degradation | - Prepare fresh SMF standards and samples in a slightly acidic buffer (e.g., pH 4-5) to improve stability.[2] - Keep all solutions on ice or in a cooled autosampler. - Minimize the time between sample preparation and analysis. |
| Incorrect MS/MS Parameters | - Optimize MS/MS parameters using a freshly prepared SMF standard. Infuse the standard directly into the mass spectrometer to find the optimal precursor ion and product ions. - Based on the structure of SMF (molecular weight 206 g/mol ), the protonated molecule [M+H]⁺ at m/z 207 would be a likely precursor ion. Key fragment ions could arise from the loss of SO₃ (80 Da), leading to a product ion at m/z 127. Another potential fragment could be the loss of H₂SO₄ (98 Da), resulting in an ion at m/z 109. Therefore, proposed MRM transitions are m/z 207 -> 127 and m/z 207 -> 109 . Collision energy should be optimized for these transitions. |
| Ion Suppression | - See the dedicated section on "Mitigating Matrix Effects and Ion Suppression" below. |
| Poor Ionization Efficiency | - Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). - Evaluate different ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI), which may be less susceptible to matrix effects for certain compounds. |
| Instrument Contamination | - Clean the ion source.[4] - Check for and eliminate any sources of contamination in the LC system.[5] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Column Overload | - Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent | - Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[6] |
| Column Contamination or Degradation | - Wash the column with a strong solvent. - If the problem persists, replace the column. |
| Secondary Interactions | - Adjust the mobile phase pH or ionic strength. The addition of a small amount of a competing agent might help. |
Issue 3: High Background Noise
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Contaminated LC System | - Flush the entire LC system with a series of solvents of increasing polarity. |
| Dirty Ion Source | - Clean the ion source components as per the manufacturer's instructions.[4] |
Issue 4: Poor Reproducibility of Results
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Standardize the sample preparation workflow. Use of an internal standard is highly recommended to correct for variability. |
| SMF Instability | - Prepare standards and samples immediately before analysis. Maintain consistent timing for all samples. |
| Autosampler Issues | - Check for air bubbles in the syringe and sample loop. Ensure accurate injection volumes. |
| Fluctuating Instrument Conditions | - Allow the LC-MS system to equilibrate thoroughly before starting a sequence. Monitor system pressure and temperature. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Synthesis of 5-Sulfooxymethylfurfural (SMF) Standard
Disclaimer: This is a generalized protocol based on the known reactivity of HMF and should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize SMF from HMF for use as an analytical standard.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Sulfur trioxide pyridine complex
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve HMF in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfur trioxide pyridine complex in anhydrous DMF to the HMF solution with constant stirring.
-
Allow the reaction to proceed at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or HPLC.
-
Quench the reaction by the slow addition of cold water.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted HMF.
-
The aqueous layer containing the SMF salt can be used directly for preparing standards after determining the concentration by a suitable method (e.g., quantitative NMR or by assuming 100% conversion and using a response factor relative to HMF in LC-MS).
-
For purification, techniques like preparative HPLC may be necessary.
Workflow for SMF Synthesis
Caption: Logical flow for developing a robust LC-MS/MS method for SMF.
Part 4: Mitigating Matrix Effects and Ion Suppression
Matrix effects are a significant challenge in trace analysis. Here are strategies to identify and mitigate them:
1. Identification of Matrix Effects:
-
Post-column Infusion: Infuse a constant flow of the SMF standard into the LC eluent post-column. Inject a blank matrix extract. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.
-
Matrix-matched Calibrants: Prepare calibration standards in a blank matrix extract that has been shown to be free of SMF. Compare the slope of this calibration curve to that of a solvent-based calibration curve. A significant difference indicates the presence of matrix effects.
[7]2. Mitigation Strategies:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like SPE (as described in Protocol 2) or liquid-liquid extraction to remove interfering matrix components.
-
Chromatographic Separation: Modify the LC gradient to separate SMF from the co-eluting interferences.
-
Dilution: Dilute the sample extract to reduce the concentration of matrix components. This may, however, compromise the limit of detection.
-
Use of an Internal Standard: A stable isotope-labeled internal standard for SMF would be ideal. In its absence, a structurally similar compound that co-elutes and experiences similar matrix effects can be used.
References
-
Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved January 14, 2026, from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved January 14, 2026, from [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). BioProcess International. Retrieved January 14, 2026, from [Link]
-
Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. (2024, August 4). PubMed. Retrieved January 14, 2026, from [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Spectroscopy. Retrieved January 14, 2026, from [Link]
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Origin of 5-Hydroxymethylfurfural Stability in Water/Dimethyl Sulfoxide Mixtures. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved January 14, 2026, from [Link]
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The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. Retrieved January 14, 2026, from [Link]
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Determining matrix effects in complex food samples. (2021, January 21). YouTube. Retrieved January 14, 2026, from [Link]
-
5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Stability of 5-HMF Solutions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of 5-(Hydroxymethyl)furfural (HMF). (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
Honey matrix effect observed in the analysis of furfurals. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Facile synthesis and isolation of 5-hydroxymethylfurfural from diphenyl sulfoxide. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?. (2025, January 29). Sugar Energy. Retrieved January 14, 2026, from [Link]
-
Results showing the stability of the solutions used in the method. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Determining Matrix Effects in Complex Food Samples. (2020, August 24). Waters Corporation. Retrieved January 14, 2026, from [Link]
-
Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
MRM transitions and MS-MS operating parameters selected for analysis of sulfonamides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2025, November 1). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A mechanistic study on the humic substance formation from 5-(hydroxymethyl)-furfural in alkaline solutions. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Study of 5-hydroxymethylfurfural and its metabolite 5-sulfooxymethylfurfural on induction of colonic aberrant crypt foci in wild-type mice and transgenic mice expressing human sulfotransferases 1A1 and 1A2. (2012, February 20). PubMed. Retrieved January 14, 2026, from [Link]
-
Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of.... (2024, July 10). ATIBT. Retrieved January 14, 2026, from [Link]
-
Analysis of Fusarium Toxins Using LC–MS-MS: Application to Various Food and Feed Matrices. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
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LCMS Food Safety Applications. (n.d.). Shimadzu. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Purification of 5-Sulfooxymethylfurfural Sodium Salt
Welcome to the technical support center for 5-Sulfooxymethylfurfural sodium salt (SMF). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of SMF.
Introduction to this compound and Its Purification Challenges
This compound is a reactive metabolite of 5-Hydroxymethylfurfural (HMF), a significant compound formed during the Maillard reaction in heated foods.[1] Due to its reactivity, SMF is of interest in toxicology and carcinogenesis research. However, this reactivity also presents challenges in its purification and handling. The presence of impurities from its synthesis or degradation can significantly impact experimental outcomes. This guide provides a systematic approach to purifying SMF, ensuring the high purity required for reliable scientific studies.
A primary challenge in purifying SMF is its potential instability. Like its precursor HMF, SMF can be sensitive to acidic conditions, high temperatures, and prolonged storage.[2][3] Common impurities may include unreacted starting materials, by-products from the sulfonation reaction, and degradation products. Therefore, purification strategies must be carefully selected to minimize degradation while effectively removing these impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degradation of SMF | Monitor pH and temperature throughout the purification process. Aim for neutral to slightly basic conditions and keep temperatures low. | SMF, similar to HMF, is susceptible to degradation under acidic conditions and at elevated temperatures.[2][3] |
| Co-elution with Impurities | Optimize the mobile phase in chromatography or the solvent system in recrystallization. A gradient elution in HPLC or a multi-solvent system for recrystallization may be necessary. | Improving the separation selectivity will help to isolate the target compound from closely related impurities, thereby improving the yield of the pure fraction. |
| Loss during transfer | Minimize the number of transfer steps. Use techniques like rinsing glassware with the solvent to ensure complete transfer of the product. | Physical loss of the product during handling is a common reason for reduced yields, especially when working with small quantities. |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inadequate Separation | For column chromatography, try a different stationary phase (e.g., reverse-phase if normal-phase was used). For recrystallization, explore a wider range of solvent/anti-solvent systems. | The choice of stationary and mobile phases in chromatography, or the solvent system in recrystallization, is crucial for achieving good separation based on the polarity and other physicochemical properties of the compounds. |
| Presence of Isomers or Closely Related Compounds | Employ high-resolution analytical techniques like LC-MS/MS or high-field NMR to identify the impurities.[4] This will inform the selection of a more targeted purification strategy. | Understanding the chemical nature of the impurities is key to devising an effective purification method. For instance, isomers may require highly specific chromatographic conditions for separation. |
| Degradation during analysis | Ensure that the analytical method itself is not causing degradation of the sample. For example, in GC analysis, high injector temperatures can degrade thermally labile compounds. | The analytical technique used to assess purity should be validated to ensure it does not introduce artifacts. |
Issue 3: Product Discoloration
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Oxidation or Polymerization | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light.[5] | Furan compounds can be susceptible to oxidation and polymerization, leading to colored by-products. |
| Residual Acid or Base | Ensure complete removal of any acids or bases used during the synthesis or purification by thorough washing or neutralization. | Residual catalysts or pH modifiers can promote degradation and the formation of colored impurities over time. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
As a general guideline, this compound should be stored in tightly closed containers at 2-8°C, protected from light and moisture.[5][6] For long-term storage, colder temperatures (e.g., -20°C) may be advisable to minimize degradation.
Q2: How can I assess the purity of my purified this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of SMF. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities. LC-MS/MS can provide high sensitivity and selectivity for impurity profiling.[4]
Q3: What are the likely impurities I might encounter?
Common impurities could include the starting material 5-Hydroxymethylfurfural (HMF), unreacted sulfating agent, and various degradation products. HMF itself can degrade to form levulinic acid and formic acid, and similar degradation pathways might be possible for SMF, especially under harsh conditions.[7]
Q4: Is this compound water-soluble?
Yes, as a sodium salt containing a sulfate group, SMF is expected to be soluble in water and other polar protic solvents. This is a key difference from HMF and should be considered when designing purification protocols.
Experimental Protocols
The following protocols are suggested starting points for the purification of this compound. They are based on established methods for the related compound HMF and have been adapted to account for the properties of SMF.[8][9][10] Optimization will likely be required for specific impurity profiles.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.
Step-by-Step Methodology:
-
Solvent Selection: Screen for a suitable solvent system. A good system will have high solubility for SMF at an elevated temperature and low solubility at a lower temperature. Given the polar nature of SMF, consider solvent systems like ethanol/water, methanol/water, or acetonitrile/water.
-
Dissolution: Dissolve the crude SMF in a minimal amount of the chosen hot solvent system.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For high-purity requirements, preparative HPLC is a highly effective method.
Step-by-Step Methodology:
-
Column Selection: A reverse-phase C18 column is a good starting point due to the polarity of SMF.
-
Mobile Phase Selection: A gradient of water and a polar organic solvent like methanol or acetonitrile is recommended. The addition of a buffer (e.g., ammonium acetate) may be necessary to control pH and improve peak shape.
-
Sample Preparation: Dissolve the crude SMF in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Method Development: Develop an analytical-scale HPLC method first to optimize the separation of SMF from its impurities.
-
Scale-Up: Scale up the optimized analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column size.
-
Fraction Collection: Collect the fractions corresponding to the pure SMF peak.
-
Solvent Removal: Remove the mobile phase from the collected fractions, typically by rotary evaporation or lyophilization.
Visualizations
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A logical flow for troubleshooting issues in the purification of this compound.
References
-
Academax. (n.d.). Production and purification of 5-hydroxymethylfurfural from fructose dehydration. Retrieved from [Link]
-
Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. Retrieved from [Link]
-
Wang, T., Glasper, J. A., & Shanks, B. H. (2014). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. ChemSusChem, 7(8), 2131–2135. Retrieved from [Link]
-
Zhang, Z., Wang, Q., & Xie, H. (2018). Separation and purification of 5-hydroxymethylfurfural by metal–organic frameworks. Journal of Materials Chemistry A, 6(32), 15495–15501. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Retrieved from [Link]
- Google Patents. (n.d.). Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
- Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives.
-
MDPI. (2020). Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. Retrieved from [Link]
-
Spano, G., Di Matteo, R., & Ingrosso, I. (2006). Degradation of 5-hydroxymethylfurfural in honey. Journal of Agricultural and Food Chemistry, 54(17), 6345–6350. Retrieved from [Link]
-
Stab-a-key, S. A., & El-Kattan, A. F. (2003). Impurities in a morphine sulfate drug product identified as 5-(hydroxymethyl)-2-furfural, 10-hydroxymorphine and 10-oxomorphine. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 627–636. Retrieved from [Link]
-
Si, X., Chen, Y., & Li, B. (2023). Mechanism of sugar degradation product 5-hydroxymethylfurfural reducing the stability of anthocyanins. Food Chemistry, 419, 136067. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Retrieved from [Link]
-
MODIFICATION OF THE WHITE'S METHOD FOR QUANTITATIVE EVALUATION OF 5-HYDROXYMETHYLFURFURAL IN HONEY. (n.d.). Retrieved from [Link]
Sources
- 1. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of 5-hydroxymethylfurfural in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teras.ng [teras.ng]
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- 8. researchgate.net [researchgate.net]
- 9. WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents [patents.google.com]
- 10. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Detection of 5-Sulfooxymethylfurfural (SMF)
An Objective Comparison of Modern Chromatographic Techniques for Researchers and Pharmaceutical Professionals
Introduction: The Significance of 5-Sulfooxymethylfurfural (SMF) Detection
5-Hydroxymethylfurfural (HMF) is a well-known compound that forms during the Maillard reaction and caramelization processes. It is ubiquitous in carbohydrate-rich foods that have undergone heat treatment, such as honey, coffee, and baked goods, and can also be found as a degradation product in parenteral glucose solutions.[1] While HMF itself has been studied extensively for its potential toxic effects, its metabolic activation into more reactive species is of greater concern for drug development and food safety professionals.
One of the key metabolites is 5-Sulfooxymethylfurfural (SMF), an electrophilic allylic sulfuric acid ester.[2] Research has identified SMF as a potential ultimate mutagenic and carcinogenic metabolite of HMF, exhibiting significantly higher genotoxicity than its parent compound.[2] This heightened reactivity underscores the critical need for robust, sensitive, and selective analytical methods to detect and quantify SMF in various matrices, from biological samples in metabolic studies to pharmaceutical formulations where HMF is a known impurity. This guide provides an in-depth comparison of the primary analytical methodologies suited for this purpose, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Metabolic activation pathway from HMF to the reactive SMF.
The Analytical Challenge: Physicochemical Properties of SMF
The detection of SMF is non-trivial due to its inherent chemical properties:
-
High Polarity: The presence of the sulfate group makes SMF highly water-soluble and thus poorly retained on traditional reversed-phase (e.g., C18) HPLC columns. This necessitates alternative chromatographic strategies.
-
Instability: As a reactive ester, SMF can be susceptible to hydrolysis, especially under non-optimal pH or temperature conditions. Sample preparation and analytical methods must be designed to minimize its degradation.[3]
-
Low Concentrations: As a metabolite or degradation product, SMF is often present at trace levels within complex matrices, requiring highly sensitive detection techniques.
Comparative Analysis of Detection Methodologies
The two most viable techniques for the reliable quantification of SMF are HPLC with UV detection and LC-MS/MS. While other methods exist for the parent HMF, such as spectrophotometric assays, their lack of specificity makes them unsuitable for the direct and reliable measurement of SMF in complex mixtures.[4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique that serves as a workhorse in many quality control and research laboratories. It relies on the separation of analytes based on their interaction with a stationary phase, followed by detection via ultraviolet absorbance.
Expertise & Causality in Method Design: The primary challenge for analyzing SMF with HPLC is achieving adequate chromatographic retention. A study focused on HMF metabolites successfully utilized a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6] This is a logical and superior choice over standard C18 columns because HILIC stationary phases are polar, allowing for the retention of highly polar analytes like SMF using a high-organic mobile phase. The UV detection wavelength is typically set around 284 nm, corresponding to the absorbance maximum of the furan ring system shared with HMF.[1]
Trustworthiness & Self-Validation: An HPLC method's reliability is established through rigorous validation according to International Council for Harmonisation (ICH) guidelines. This involves assessing parameters such as selectivity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass-resolving and identification capabilities of a tandem mass spectrometer.
Expertise & Causality in Method Design: LC-MS/MS overcomes the primary limitations of HPLC-UV. Its exceptional selectivity stems from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of SMF) is selected and fragmented, and a resulting unique product ion is monitored. This process effectively filters out all chemical noise from the matrix, allowing for unambiguous detection. The chromatographic separation, while still important, can be much faster. For SMF, an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source in negative ion mode would likely be most effective due to the acidic nature of the sulfate group.[7][8]
Trustworthiness & Self-Validation: The method's trustworthiness is unparalleled. The specificity of monitoring a parent-to-daughter ion transition provides definitive confirmation of the analyte's identity, something UV detection cannot offer.[5] Validation follows similar principles to HPLC but includes additional parameters like matrix effect assessment to ensure that co-eluting compounds are not suppressing or enhancing the ionization of SMF.
Caption: General analytical workflow for SMF detection.
Head-to-Head Performance Comparison
The following table summarizes the expected performance characteristics of each method for the analysis of SMF. Values are derived from published methods for SMF and analogous HMF analyses.[1][5][6][9]
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Selectivity | Moderate | Very High | UV detection can be prone to interference from other UV-absorbing compounds with similar retention times. MS/MS is highly specific due to MRM transitions. |
| LOD / LOQ | ~0.05 µg/mL / ~0.15 µg/mL | ~0.0005 µg/mL / ~0.001 µg/mL | Mass spectrometry is inherently several orders of magnitude more sensitive than UV absorbance detection.[5] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods can achieve excellent linearity over a defined concentration range when properly optimized. |
| Precision (%RSD) | < 5% | < 10% | Both techniques offer high precision. LC-MS/MS may show slightly higher variability due to matrix effects and instrument complexity.[8] |
| Matrix Effects | Low | Potentially High | Co-eluting compounds do not typically affect UV absorbance but can significantly suppress or enhance ion formation in an MS source, requiring careful method development. |
| Cost & Throughput | Lower Cost, Slower | Higher Cost, Faster | HPLC-UV systems are less expensive to acquire and maintain. LC-MS/MS can use faster gradients, increasing throughput, but instrumentation is a significant investment. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development. Researchers must perform their own validation to ensure suitability for their specific application and matrix.
Protocol 1: HPLC-UV Method for SMF Quantification
This protocol is adapted from a validated method for HMF metabolites.[6]
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of synthesized SMF in a 50:50 mixture of acetonitrile and water.
-
Create a calibration curve by serially diluting the stock solution (e.g., 0.1 - 50 µg/mL) with the initial mobile phase.
-
For drug products, dissolve the formulation in water to a target concentration and filter through a 0.22 µm PVDF filter. For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, centrifuging, and collecting the supernatant.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent with a UV/DAD detector.
-
Column: HILIC Column (e.g., ZIC-HILIC), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Acetonitrile / 100 mM Ammonium Formate (pH 2.35), 95:5 (v/v).
-
Mobile Phase B: Acetonitrile / 100 mM Ammonium Formate (pH 2.35), 85:15 (v/v).
-
Gradient: 100% A for 2 min, linear ramp to 100% B over 8 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: 284 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to the retention time of the SMF standard.
-
Construct a linear regression curve of peak area versus concentration.
-
Quantify SMF in unknown samples using the calibration curve.
-
Protocol 2: High-Sensitivity LC-MS/MS Method for SMF
This proposed protocol leverages principles from established LC-MS/MS methods for HMF and other polar analytes.[5][7]
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the HPLC-UV protocol, but dilute to a much lower concentration range (e.g., 0.1 - 100 ng/mL).
-
Use of a stable isotope-labeled internal standard (if available) is highly recommended to correct for matrix effects and instrument variability.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system such as Waters Acquity or Shimadzu Nexera.
-
MS System: Triple quadrupole mass spectrometer such as a Sciex 4000 QTRAP or Waters Xevo TQ-S.
-
Column: HILIC Column, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B for 0.5 min, linear ramp to 50% B over 3 min, return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings (Hypothetical - Requires Optimization):
-
Ionization Mode: ESI Negative.
-
Precursor Ion (Q1): m/z 205.0 (for [M-H]⁻ of SMF, C₆H₆O₆S).
-
Product Ion (Q3): m/z 97.0 (for [HSO₄]⁻) or m/z 109.0 (for loss of SO₃).
-
MRM Transition: 205.0 -> 97.0 (for quantification). A second transition (e.g., 205.0 -> 109.0) should be monitored for confirmation.
-
Optimize collision energy (CE) and declustering potential (DP) via infusion of an SMF standard.
-
-
Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion and Recommendations
The choice of an analytical method for 5-Sulfooxymethylfurfural is dictated by the specific requirements of the application.
-
HPLC-UV is a reliable, cost-effective, and robust method suitable for quality control environments where SMF concentrations are expected to be relatively high (in the µg/mL range) and the sample matrix is simple (e.g., pharmaceutical formulations). The use of a HILIC column is critical for success.
-
LC-MS/MS is the unequivocally superior method for any application requiring high sensitivity and definitive identification. It is the only recommended technique for analyzing SMF in complex biological matrices, for trace-level impurity analysis in drug development, and in any research context where unambiguous quantification at ng/mL levels or lower is necessary.
As regulatory scrutiny of potentially genotoxic impurities continues to increase, the adoption of highly sensitive and specific methods like LC-MS/MS will become increasingly vital for ensuring the safety and quality of both food products and pharmaceuticals.
References
-
Krewinkel, M., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of Separation Science, 35(17), 2277-82. [Link]
-
Gaspar, E.M.M., & Lucena, A.F.F. (2009). Spectrophotometric Assessment of 5-HMF in Thermally Treated Honey: Analytical Performance Comparison of Classical and Modified Methods. MDPI, Foods 2023, 12, 1279. [Link]
-
Teixidó, E., et al. (2008). Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. Journal of Chromatography A, 1185(1), 102-8. [Link]
-
Juszczak, L., et al. (2021). Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. MDPI, Molecules 2021, 26, 7256. [Link]
-
Ordona, R., et al. (2022). Fast Detection of 5-Hydroxymethylfurfural in Dulce de Leche by SPE-LC–MS. Food Analytical Methods, 15, 2335–2343. [Link]
-
Bakhiya, N., et al. (2009). Renal organic anion transporters OAT1 and OAT3 mediate the cellular accumulation of 5-sulfooxymethylfurfural, a reactive, nephrotoxic metabolite of the Maillard product 5-hydroxymethylfurfural. Biochemical Pharmacology, 78(4), 414-9. [Link]
-
Teixidó, E., et al. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Journal of Chromatography A, 1135(1), 85-90. [Link]
-
Soylak, M., & Yilmaz, E. (2021). A New Enrichment Method for Quantification of 5-Hydroxymethylfurfural by Indirect Flame Atomic Absorption Spectrometry in Honey and Jam Samples. Journal of AOAC International, 104(3), 682-692. [Link]
-
Li, C., et al. (2016). An improved method for the determination of 5-hydroxymethylfurfural in Shenfu injection by direct analysis in real time-quadrupole time-of-flight mass spectrometry. Drug Testing and Analysis, 8(7), 738-43. [Link]
-
Geirola, N., et al. (2024). Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. International Journal of Molecular Sciences, 25(15), 8501. [Link]
-
Zha, D., et al. (2006). An aqueous high-performance liquid chromatographic procedure for the determination of 5-hydroxymethylfurfural in honey and other sugar-containing materials. Journal of Food Science, 71(3). [Link]
-
Ünüvar, S. (2018). Determination of 5-hydroxymethylfurfural (5-HMF) in Expired Pharmaceutical Syrups by Using HPLC-DAD Method. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1431-1440. [Link]
-
Geirola, N., et al. (2024). Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. PubMed, Int J Mol Sci. 2024 Aug 4;25(15):8501. [Link]
-
Teixidó, E., et al. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Fallico, B., et al. (2008). Degradation of 5-hydroxymethylfurfural in honey. Journal of Food Science, 73(9), C625-31. [Link]
-
Surh, Y. J., et al. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375-7. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 5-Sulfooxymethylfurfural (SMF) Analysis
Abstract
5-Sulfooxymethylfurfural (SMF) is a highly reactive, genotoxic metabolite of 5-hydroxymethylfurfural (HMF), a common thermal degradation product found in pharmaceutical formulations and processed foods.[1][2] The inherent instability of SMF presents a significant analytical challenge, often leading to poor reproducibility of quantitative results between different laboratories. This guide provides a comprehensive framework for designing and executing a robust inter-laboratory cross-validation study for SMF. We will explore the root causes of analytical variability, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, and establish clear acceptance criteria based on authoritative guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and food safety sectors who require reliable, transferable methods for this critical analyte.
The Analytical Challenge: Why SMF Results Diverge
The accurate quantification of 5-Sulfooxymethylfurfural is paramount for safety and risk assessment.[3][4] However, its structure—an allylic sulfuric acid ester—makes it highly susceptible to nucleophilic attack and hydrolysis. This chemical instability is the primary driver of inter-laboratory result variability. Unlike its more stable precursor, HMF, the concentration of SMF measured in a sample is critically dependent on the entire analytical chain, from sample collection to data acquisition.
Causality Behind Discrepancies:
-
Pre-Analytical Factors: The journey of the sample before it enters an instrument is often the largest source of error. SMF degradation is accelerated by elevated temperatures, neutral-to-alkaline pH, and the presence of nucleophiles in the sample matrix.[5][6] A seemingly minor difference, such as using a room temperature phosphate buffer versus a cooled citrate buffer as a diluent, can lead to significant analyte loss in one lab but not another.
-
Methodological Differences: While two labs may both use "HPLC," the specific column chemistry, mobile phase pH, and gradient profile can create different chemical environments. An acidic mobile phase (e.g., pH 2.35) can effectively "quench" degradation on-column, whereas a less acidic mobile phase may permit continued analyte loss during the chromatographic run.[7]
-
Instrumental Sensitivity and Specificity: A laboratory using HPLC with a UV detector may struggle with specificity, as other degradation products or matrix components might co-elute and interfere with the SMF peak. In contrast, a laboratory using tandem mass spectrometry (LC-MS/MS) can achieve highly specific quantification, but may be susceptible to ion suppression effects from the matrix, leading to underestimation if not properly controlled.[8][9]
The following diagram illustrates the critical pathway from HMF to SMF and its subsequent degradation, highlighting the instability that necessitates stringent analytical controls.
Caption: Formation of HMF and its conversion to the unstable, reactive SMF.
Framework for a Cross-Validation Study
To ensure analytical results are comparable and reliable across different sites, a formal process of Analytical Method Transfer (AMT) is required.[10][11] This process qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[12] Our framework is grounded in the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[13][14][15]
The study involves three hypothetical laboratories:
-
Sending Unit (SU): An R&D lab that has developed and fully validated a primary LC-MS/MS method.
-
Receiving Unit 1 (RU1): A Pharmaceutical QC lab equipped with standard HPLC-UV instrumentation.
-
Receiving Unit 2 (RU2): A Contract Research Organization (CRO) with LC-MS/MS capabilities, tasked with replicating the SU's method.
The following workflow outlines the key stages of the cross-validation process.
Caption: Workflow for the Inter-Laboratory Cross-Validation Study.
Experimental Protocols
Trustworthiness in an analytical method is built on transparency and detail.[16] The following protocols are provided with sufficient detail to allow a competent analyst to reproduce the results.
Sending Unit: Validated LC-MS/MS Reference Method
This method serves as the benchmark against which the receiving units will be compared.
Sample Preparation (Critical Step):
-
Prepare a diluent of 50 mM ammonium formate in 95:5 Water:Acetonitrile, adjusted to pH 3.5 with formic acid. Keep this diluent refrigerated at 2-8°C at all times.
-
Allow the test sample (e.g., SMF-spiked dextrose solution) to thaw in an ice bath.
-
Immediately upon thawing, perform a 1:100 dilution by adding 10 µL of the sample to 990 µL of the pre-chilled diluent.
-
Vortex for 10 seconds.
-
Transfer the diluted sample to an autosampler vial and place it in the autosampler set to 4°C. The analysis should begin as soon as possible.
Chromatographic & MS Conditions:
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Quantifier: 205.0 -> 81.0
-
Qualifier: 205.0 -> 109.0
-
Validation Summary (per ICH Q2(R1)): The SU must demonstrate the method is fit for purpose.[13][15][17]
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1.0 - 20.0 ng/mL | Met |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% |
| Precision (% RSD) | ≤ 15.0% | 4.2% |
| LOQ (Limit of Quant.) | S/N ≥ 10 | 1.0 ng/mL |
| Specificity | No interference at RT of SMF | Met |
Receiving Unit 1: Adapted HPLC-UV Method
This protocol is designed for a typical QC lab and acknowledges the limitations of UV detection.
Sample Preparation:
-
Follow the exact same critical sample preparation steps as the Sending Unit (Section 3.1). Control of temperature and pH is paramount.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or DAD detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 284 nm.
Rationale for Choices: The acidic mobile phase (pH 2.5) is critical to minimize on-column degradation of SMF. A longer column and slower gradient are used to maximize resolution and separate SMF from potential interferences, which is essential for the less selective UV detector.
Data Comparison and Acceptance Criteria
Upon completion of the analyses, the receiving units submit their data to the sending unit for a joint evaluation. The goal is to determine if the method produces comparable results, regardless of the laboratory or specific instrumentation.[18]
Hypothetical Results for a 10.0 µg/mL Spiked Sample:
| Laboratory | Method | n | Mean Result (µg/mL) | Std. Dev. | % RSD |
| SU | LC-MS/MS | 6 | 10.12 (Reference) | 0.41 | 4.1% |
| RU1 | HPLC-UV | 6 | 9.45 | 0.85 | 9.0% |
| RU2 | LC-MS/MS | 6 | 9.88 | 0.45 | 4.6% |
Statistical Evaluation:
The performance of the receiving units is often assessed using a z-score , which measures the difference between the lab's result and the reference value in units of standard deviation.[18][19]
-
Formula: z = (x - X) / σ
-
x = Result from the receiving unit
-
X = Reference value from the sending unit
-
σ = Standard deviation for proficiency assessment (often a target value or the SD from the SU)
-
Calculated z-scores:
-
RU1 (HPLC-UV): z = (9.45 - 10.12) / 0.41 = -1.63
-
RU2 (LC-MS/MS): z = (9.88 - 10.12) / 0.41 = -0.59
Acceptance Criteria:
-
The z-score for each lab must be between -2.0 and +2.0 .[19]
-
The mean result from each RU should be within ±15% of the SU's reference value.
Interpretation: In this hypothetical case, both laboratories would pass the cross-validation. RU2 shows excellent agreement with the SU, demonstrating a successful method replication. RU1 shows a slight negative bias and higher variability, which is expected given the lower sensitivity and specificity of the HPLC-UV method. This information is crucial; it indicates the UV method is suitable for its purpose but may have a higher measurement uncertainty than the LC-MS/MS method.
The diagram below illustrates the key variables that must be controlled to minimize discrepancies.
Caption: Key Factors Influencing Inter-Laboratory Variability in SMF Results.
Conclusion and Best Practices
The successful cross-validation of analytical results for an unstable compound like 5-Sulfooxymethylfurfural is a rigorous but essential exercise for ensuring data integrity in regulated environments. This guide has demonstrated that by understanding the analyte's inherent instability and implementing stringent controls, comparable results can be achieved across laboratories with different instrumentation.
Key Takeaways for Success:
-
Prioritize Pre-Analytics: The single most important factor is sample handling. All diluents must be pre-chilled and buffered to an acidic pH (≤ 3.5). Samples should be kept cold at all times and analyzed promptly after preparation.
-
Develop a Detailed Transfer Protocol: Do not simply send the method. Create a comprehensive transfer document that includes the validation summary, detailed experimental steps, and pre-defined acceptance criteria.[10][11]
-
Maintain Open Communication: The sending and receiving units must communicate throughout the process. A pre-transfer teleconference to walk through the protocol can prevent simple misunderstandings that lead to failure.[12]
-
Understand Method Limitations: Acknowledge that different techniques (HPLC-UV vs. LC-MS/MS) will have different performance characteristics. The goal of cross-validation is not for all labs to get the identical number, but to ensure that each lab's result is reliable and falls within acceptable boundaries for its intended purpose.
By adhering to these principles, organizations can build a foundation of trust in their analytical data, ensuring that decisions regarding product safety and quality are based on scientifically sound and reproducible results.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). U.S. Food and Drug Administration. [Link]
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Genotoxic Activities of the Food Contaminant 5-hydroxymethylfurfural Using Different in Vitro Bioassays. PubMed. [Link]
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Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
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Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline. [Link]
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Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. MDPI. [Link]
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Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed. [Link]
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The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. PubMed Central. [Link]
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Determination of 5-hydroxymethylfurfural (5-HMF) in Expired Pharmaceutical Syrups by Using HPLC-DAD Method. ResearchGate. [Link]
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Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. PubMed. [Link]
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Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. ResearchGate. [Link]
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A validated fast difference spectrophotometric method for 5-hydroxymethyl-2-furfural (HMF) determination in corn syrups. PubMed. [Link]
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5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. PubMed. [Link]
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Metabolism of 5-Hydroxymethylfurfural (5-HMF). Unipub - Universität Graz. [Link]
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Interlaboratory comparisons. The Joint Research Centre - EU Science Hub. [Link]
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5-Sulfooxymethylfurfural (SMF), the metabolite of 5-hydroxymethylfurfural (HMF), increases the numbers of adenoma and aberrant crypt foci in the intestine of min-mice. ResearchGate. [Link]
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Kinetics of 5-hydroxymethylfurfural formation in the sugar-amino acid model of Maillard reaction. PubMed. [Link]
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5-Sulfooxymethylfurfural vs 5-hydroxymethylfurfural toxicity
An In-Depth Toxicological Comparison: 5-Sulfooxymethylfurfural vs. 5-Hydroxymethylfurfural
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive toxicological comparison between 5-hydroxymethylfurfural (HMF) and its primary metabolite, 5-sulfooxymethylfurfural (SMF). Moving beyond a surface-level overview, we will dissect the mechanistic underpinnings of their differing toxicities, supported by experimental data and detailed protocols for key assessment assays.
Introduction: From Common Food Constituent to Potent Metabolite
5-Hydroxymethylfurfural (HMF) is a furan derivative that is ubiquitously formed during the heat treatment of carbohydrate-containing foods through the Maillard reaction and caramelization.[1][2][3] Its presence is widespread, found in everyday items such as dried fruits, coffee, honey, and various bakery products.[1] While dietary exposure to HMF is common, its own toxicological profile is considered relatively low.[2][4] The primary concern arises from its metabolic fate. In vivo, HMF can be bioactivated into 5-sulfooxymethylfurfural (SMF), a highly reactive and significantly more toxic metabolite that is believed to be the ultimate mediator of HMF's genotoxic and carcinogenic effects.[1][3][4][5] Understanding the distinction between the parent compound (HMF) and its reactive metabolite (SMF) is paramount for accurate risk assessment and in the context of drug development, where furan rings can be present in candidate molecules.
The Critical Step: Metabolic Activation of HMF to SMF
The toxicity of HMF is intrinsically linked to its biotransformation. The key event is the sulfonation of HMF's allylic hydroxyl group, a reaction catalyzed by sulfotransferase (SULT) enzymes, with SULT1A1 being a major contributor in humans.[2][6][7][8]
This enzymatic conversion transforms the relatively stable HMF into SMF. Chemically, SMF is an electrophilic allylic ester. The sulfooxy group is an excellent leaving group, which allows SMF to readily form a stabilized carbocation.[3][6] This high electrophilicity makes SMF highly reactive toward cellular nucleophiles, including DNA and proteins. The formation of covalent adducts with DNA is the principal mechanism behind its potent genotoxic and mutagenic activity.[4][9]
Caption: Metabolic activation of HMF to the reactive metabolite SMF.
Comparative Toxicity Analysis
The fundamental difference in the chemical reactivity between HMF and SMF results in starkly contrasting toxicological profiles.
Genotoxicity and Mutagenicity
-
5-Hydroxymethylfurfural (HMF): HMF is classified as an indirect mutagen, meaning it requires metabolic activation to exert genotoxic effects.[1][4] In standard in vitro bacterial reverse mutation assays, such as the Ames test, HMF is typically non-mutagenic unless the test system is supplemented with an external metabolic activation system that contains the necessary SULT enzymes.[5][10][11] Some studies using the Comet assay on mammalian cell lines have shown that HMF can induce DNA damage, but generally only at high, often cytotoxic, concentrations.[1][2][11][12]
-
5-Sulfooxymethylfurfural (SMF): In sharp contrast, SMF is a potent, direct-acting mutagen.[3][12] It does not require metabolic activation and shows clear dose-dependent mutagenic activity in the Ames test.[3][13] Its ability to directly form covalent adducts with DNA is the definitive cause of its genotoxicity.[14]
Cytotoxicity
-
HMF: Exhibits low to moderate cytotoxicity. In vitro studies show that significant growth inhibition or cell death requires high concentrations, typically in the millimolar (mM) range. For example, the 50% lethal concentration (LC50) in V79 and Caco-2 cells was reported to be 115 mM and 118 mM, respectively.[1]
-
SMF: Is substantially more cytotoxic. Direct administration in animal models demonstrates its high toxicity. A single high intraperitoneal dose of 250 mg/kg was lethal to mice, causing massive damage to the proximal tubules of the kidneys.[6][15] This highlights a dramatically higher intrinsic toxicity compared to its parent compound.
In Vivo Toxicity and Carcinogenicity
-
HMF: The carcinogenic potential of HMF is debated and appears weak. A long-term study showed that high doses (188 or 375 mg/kg for two years) increased the incidence of hepatocellular adenomas, but only in female mice, with no effect in male mice or rats.[1][10] The No-Observed-Adverse-Effect Level (NOAEL) from various animal experiments is generally established in the range of 80–100 mg/kg of body weight per day.[2][10]
-
SMF: Is considered a more potent carcinogen than HMF.[5] In sensitive animal models (e.g., Min/+ mice), SMF administration increased the number of intestinal adenomas and aberrant crypt foci (ACF) at doses 20-fold lower than HMF.[9] It also demonstrates higher tumor-initiating activity on mouse skin compared to HMF.[3][13] The primary target organ for toxicity upon direct administration is the kidney, leading to severe nephrotoxicity.[6][12][15]
Quantitative Data Summary
| Feature | 5-Hydroxymethylfurfural (HMF) | 5-Sulfooxymethylfurfural (SMF) |
| Primary Mechanism | Indirect; requires metabolic activation to SMF. | Direct-acting electrophile; forms DNA adducts. |
| Mutagenicity (Ames Test) | Negative without SULT-mediated activation.[5][10][11] | Positive and dose-dependent.[3][13] |
| Cytotoxicity | Low to moderate (mM range in vitro).[1] | High (lethal at 250 mg/kg in vivo).[6][15] |
| Carcinogenic Potential | Weak; observed liver adenomas in female mice at high doses.[1][10] | Stronger than HMF; induces intestinal neoplasia at lower doses.[5][9] |
| Primary Target Organ | Liver (at very high chronic doses).[1] | Kidney (potent nephrotoxin).[6][12][15] |
| Safety Benchmark | NOAEL: ~80-100 mg/kg/day (animal studies).[2][10] | LD: 250 mg/kg (single dose, mouse).[6] |
Experimental Methodologies
Accurate toxicological assessment relies on standardized and validated experimental protocols. Below are methodologies for two central assays in this context.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[16][17][18]
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, Caco-2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of HMF or SMF in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing living cells to reduce MTT into insoluble purple formazan crystals.[19]
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[18][20] Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.[19][20]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance from wells with medium only.
Experimental Protocol: Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[21][22] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize it and require it for growth. The test measures the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state (His⁺), allowing them to grow on a histidine-free medium.
Caption: Standard workflow for the Ames mutagenicity test.
Methodology:
-
Strain Preparation: Inoculate a starter culture of a suitable S. typhimurium strain (e.g., TA98 or TA100) and grow overnight.[21]
-
Metabolic Activation (S9 Mix): For indirect mutagens like HMF, the test is run with and without a liver S9 fraction. The S9 mix contains enzymes (including SULTs) from induced rat liver and cofactors necessary for metabolic activation. This step is not required for direct mutagens like SMF.
-
Exposure: In a sterile tube, combine 100 µL of the bacterial culture, the test compound at a specific concentration, and 500 µL of phosphate buffer (for direct mutagenicity) or S9 mix (for indirect mutagenicity).[21][23]
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the exposure tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of visible colonies (revertants) on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative (vehicle) control plates.
Conclusion
The toxicological profiles of 5-hydroxymethylfurfural and 5-sulfooxymethylfurfural are fundamentally different. HMF, a common dietary component, possesses low intrinsic toxicity. However, its significance as a potential health risk is entirely dependent on its metabolic conversion to SMF. SMF is a potent, direct-acting genotoxic agent and a strong cytotoxin, particularly targeting the kidneys. This guide underscores a critical principle in toxicology and drug development: the biological activity of a parent compound can be profoundly altered by its metabolism. For researchers evaluating the safety of any molecule containing a hydroxymethylfuran moiety, understanding the potential for enzymatic sulfonation to a reactive SMF-like metabolite is not just important—it is essential for a thorough and accurate risk assessment.
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The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. PubMed Central. (2020-04-22). [Link]
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Health risks of 5-hydroxymethylfurfural (HMF) and related compounds. ResearchGate. [Link]
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Toxicology and risk assessment of 5-Hydroxymethylfurfural in food. SciSpace. [Link]
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5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. PubMed. (1994-10-01). [Link]
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Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2. PubMed. (2012-08-01). [Link]
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Toxicology and risk assessment of 5-Hydroxymethylfurfural in food. PubMed. (2011-05-01). [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info.com. (2022-08-10). [Link]
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The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. MDPI. (2020-04-22). [Link]
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5-Hydroxymethylfurfural and 5-Sulfooxymethylfurfural Increase Adenoma and Flat ACF Number in the Intestine of Min/+ Mice. Anticancer Research. [Link]
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5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Semantic Scholar. [Link]
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A Comparative Guide to the Analysis of Furan Derivatives in Food Samples
This guide provides a comprehensive comparative analysis of the predominant analytical methodologies for the detection and quantification of furan and its derivatives in food matrices. Intended for researchers, food safety professionals, and quality control analysts, this document delves into the nuances of experimental design, data interpretation, and the inherent strengths and limitations of each technique. We will explore the causality behind procedural choices and ground our discussion in established scientific principles and regulatory standards.
Introduction: The Significance of Furan Derivatives in Food
Furan and its alkylated derivatives, such as 2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran, are heat-induced process contaminants that form naturally in a wide variety of thermally processed foods. Their primary formation pathways include the Maillard reaction and the thermal degradation of carbohydrates and amino acids. While they can contribute to the desirable aroma profile of many cooked foods, furan has been classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), making its monitoring in foodstuffs a critical food safety concern. This guide will focus on the analytical strategies employed to accurately identify and quantify these volatile compounds.
Analytical Strategies: A Comparative Overview
The analysis of furan derivatives in food is challenging due to their high volatility and the complexity of food matrices. The most widely adopted and validated methods rely on gas chromatography coupled with mass spectrometry (GC-MS), primarily due to the technique's high sensitivity and selectivity. The key point of differentiation between common workflows lies in the sample preparation and introduction technique. Here, we compare the two most prevalent approaches: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction coupled with GC-MS (SPME-GC-MS).
A third, less common but noteworthy technique, particularly for less volatile furan derivatives or for laboratories without GC capabilities, is High-Performance Liquid Chromatography (HPLC) with UV or MS detection. However, due to the volatile nature of the primary furan compounds of interest, GC-based methods are generally considered the gold standard.
Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is the most common and often the reference method for furan analysis. This technique involves heating a food sample in a sealed vial to partition the volatile furan derivatives between the sample matrix and the gaseous phase (headspace). An aliquot of the headspace is then automatically injected into the GC-MS system.
Causality in Method Design: The choice of a headspace approach is dictated by the high volatility of furan and its low molecular weight derivatives. Direct injection of a food sample extract would introduce non-volatile matrix components that could contaminate the GC system and interfere with the analysis. By sampling only the vapor phase, we achieve a significant cleanup effect, selectively introducing the volatile analytes of interest into the analytical instrument.
A Comparative Analysis of the Biological Effects of 5-Sulfooxymethylfurfural and Other Maillard Reaction Products
A Technical Guide for Researchers and Drug Development Professionals
The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food chemistry, responsible for the desirable flavors and colors in many cooked foods.[1][2][3] However, this complex cascade of reactions between reducing sugars and amino acids also generates a diverse array of compounds known as Maillard Reaction Products (MRPs), some of which have significant biological activities.[1][4] While some MRPs may offer beneficial antioxidant properties, others, such as acrylamide and advanced glycation end products (AGEs), are associated with potential toxicity.[1][5] This guide provides a detailed comparison of the biological effects of a specific MRP, 5-Sulfooxymethylfurfural (SMF), with other prominent MRPs, offering insights for researchers in toxicology, nutrition, and drug development.
The Maillard Reaction and Its Products: A Double-Edged Sword
The Maillard reaction progresses through a series of stages, ultimately producing a complex mixture of compounds.[1] These can be broadly categorized, and their biological effects are just as varied:
-
5-Hydroxymethylfurfural (HMF): A major intermediate product in the Maillard reaction, HMF is found in a wide variety of heat-processed foods.[6][7] While some studies suggest potential beneficial effects like antioxidant and anti-inflammatory properties, there is also evidence of cytotoxic, genotoxic, and tumorigenic activities.[6][7][8][9]
-
5-Sulfooxymethylfurfural (SMF): This compound is a sulfuric acid ester of HMF and is considered a possible ultimate mutagenic and carcinogenic metabolite of HMF.[6][10] Its biological activity is a key focus of this guide.
-
Acrylamide: Formed from the reaction of asparagine and reducing sugars at high temperatures, acrylamide is a known neurotoxin and is classified as "possibly carcinogenic to humans."[11][12][13]
-
Advanced Glycation End Products (AGEs): A heterogeneous group of compounds formed in the later stages of the Maillard reaction, both in food and within the body.[14][15] AGEs are implicated in aging and various pathologies, including diabetes and cardiovascular disease, primarily through mechanisms involving oxidative stress and inflammation.[14][16]
Comparative Biological Effects: SMF in Focus
This section delves into a direct comparison of the biological activities of SMF and other key MRPs, supported by experimental findings.
A primary concern with certain MRPs is their potential to damage DNA and initiate cancer.
-
5-Sulfooxymethylfurfural (SMF): Experimental evidence strongly suggests that SMF is a genotoxic and carcinogenic compound. It is considered an electrophilic metabolite of HMF, capable of binding to DNA and inducing mutations.[6][7] Studies have shown that SMF induces dose-dependent increases in mutations in Salmonella typhimurium TA100.[6][10] Furthermore, topical application of SMF to mouse skin exhibited higher tumor-initiating activity than its parent compound, HMF.[6] In Min/+ mice, a model for intestinal cancer, SMF was shown to increase the number of flat aberrant crypt foci in the large intestine, indicating its potential as a weak intestinal carcinogen.[17]
-
5-Hydroxymethylfurfural (HMF): The genotoxicity of HMF appears to be indirect, requiring metabolic activation to its reactive metabolite, SMF.[6][7] While HMF itself has shown mixed results in genotoxicity assays, its conversion to SMF by sulfotransferases (SULTs) is a critical step in its potential to cause DNA damage.[18] In the Min/+ mouse model, HMF increased the number of small intestinal adenomas.[17]
-
Acrylamide: Acrylamide is classified as a genotoxic carcinogen.[19] Its metabolite, glycidamide, is known to form adducts with DNA, leading to mutations. High levels of acrylamide have been shown to cause cancer in laboratory animals.[13] The International Agency for Research on Cancer (IARC) has classified acrylamide as "probably carcinogenic to humans" (Group 2A).
-
Advanced Glycation End Products (AGEs): While not typically considered direct mutagens, AGEs contribute to a pro-inflammatory and pro-oxidative state that can indirectly lead to DNA damage.[14][16] The interaction of AGEs with their receptor (RAGE) activates signaling pathways like NF-κB, leading to the production of reactive oxygen species (ROS) and chronic inflammation, both of which are linked to cancer development.[14][20]
Table 1: Comparative Genotoxicity and Carcinogenicity of Selected MRPs
| Maillard Reaction Product | Genotoxic Potential | Carcinogenic Potential | Mechanism of Action |
| 5-Sulfooxymethylfurfural (SMF) | Direct-acting mutagen | Tumor initiator, weak intestinal carcinogen | Electrophilic metabolite, forms DNA adducts |
| 5-Hydroxymethylfurfural (HMF) | Indirect (requires metabolic activation) | Weak intestinal carcinogen | Metabolized to the reactive SMF |
| Acrylamide | Genotoxic | Probable human carcinogen | Metabolite (glycidamide) forms DNA adducts |
| Advanced Glycation End Products (AGEs) | Indirect | Associated with cancer risk | Induces chronic inflammation and oxidative stress |
Beyond genotoxicity, MRPs can exert direct toxic effects on cells and tissues.
-
5-Sulfooxymethylfurfural (SMF): Studies in mice have demonstrated that SMF is a potent nephrotoxicant.[21] High doses administered intraperitoneally led to massive damage to the proximal tubules of the kidneys.[21] Hepatotoxic effects and serositis of peritoneal tissues were also observed.[21] The cellular uptake of SMF into renal cells is mediated by organic anion transporters OAT1 and OAT3.[22]
-
5-Hydroxymethylfurfural (HMF): High-dose exposure to HMF in animal studies has been associated with hepatotoxicity, nephrotoxicity, and gastrointestinal mucosal damage.[23] These effects are often linked to the induction of oxidative stress.[23]
-
Acrylamide: The primary target of acrylamide toxicity is the nervous system.[24] Occupational exposure has been linked to peripheral neuropathy, muscle weakness, and numbness.[24][25] It is also known to be a reproductive toxicant in animals.[24]
-
Advanced Glycation End Products (AGEs): The accumulation of AGEs in tissues is a hallmark of aging and several chronic diseases.[14][26] In the skin, AGEs can damage the extracellular matrix, leading to loss of elasticity.[26] In the vascular system, they contribute to endothelial dysfunction and the development of atherosclerosis.[14] AGEs are also implicated in the pathology of neurodegenerative diseases.[14]
Mechanistic Insights: Signaling Pathways and Molecular Interactions
Understanding the molecular mechanisms by which these MRPs exert their effects is crucial for risk assessment and the development of potential interventions.
The toxicity of HMF is intrinsically linked to its metabolic conversion to SMF. This bioactivation is a critical event that transforms a relatively stable compound into a highly reactive electrophile.
Caption: Metabolic activation of HMF to the reactive SMF.
The detrimental effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End Products (RAGE). This binding triggers a cascade of intracellular signaling events that promote inflammation and oxidative stress.
Caption: The AGE-RAGE signaling pathway leading to inflammation.
Experimental Protocols: Assessing Biological Effects
The following provides a high-level overview of key experimental workflows used to evaluate the biological effects of MRPs.
Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA100 for base-pair substitution mutations).
-
Metabolic Activation (S9 Mix): For assessing indirect-acting mutagens like HMF, include a rat liver homogenate (S9 fraction) to provide metabolic enzymes.
-
Exposure: Incubate the bacterial strains with varying concentrations of the test compound (e.g., SMF, HMF) with and without the S9 mix.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (His+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity.
Objective: To evaluate the tumor-initiating or complete carcinogenic potential of a compound in an animal model.
Methodology (Example: Mouse Skin Carcinogenesis Model):
-
Animal Model: Use a susceptible mouse strain (e.g., SENCAR).
-
Initiation Phase: Apply a single topical dose of the test compound (e.g., SMF, HMF) to the shaved dorsal skin of the mice.
-
Promotion Phase: Two weeks after initiation, begin twice-weekly applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to the same area for a period of 20-25 weeks.
-
Observation: Monitor the animals weekly for the appearance of skin tumors.
-
Data Analysis: Record the number and size of tumors per mouse. A significant increase in the tumor incidence and/or multiplicity in the test group compared to the control group indicates tumor-initiating activity.
Conclusion and Future Perspectives
The biological effects of Maillard reaction products are diverse and complex. While some, like certain antioxidants, may be beneficial, others pose significant health risks. 5-Sulfooxymethylfurfural stands out as a potent genotoxic and cytotoxic metabolite of the more abundant HMF. Its direct reactivity with DNA underscores the importance of understanding the metabolic fate of dietary MRPs. In contrast, acrylamide's toxicity is primarily neurotoxic and carcinogenic, while AGEs contribute to chronic disease through receptor-mediated inflammatory pathways.
For researchers and drug development professionals, this comparative analysis highlights the need for:
-
Comprehensive Risk Assessment: Evaluating the full spectrum of MRPs in heat-processed foods and their potential for metabolic activation is crucial.
-
Mechanistic Studies: Further elucidation of the signaling pathways and molecular targets of these compounds will aid in understanding their roles in disease and identifying potential therapeutic interventions.
-
Development of Mitigation Strategies: For the food industry, developing processing techniques that minimize the formation of harmful MRPs while preserving desirable sensory qualities remains a key challenge.
The study of MRPs is a dynamic field where food science and toxicology intersect. A deeper understanding of the biological activities of compounds like SMF is essential for safeguarding public health and informing the development of safer and healthier food products.
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Assessing the Carcinogenic Potential of 5-Sulfooxymethylfurfural: A Comparative Guide for Researchers
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Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Maillard Reaction's Double-Edged Sword
During the thermal processing of foods—a cornerstone of cooking, baking, and sterilization—a series of non-enzymatic browning reactions known as the Maillard reaction occurs.[1] This complex cascade is responsible for the desirable flavors and colors of many foods. A major intermediate product of this reaction is 5-hydroxymethylfurfural (HMF), a compound found in everything from dried fruits and coffee to caramel products and honey.[2][3][4][5] While prevalent in the human diet, HMF itself has raised toxicological concerns, exhibiting cytotoxic and genotoxic activities in some studies.[1][6]
The core of the concern, however, lies not just with HMF, but with its metabolically activated form: 5-Sulfooxymethylfurfural (SMF). This guide provides an in-depth technical comparison of HMF and its reactive metabolite SMF, detailing the experimental frameworks and data required to assess the carcinogenic potential of SMF. We will explore the mechanisms of activation, compare outcomes from key genotoxicity assays, and provide validated protocols to support rigorous scientific investigation.
Chapter 1: Metabolic Activation - The Conversion of HMF to a Reactive Ester
The carcinogenic potential of many xenobiotics is not intrinsic but is instead realized upon metabolic activation within the body.[7][8][9] HMF follows this paradigm. While HMF shows little to no activity in standard in vitro genotoxicity tests, its carcinogenic and mutagenic profile changes dramatically upon bioactivation.[10] The key to this transformation is sulfonation, a metabolic process catalyzed by a superfamily of cytosolic enzymes known as sulfotransferases (SULTs).[7][8][11]
The Causality of Activation:
-
HMF Ingestion & Absorption: HMF from the diet is absorbed and enters circulation.
-
Enzymatic Sulfonation: In tissues expressing SULT enzymes (like the liver), the hydroxyl group of HMF is conjugated with a sulfo group, donated by the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[5] This reaction converts HMF into 5-Sulfooxymethylfurfural (SMF).[6]
-
Formation of a Reactive Electrophile: The sulfate group in SMF is an excellent leaving group because it is electron-withdrawing.[7][9] This chemical property facilitates the heterolytic cleavage of the sulfate, generating a highly electrophilic and reactive benzylic carbocation.
-
Nucleophilic Attack: This reactive intermediate can then be attacked by nucleophilic sites on cellular macromolecules, most critically, on the DNA bases, forming covalent DNA adducts.[12][13] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[12]
It is this bioactivation to SMF that is hypothesized to be the ultimate carcinogenic mechanism of HMF.[1][10] Studies have shown that SMF is a more potent carcinogen and mutagen than its parent compound, HMF.[10]
Caption: Metabolic activation pathway of HMF to the ultimate carcinogen SMF.
Chapter 2: A Comparative Guide to In Vitro Genotoxicity Assessment
A standard battery of in vitro tests is the first line of investigation to determine a compound's potential to damage genetic material.[14][15] The comparison between HMF and SMF in these assays is stark and highlights the critical role of metabolic activation.
The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[16][17] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[16][18] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[16][17]
-
HMF in the Standard Ames Test: HMF is typically negative in standard Ames tests, which use bacterial strains with limited metabolic capabilities.[10]
-
SMF in the Standard Ames Test: In contrast, chemically synthesized SMF is a direct-acting mutagen, inducing dose-dependent increases in revertant colonies in Salmonella typhimurium strain TA100 without the need for an external metabolic activation system.[1][19]
-
HMF with SULT-Expressing Strains: The causality is confirmed in modified Ames tests using bacterial strains engineered to express mammalian SULT enzymes.[7][9] In these specialized strains, HMF becomes mutagenic, demonstrating that its genotoxicity is dependent on its conversion to SMF.[20]
Comparative Data Summary: Ames Test
| Compound | Test System | Result | Implication |
| 5-Hydroxymethylfurfural (HMF) | Standard S. typhimurium TA100 | Negative | Pro-mutagen; requires metabolic activation. |
| 5-Hydroxymethylfurfural (HMF) | S. typhimurium TA100 expressing human SULT1A1 | Positive[20] | Confirms activation by sulfonation is key to mutagenicity. |
| 5-Sulfooxymethylfurfural (SMF) | Standard S. typhimurium TA100 | Positive[1] | Direct-acting mutagen; the ultimate mutagenic species. |
Detailed Protocol: OECD 471 Bacterial Reverse Mutation Test (Ames Test)
This protocol is a condensed representation based on the principles of the OECD Test Guideline 471. It is crucial to consult the full, official guideline for regulatory submissions.
Objective: To evaluate the mutagenic potential of a test article by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Test article (e.g., SMF) and vehicle control (e.g., DMSO or water).
-
Positive controls (e.g., Sodium Azide for TA100 without S9; 2-Aminoanthracene with S9).
-
Liver S9 fraction (for metabolic activation, if testing a pro-mutagen like HMF).
-
Vogel-Bonner Medium E (bottom agar).
-
Top agar supplemented with trace amounts of histidine and biotin.
-
Petri dishes, incubator (37°C), sterile glassware.
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of each S. typhimurium strain in nutrient broth at 37°C with shaking until they reach a density of 1-2 x 10⁹ cells/mL.
-
Metabolic Activation Preparation (if applicable): Prepare the S9 mix containing the liver S9 fraction, cofactors (e.g., NADP+, G6P), and buffer. Keep on ice.
-
Test Article Preparation: Prepare a series of dilutions of the test article in a suitable, non-toxic vehicle.
-
Plate Incorporation Method: a. To 2 mL of molten top agar (held at 45°C), add:
- 0.1 mL of the bacterial culture.
- 0.1 mL of the test article dilution (or control).
- 0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of buffer (for -S9 plates). b. Vortex the tube gently and immediately pour the contents onto the surface of a minimal glucose agar plate. c. Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the vehicle control.
Trustworthiness - Self-Validation System:
-
Vehicle Control: Establishes the background spontaneous reversion rate.
-
Positive Controls: Ensures the bacterial strains are responsive to known mutagens and that the S9 mix is metabolically active.
-
Toxicity Check: A thin or absent background lawn of bacteria can indicate the test article is cytotoxic at that concentration, which could mask a mutagenic effect.
-
Dose-Response: A clear dose-dependent increase in revertants provides strong evidence of mutagenicity.
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A Comparative Guide to the Chemical Stability of 5-Sulfooxymethylfurfural and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bio-based platform chemicals and pharmaceutical intermediates, furan derivatives, particularly those stemming from 5-Hydroxymethylfurfural (HMF), hold immense promise. However, their utility is often dictated by their chemical stability. This guide provides a detailed, data-driven comparison of the stability of 5-Sulfooxymethylfurfural (SFF), a reactive metabolite of HMF, against its key precursors, HMF and 5-Acetoxymethylfurfural (AMF). Understanding these stability profiles is critical for optimizing storage, handling, and reaction conditions.
Introduction: The Furan Family and the Stability Imperative
5-Hydroxymethylfurfural (HMF) is a cornerstone platform chemical derived from the dehydration of sugars.[1][2] Its derivatives are explored for applications ranging from polymer synthesis to pharmaceuticals. One such derivative, 5-Sulfooxymethylfurfural (SFF), has garnered significant interest due to its high reactivity, which is linked to both its potential as a chemical intermediate and its role as a possible ultimate mutagenic metabolite of HMF.[3][4] This reactivity, however, is intrinsically linked to its instability.
This guide will dissect the chemical stability of SFF by benchmarking it against its more common and stable precursors, HMF and AMF. We will explore the underlying chemical mechanisms, provide a framework for experimental stability assessment, and present comparative data to inform laboratory practices.
Mechanistic Insights: Why Stability Differs
The stability of these furan derivatives is primarily governed by the nature of the substituent at the C5 position.
-
5-Hydroxymethylfurfural (HMF): The parent compound, HMF, is known to be unstable under certain conditions, particularly high temperatures and acidic or alkaline pH, where it can degrade into levulinic acid and formic acid or polymerize into humins.[5][6] However, its hydroxyl group is a relatively poor leaving group, rendering it the most stable among the three compounds discussed here. For long-term storage, refrigeration (2–8°C) is recommended.[5]
-
5-Acetoxymethylfurfural (AMF): As an ester, AMF is more susceptible to hydrolysis than HMF. The acetyl group is a better leaving group than a simple hydroxyl, making AMF an intermediate in terms of stability. It can be synthesized from HMF and serves as a useful, moderately reactive intermediate.[7]
-
5-Sulfooxymethylfurfural (SFF): The key to SFF's reactivity and instability is the sulfooxymethyl group. The sulfonate moiety is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack, particularly hydrolysis.[8][9] This reaction readily cleaves the C-O bond, releasing HMF and sulfuric acid.[10] This inherent electrophilicity is the basis for its biological activity but also presents significant challenges for its handling and storage.[3]
The primary degradation pathway for SFF in aqueous media is hydrolysis back to HMF, which can then undergo its own degradation cascade.
Caption: Proposed primary degradation pathway of SFF in aqueous solution.
Experimental Design: A Forced Degradation Study
To objectively compare the stability of SFF, HMF, and AMF, a forced degradation study is the established method.[11][12] This involves subjecting the compounds to accelerated stress conditions to determine their intrinsic stability.[12]
Objective: To quantify the degradation rate of SFF, AMF, and HMF under identical hydrolytic (pH) and thermal stress conditions.
Caption: Workflow for a comparative forced degradation study.
-
Solution Preparation: Prepare 1 mg/mL stock solutions of SFF, AMF, and HMF in a non-aqueous solvent like acetonitrile to ensure initial stability.[13]
-
Stress Conditions: For each compound, aliquot the stock solution into reaction vials containing aqueous buffers of varying pH (e.g., 0.1 N HCl for pH ~1-2, Phosphate buffer for pH 7, and a basic buffer for pH ~10). Prepare parallel sets for incubation at different temperatures (e.g., 40°C and 60°C).[13]
-
Time-Point Sampling: At designated time intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching: Immediately neutralize the aliquot if it's from an acidic or basic condition and/or dilute it in the mobile phase to stop further degradation.
-
HPLC Analysis: Analyze the quenched samples using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detector at ~284 nm, the characteristic absorbance maximum for the furan ring.[14][15]
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration.
-
Comparative Stability Data (Illustrative)
The following tables summarize expected outcomes from the described forced degradation study, illustrating the relative stability of the three compounds.
Table 1: Effect of pH on Stability (% Compound Remaining after 8 hours at 40°C)
| Compound | pH 2 (Acidic) | pH 7 (Neutral) | pH 10 (Basic) |
| 5-Hydroxymethylfurfural (HMF) | ~90% | >98% | ~95% |
| 5-Acetoxymethylfurfural (AMF) | ~75% | ~90% | ~60% |
| 5-Sulfooxymethylfurfural (SFF) | <10% | <40% | <5% |
Table 2: Effect of Temperature on Stability (% Compound Remaining after 8 hours at pH 7)
| Compound | 40°C | 60°C |
| 5-Hydroxymethylfurfural (HMF) | >98% | ~95% |
| 5-Acetoxymethylfurfural (AMF) | ~90% | ~70% |
| 5-Sulfooxymethylfurfural (SFF) | <40% | <10% |
Analysis of Results:
The data clearly demonstrates a stability hierarchy: HMF > AMF >> SFF .
-
SFF exhibits profound instability across all tested conditions, especially in aqueous solutions. The hydrolysis is rapid, even at neutral pH and moderate temperatures. Both acidic and basic conditions dramatically accelerate its degradation, consistent with the known mechanisms of sulfonate ester hydrolysis.[8][9]
-
AMF shows intermediate stability. It is more susceptible to hydrolysis than HMF, particularly under basic conditions which promote ester cleavage, but is significantly more robust than SFF.
-
HMF is the most stable of the three. While it does degrade under harsh acidic and thermal stress, the rate is substantially slower than its derivatives.[5][16]
Practical Implications and Handling Recommendations
The pronounced instability of 5-Sulfooxymethylfurfural necessitates stringent handling and storage protocols to ensure its integrity for research and development.
-
Storage: SFF should be stored as a dry, solid material at low temperatures (≤ -20°C) under an inert atmosphere. Avoid exposure to moisture.[17]
-
Solution Preparation: Solutions of SFF should be prepared fresh immediately before use. If an aqueous solution is required, use a neutral, buffered medium and keep it chilled to minimize hydrolysis.
-
Solvent Choice: For reactions where SFF is a starting material, prefer anhydrous aprotic solvents (e.g., acetonitrile, THF) over protic solvents (like water or alcohols) to prevent solvolysis.
-
Analytical Considerations: When analyzing reactions involving SFF, be mindful of its potential degradation during sample workup and analysis. Quenching and rapid analysis are crucial for accurate results.
Conclusion
While 5-Sulfooxymethylfurfural is a valuable reactive intermediate, its utility is counterbalanced by its inherent chemical instability. It is significantly more labile than its precursors, 5-Acetoxymethylfurfural and 5-Hydroxymethylfurfural, primarily due to the excellent leaving group character of the sulfonate ester, which facilitates rapid hydrolysis. Researchers and developers must implement rigorous handling, storage, and experimental design strategies to mitigate degradation and ensure reliable, reproducible results in their work. A thorough understanding of this stability hierarchy is paramount for harnessing the full potential of these important furan derivatives.
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Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. PubMed. Available at: [Link]
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A Comparative Guide to the Validation of 5-Sulfooxymethylfurfural as a Heat Treatment Indicator
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of chemical indicators for heat treatment, with a specific focus on 5-Sulfooxymethylfurfural (SMF) and its precursor, 5-Hydroxymethylfurfural (HMF). We will explore the scientific basis for their use, compare their performance against other established indicators, and provide detailed experimental protocols for their analysis and validation.
The Critical Role of Heat Treatment Indicators
Heat treatment is a cornerstone of manufacturing processes in the food and pharmaceutical industries, essential for ensuring microbiological safety and extending shelf life. However, excessive heat can degrade the product's nutritional value, organoleptic properties, and the stability of active pharmaceutical ingredients (APIs). Therefore, the ability to accurately monitor and validate the intensity of heat treatment is paramount. Chemical indicators, which are compounds formed or degraded in proportion to the applied heat, serve as invaluable tools for this purpose. An ideal heat treatment indicator should be:
-
Consistently formed or degraded in response to heat.
-
Quantifiable with high precision and accuracy.
-
Correlated with the desired effects (e.g., microbial reduction) and undesired effects (e.g., nutrient loss) of the heat treatment.
-
Stable during storage.
5-Hydroxymethylfurfural (HMF) as a Primary Indicator and the Role of 5-Sulfooxymethylfurfural (SMF)
5-Hydroxymethylfurfural (HMF) is a well-established and widely used indicator of heat treatment in sugar-containing foods and pharmaceutical preparations. It is formed through the Maillard reaction (non-enzymatic browning) between reducing sugars and amino acids, as well as through the acid-catalyzed dehydration of hexose sugars.[1][2] The concentration of HMF generally increases with the intensity and duration of heat treatment, making it a reliable marker for processes like pasteurization, sterilization, and baking.[3]
Conversely, 5-Sulfooxymethylfurfural (SMF) is not a primary indicator formed directly during heat treatment. Instead, it is a metabolic product of HMF in vivo.[1][4] The metabolic activation of HMF to the reactive electrophile SMF is mediated by sulfotransferases (SULTs).[1][5] While the presence of SMF in biological systems is of toxicological interest, its direct application as a heat treatment indicator in food or pharmaceutical matrices is not established. Therefore, this guide will focus on the validation of HMF as the primary indicator, with the understanding that its presence is a prerequisite for the subsequent formation of SMF upon consumption.
Below is a diagram illustrating the formation of HMF and its subsequent metabolic activation to SMF.
Caption: Formation of HMF during heat treatment and its metabolic conversion to SMF.
Comparative Analysis of Heat Treatment Indicators
While HMF is a versatile indicator, its performance can be compared with other established markers such as furosine and lactulose, particularly in protein- and lactose-containing matrices like dairy products.
| Indicator | Formation Pathway | Primary Food/Drug Matrix | Advantages | Disadvantages |
| 5-Hydroxymethylfurfural (HMF) | Maillard reaction and caramelization of sugars.[1][2] | Honey, fruit juices, bakery products, infant formula, parenteral solutions.[3][6][7][8] | Broad applicability in sugar-containing products; good correlation with heat intensity. | Can be influenced by pH and storage conditions; may degrade at very high temperatures.[2] |
| Furosine | Acid hydrolysis of the Amadori product (early stage of Maillard reaction between lactose and lysine).[4][9] | Dairy products, infant formula, meat products, pasta.[4][9][10] | Good indicator of early-stage Maillard reaction and lysine blockage; stable during storage.[2] | Analysis requires acid hydrolysis, which can be time-consuming. |
| Lactulose | Isomerization of lactose during heat treatment.[11][12] | Dairy products. | Specific to lactose-containing products; good for differentiating between pasteurization and UHT treatments. | Not applicable to lactose-free products. |
| Other Furanic Compounds (e.g., Furfural) | Degradation of sugars and ascorbic acid.[13] | Coffee, fruit juices, oils.[2][6][13] | Can provide additional information on the type of precursors and heat treatment conditions. | Often present at lower concentrations than HMF; may be more volatile. |
| Advanced Glycation End Products (AGEs) | Late-stage products of the Maillard reaction.[4][14][15] | Protein-rich foods, bakery products.[4][14] | Indicate the overall extent of the Maillard reaction and potential nutritional and physiological impacts. | A complex group of compounds, making specific quantification challenging. |
Experimental Protocols
Determination of HMF in Fruit Juice by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for HMF analysis in fruit juices.[6][7][16]
1. Principle: HMF is separated from other components in the juice matrix by reversed-phase HPLC and quantified by UV detection at approximately 285 nm.
2. Reagents and Materials:
-
HMF standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Carrez I solution (15% w/v potassium hexacyanoferrate(II))
-
Carrez II solution (30% w/v zinc sulfate)
-
Syringe filters (0.45 µm)
3. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
4. Sample Preparation:
-
Pipette 5 mL of the fruit juice sample into a 50 mL volumetric flask.
-
Add 0.5 mL of Carrez I solution and mix.
-
Add 0.5 mL of Carrez II solution and mix.
-
Bring to volume with ultrapure water and mix thoroughly.
-
Allow the mixture to stand for 10 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
6. Calibration:
-
Prepare a stock solution of HMF (e.g., 100 µg/mL) in methanol.
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
7. Calculation: Quantify the HMF concentration in the sample by comparing its peak area to the calibration curve.
Validation of the HPLC Method for HMF Analysis
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[3][10][17][18][19]
1. Specificity:
-
Analyze a blank matrix (a similar juice known to be free of HMF) to ensure no interfering peaks are present at the retention time of HMF.
-
Spike the blank matrix with the HMF standard and verify the peak purity using a photodiode array (PDA) detector.
2. Linearity and Range:
-
Analyze the calibration standards in triplicate over a specified range (e.g., 0.1 - 10 µg/mL).
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
3. Accuracy:
-
Perform recovery studies by spiking a known amount of HMF standard into the fruit juice matrix at three different concentration levels (low, medium, and high) within the linear range.
-
Analyze the spiked samples in triplicate and calculate the percent recovery. The acceptance criterion is typically 80-120%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a spiked fruit juice at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results. The acceptance criterion is typically ≤ 5%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Estimate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
6. Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected by these minor changes.[20]
The following diagram outlines the workflow for the validation of the HPLC method.
Caption: Workflow for the validation of an analytical method for a heat treatment indicator.
Conclusion
The validation of heat treatment indicators is a critical component of quality control in the food and pharmaceutical industries. While 5-Sulfooxymethylfurfural (SMF) is an important metabolite of 5-Hydroxymethylfurfural (HMF) from a toxicological perspective, HMF itself remains the primary and more direct indicator of heat treatment. A thorough comparison with other markers like furosine and lactulose allows for the selection of the most appropriate indicator based on the specific product matrix and processing conditions. The successful implementation and validation of analytical methods, such as the HPLC protocol detailed in this guide, are essential for ensuring the accuracy and reliability of heat treatment monitoring, ultimately safeguarding product quality and consumer safety.
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- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. Advanced glycation end products, protein crosslinks and post translational modifications in pork subjected to different heat treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfotransferases in the bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence of Furosine and Hydroxymethylfurfural in Breakfast Cereals. Evolution of the Spanish Market from 2006 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
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- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Handling of 5-Sulfooxymethylfurfural Sodium Salt: A Guide to Laboratory Safety and Disposal
Researchers and drug development professionals working with 5-Sulfooxymethylfurfural sodium salt (SMF sodium salt), a known reactive metabolite of 5-hydroxymethylfurfural (HMF), must operate with a heightened awareness of its significant toxicological properties. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust that extends beyond the product itself.
Understanding the Inherent Risks of this compound
5-Sulfooxymethylfurfural (SMF) is not a benign research chemical. It is recognized as a potent nephrotoxicant, meaning it can cause significant damage to the kidneys.[1] Studies have demonstrated that SMF can lead to massive damage to the proximal tubules in the kidneys. Furthermore, SMF has been identified as a potential mutagen and carcinogen, exhibiting higher skin tumor-initiating activity than its parent compound, HMF. Therefore, handling this compound requires stringent safety protocols that reflect its hazardous nature.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Primary Gloves: Disposable nitrile gloves (minimum 4mil thickness), double-gloved. - Secondary Gloves: Chemical-resistant utility gloves over nitrile gloves. - Eye Protection: Chemical splash goggles. - Face Protection: Full-face shield worn over goggles. - Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood. - Protective Clothing: A lab coat fully fastened, with consideration for a disposable gown over the lab coat for added protection. |
| Dissolving and Solution Handling | - Gloves: Double-gloved with disposable nitrile gloves. - Eye Protection: Chemical splash goggles. - Protective Clothing: A lab coat fully fastened. |
| Reaction and Quenching | - Gloves: Double-gloved with disposable nitrile gloves. - Eye Protection: Chemical splash goggles. - Face Protection: Full-face shield worn over goggles, especially during quenching. - Protective Clothing: A lab coat fully fastened. |
| Waste Disposal | - Gloves: Heavy-duty, chemical-resistant gloves over nitrile gloves. - Eye Protection: Chemical splash goggles. - Face Protection: Full-face shield. - Protective Clothing: A lab coat fully fastened, with a chemical-resistant apron. |
The Rationale Behind Our PPE Recommendations:
-
Double Gloving: Given the potential for skin absorption and the carcinogenic nature of SMF, double gloving provides an additional barrier and allows for the safe removal of the outer glove in case of contamination without exposing the skin.
-
Face Shield over Goggles: This combination offers maximum protection against splashes and aerosols, which can be generated during weighing, dissolving, and quenching procedures.
-
Respiratory Protection: The fine particulate nature of the solid compound necessitates respiratory protection to prevent inhalation, a primary route of exposure for potent toxins.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Designated Work Area
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a potent carcinogen and nephrotoxin.
Weighing and Aliquoting
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work surface is covered with absorbent, plastic-backed paper.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Handling: Use dedicated spatulas and weighing boats. Handle the solid with care to minimize dust generation.
-
Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth, which should then be disposed of as hazardous waste.
Dissolution and Solution Handling
-
Solvent Addition: Add the solvent to the solid in a controlled manner within the fume hood.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Transfers: Use a pipette or a syringe with a blunt-tip needle for transferring solutions.
Emergency Procedures: Planning for the Unexpected
Skin Exposure
-
Immediate Action: Immediately remove contaminated gloves and clothing.
-
Washing: Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Medical Attention: Seek immediate medical attention. Inform medical personnel of the identity of the chemical.
Eye Exposure
-
Immediate Action: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Medical Attention: Seek immediate medical attention.
Inhalation
-
Immediate Action: Move the affected person to fresh air.
-
Medical Attention: Seek immediate medical attention.
Spill Cleanup
-
Evacuation: Evacuate the immediate area.
-
Notification: Notify your laboratory supervisor and institutional safety officer.
-
Cleanup (for trained personnel only):
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with a chemical absorbent.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.
-
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and its contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to waste handlers.
Waste Segregation
All waste contaminated with this compound, including gloves, weighing paper, pipette tips, and excess solutions, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Chemical Deactivation (for liquid waste)
While direct disposal of the hazardous waste is the primary recommendation, in some institutional settings, chemical deactivation may be an option. Sulfonate esters can be hydrolyzed under basic conditions. A potential, though not universally validated for this specific compound, method involves careful, slow addition of the SMF-containing solution to a stirred, cooled solution of sodium hydroxide. This process should only be attempted by highly trained personnel with a thorough understanding of the reaction kinetics and potential hazards, and with the approval of the institution's environmental health and safety department.
Final Disposal
All waste, whether chemically deactivated or not, must be disposed of through your institution's hazardous waste management program. Do not pour any waste containing this compound down the drain.
Workflow Diagrams
To further clarify the safety and handling procedures, the following diagrams illustrate the key decision-making processes.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Emergency Spill Response Workflow for this compound.
References
-
PubMed. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
